molecular formula C8H11BO2 B15138955 3-Ethylphenylboronic acid-d5

3-Ethylphenylboronic acid-d5

货号: B15138955
分子量: 155.02 g/mol
InChI 键: JIMVRUCDZGFJRE-ZBJDZAJPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Ethylphenylboronic acid-d5 is a useful research compound. Its molecular formula is C8H11BO2 and its molecular weight is 155.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C8H11BO2

分子量

155.02 g/mol

IUPAC 名称

[3-(1,1,2,2,2-pentadeuterioethyl)phenyl]boronic acid

InChI

InChI=1S/C8H11BO2/c1-2-7-4-3-5-8(6-7)9(10)11/h3-6,10-11H,2H2,1H3/i1D3,2D2

InChI 键

JIMVRUCDZGFJRE-ZBJDZAJPSA-N

手性 SMILES

[2H]C([2H])([2H])C([2H])([2H])C1=CC=CC(=C1)B(O)O

规范 SMILES

B(C1=CC(=CC=C1)CC)(O)O

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethylphenylboronic acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-Ethylphenylboronic acid-d5, a deuterated analog of 3-Ethylphenylboronic acid. This isotopically labeled compound is of significant interest in pharmaceutical research and organic synthesis, primarily for its role in pharmacokinetic studies and as a versatile building block in cross-coupling reactions.

Core Chemical Properties

This compound is a stable, isotopically labeled organic compound where the five hydrogen atoms on the ethyl group have been replaced with deuterium. This substitution is crucial for its applications in mass spectrometry-based quantitative analysis.

Table 1: General Chemical Identifiers

Property Value Reference
Chemical Name (3-(ethyl-d5)phenyl)boronic acid [1]
Synonyms B-(3-Ethylphenyl)-Boronic acid-d5 [2]
CAS Number 2241866-92-0 [2][3]
Molecular Formula C₈H₆D₅BO₂ [2]

| Molecular Weight | 155.01 g/mol |[2] |

Table 2: Physicochemical and Computed Properties

Property Value Reference
Appearance Typically exists as a solid at room temperature [3]
Solubility Soluble in organic solvents such as DMSO [3][4]
Hydrogen Bond Donor Count 2 [3]
Hydrogen Bond Acceptor Count 2 [3]
Rotatable Bond Count 2 [3]
Complexity 117 [3]

| Heavy Atom Count | 11 |[3] |

Table 3: Storage and Stability

Condition Duration Reference
Powder (-20°C) 3 years [3]
Powder (4°C) 2 years [3]
In Solvent (-80°C) 6 months [3]
In Solvent (-20°C) 1 month [3]

| Shipping | Stable at ambient temperature for several days |[3] |

Synthesis and Experimental Protocols

The synthesis of aryl boronic acids is a well-established process in organic chemistry. A representative protocol, adapted from the synthesis of similar deuterated phenylboronic acids, is provided below.[5]

2.1. Representative Synthesis Protocol

This protocol describes a general method for preparing aryl boronic acids from an aryl halide via a lithium-halogen exchange followed by reaction with a borate (B1201080) ester.

Objective: To synthesize this compound from 1-bromo-3-(ethyl-d5)benzene.

Reagents and Materials:

  • 1-bromo-3-(ethyl-d5)benzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution (e.g., 1.6 M in hexanes)

  • Triethyl borate

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Methodology:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel is set up under an inert atmosphere (Argon or Nitrogen).

  • Initial Reaction: Dissolve 1-bromo-3-(ethyl-d5)benzene in anhydrous THF and cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.5 equivalents) to the stirred solution via the dropping funnel, ensuring the internal temperature remains at -78°C. Stir the mixture at this temperature for 1 hour.

  • Borylation: Slowly add triethyl borate (2.0 equivalents) to the reaction mixture. The temperature should be maintained at -78°C during the addition.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3 hours.

  • Quenching and Hydrolysis: Cool the mixture to 0°C in an ice bath and slowly add 1N HCl to quench the reaction. Stir the resulting mixture for 1 hour at room temperature to hydrolyze the borate ester.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization or silica (B1680970) gel column chromatography to obtain a pale yellow or white solid.

Synthesis_Workflow start 1-bromo-3-(ethyl-d5)benzene in anhydrous THF reagent1 1. n-BuLi @ -78°C 2. Triethyl Borate @ -78°C start->reagent1 Lithiation & Borylation intermediate Borate Ester Intermediate reagent1->intermediate reagent2 1N HCl @ 0°C to RT intermediate->reagent2 Hydrolysis product This compound reagent2->product Suzuki_Coupling boronic_acid This compound conditions Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) boronic_acid->conditions aryl_halide Aryl Halide (Ar-X) X = Br, I, OTf aryl_halide->conditions product Deuterated Biaryl Product conditions->product

References

An In-depth Technical Guide to the Synthesis of 3-Ethylphenylboronic Acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylphenylboronic acid is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The introduction of deuterium (B1214612) atoms into molecules can offer significant advantages in drug development, including altered metabolic profiles and improved pharmacokinetic properties. This guide details a feasible synthetic pathway to access 3-Ethylphenylboronic acid-d5, where the five hydrogens on the phenyl ring are replaced with deuterium.

Proposed Synthesis Route

The most practical approach to the synthesis of this compound involves a two-step sequence starting from commercially available ethylbenzene-d5. The proposed route is as follows:

  • Bromination of Ethylbenzene-d5: Electrophilic aromatic substitution of ethylbenzene-d5 with bromine in the presence of a Lewis acid catalyst to yield 1-bromo-3-ethylbenzene-d5 (B12402115).

  • Borylation of 1-bromo-3-ethylbenzene-d5: Conversion of the aryl bromide to the corresponding boronic acid via a lithium-halogen exchange followed by reaction with a trialkyl borate (B1201080).

This strategy is advantageous as it utilizes a readily available deuterated starting material and employs high-yielding, standard organic transformations.

Experimental Protocols

Synthesis of 1-bromo-3-ethylbenzene-d5

Reaction Scheme:

Materials:

  • Ethylbenzene-d5 (1.0 eq)

  • Bromine (1.1 eq)

  • Anhydrous Iron(III) bromide (FeBr₃, 0.1 eq)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of ethylbenzene-d5 in anhydrous dichloromethane, add anhydrous iron(III) bromide under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add bromine dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by GC-MS or TLC.

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium thiosulfate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-bromo-3-ethylbenzene-d5.

  • Purify the product by fractional distillation under reduced pressure.

Synthesis of this compound

Reaction Scheme:

Materials:

  • 1-bromo-3-ethylbenzene-d5 (1.0 eq)

  • n-Butyllithium (n-BuLi, 1.1 eq, solution in hexanes)

  • Triisopropyl borate (1.2 eq)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Hexanes

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 1-bromo-3-ethylbenzene-d5 in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise to the stirred solution, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour after the addition is complete.

  • Add triisopropyl borate dropwise to the reaction mixture, again maintaining the temperature below -70 °C.

  • After the addition, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

  • Stir the mixture vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the borate ester.

  • Extract the product with diethyl ether (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield this compound as a white solid.

Data Presentation

The following tables summarize expected quantitative data for the synthesis of this compound, based on typical yields for analogous reactions.

Table 1: Synthesis of 1-bromo-3-ethylbenzene-d5

ParameterValue
Starting MaterialEthylbenzene-d5
Molar Ratio (EtPh-d5:Br₂)1 : 1.1
CatalystFeBr₃
SolventDichloromethane
Reaction Temperature0 °C to room temperature
Reaction Time12-18 hours
Expected Yield 70-85%

Table 2: Synthesis of this compound

ParameterValue
Starting Material1-bromo-3-ethylbenzene-d5
Reagentsn-BuLi, Triisopropyl borate
SolventTetrahydrofuran (THF)
Reaction Temperature-78 °C to room temperature
Reaction Time12-16 hours
Expected Yield 60-75%

Visualizations

The following diagrams illustrate the proposed synthesis route and the general experimental workflow.

Synthesis_Route EtPh_d5 Ethylbenzene-d5 Br_EtPh_d5 1-bromo-3-ethylbenzene-d5 EtPh_d5->Br_EtPh_d5 Br2, FeBr3 DCM, 0°C to rt Boronic_Acid_d5 This compound Br_EtPh_d5->Boronic_Acid_d5 1. n-BuLi, THF, -78°C 2. B(OiPr)3 3. H3O+

Caption: Proposed synthesis route for this compound.

Experimental_Workflow cluster_bromination Step 1: Bromination cluster_borylation Step 2: Borylation start_brom Dissolve Ethylbenzene-d5 in DCM add_catalyst Add FeBr3 start_brom->add_catalyst cool_brom Cool to 0°C add_catalyst->cool_brom add_br2 Add Bromine cool_brom->add_br2 react_brom Stir at rt add_br2->react_brom quench_brom Quench with NaHCO3 react_brom->quench_brom workup_brom Workup & Purify quench_brom->workup_brom product_brom 1-bromo-3-ethylbenzene-d5 workup_brom->product_brom start_bor Dissolve Aryl Bromide-d5 in THF product_brom->start_bor cool_bor Cool to -78°C start_bor->cool_bor add_buli Add n-BuLi cool_bor->add_buli react_buli Stir at -78°C add_buli->react_buli add_borate Add B(OiPr)3 react_buli->add_borate warm_react Warm to rt & Stir add_borate->warm_react quench_bor Quench with HCl warm_react->quench_bor workup_bor Workup & Purify quench_bor->workup_bor product_bor This compound workup_bor->product_bor

Caption: General experimental workflow for the synthesis.

Conclusion

This technical guide provides a detailed and actionable strategy for the synthesis of this compound. The proposed route is based on well-established and reliable chemical transformations, offering a high probability of success for researchers in the fields of medicinal chemistry and drug development. The provided experimental protocols and expected data serve as a solid foundation for the practical execution of this synthesis. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed by trained personnel in a well-ventilated fume hood.

The Role of 3-Ethylphenylboronic Acid-d5 in Modern Research and Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylphenylboronic acid-d5 is a deuterated analog of 3-ethylphenylboronic acid. The strategic replacement of five hydrogen atoms with deuterium (B1214612) on the ethyl group imparts a higher mass to the molecule without significantly altering its chemical properties. This isotopic labeling makes it a valuable tool in various scientific disciplines, particularly in analytical chemistry, drug development, and mechanistic organic chemistry. This technical guide provides an in-depth overview of the primary applications of this compound, complete with illustrative experimental protocols and data presentation.

Core Applications

The utility of this compound stems from the unique properties of deuterium. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect (KIE), influencing the rate of reactions involving the cleavage of this bond.[1] Furthermore, the mass difference between the deuterated and non-deuterated isotopologues allows for their distinct detection and quantification by mass spectrometry.

The primary applications of this compound can be categorized as follows:

  • Internal Standard for Quantitative Mass Spectrometry: This is one of the most common and critical uses of deuterated compounds.[2]

  • Mechanistic Studies of Chemical Reactions: The kinetic isotope effect can be leveraged to probe reaction mechanisms.[1]

  • Pharmacokinetic and Drug Metabolism Studies: Deuteration can alter the metabolic fate of a molecule, and labeled compounds serve as tracers to study these pathways.[3][4]

  • Specialized Organic Synthesis: As a building block in reactions like the Suzuki-Miyaura cross-coupling to introduce a stable, labeled 3-ethylphenyl moiety into a target molecule.[5]

  • Materials Science: For the synthesis of deuterated polymers to study their structure and dynamics.[6][7]

Internal Standard for Quantitative Mass Spectrometry

In quantitative analysis using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving high accuracy and precision.[2][8] this compound is an ideal internal standard for the quantification of its non-deuterated counterpart, 3-ethylphenylboronic acid, or its derivatives.

Principle: The SIL-IS is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[9] Because the SIL-IS is chemically almost identical to the analyte, it experiences the same variations during sample extraction, handling, and ionization in the mass spectrometer.[2] By measuring the ratio of the analyte's signal to the internal standard's signal, these variations can be normalized, leading to highly reliable quantification.[8]

Illustrative Experimental Protocol: Quantification of a Hypothetical Analyte "Compound X" using this compound as an Internal Standard

Objective: To quantify Compound X (a derivative of 3-ethylphenylboronic acid) in rat plasma using LC-MS/MS.

Methodology:

  • Preparation of Solutions:

    • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Compound X in 1 mL of methanol.

    • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

    • Calibration Standards: Prepare a series of calibration standards by spiking blank rat plasma with the analyte stock solution to achieve a concentration range (e.g., 1-1000 ng/mL).

    • Internal Standard Spiking Solution (50 ng/mL): Dilute the internal standard stock solution in methanol.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, calibrator, or quality control, add 150 µL of the internal standard spiking solution in acetonitrile (B52724).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both with 0.1% formic acid).

    • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the analyte and the internal standard.

Data Presentation: Representative LC-MS/MS Parameters
ParameterCompound X (Analyte)This compound (IS)
Molecular Formula C₁₅H₁₆BNO₄C₈H₆D₅BO₂
Molecular Weight 285.11155.01
Precursor Ion ([M+H]⁺) m/z 286.1m/z 156.0
Product Ion m/z 180.1m/z 110.1
Collision Energy (eV) 2520
Retention Time (min) 3.23.2

Note: The molecular formula and weight for "Compound X" are hypothetical for this example.

Visualization: Workflow for Sample Analysis

G cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (50 µL) is_spike Add IS in Acetonitrile (150 µL) plasma->is_spike vortex Vortex is_spike->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing lcms->data quant Quantification data->quant

Caption: Workflow for quantitative analysis using an internal standard.

Mechanistic Studies via the Kinetic Isotope Effect (KIE)

The C-D bond is stronger than the C-H bond, meaning it requires more energy to break.[1] If the cleavage of a C-H bond at the ethyl group of 3-ethylphenylboronic acid is the rate-determining step of a reaction, substituting the hydrogens with deuterium (as in this compound) will slow down the reaction rate.[1] The ratio of the reaction rates (kH/kD) is the Kinetic Isotope Effect (KIE). A significant primary KIE (typically > 2) provides strong evidence that the C-H bond is broken in the rate-limiting step.

Illustrative Experimental Protocol: Investigating a Hypothetical C-H Activation Reaction

Objective: To determine if the benzylic C-H bond of the ethyl group is cleaved in the rate-determining step of a hypothetical oxidation reaction.

Methodology:

  • Parallel Reactions: Set up two identical reactions side-by-side.

    • Reaction A: 3-ethylphenylboronic acid (non-deuterated) with the oxidizing agent.

    • Reaction B: this compound with the same oxidizing agent.

  • Reaction Monitoring: Monitor the progress of both reactions over time by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., GC-MS or HPLC) to measure the disappearance of the starting material.

  • Rate Constant Calculation: Plot the concentration of the starting material versus time for both reactions and determine the initial reaction rates or the rate constants (kH and kD).

  • KIE Calculation: Calculate the KIE as the ratio kH / kD.

Data Presentation: Representative KIE Data
ReactantRate Constant (M⁻¹s⁻¹)
3-Ethylphenylboronic acidkH = 2.4 x 10⁻³
This compoundkD = 0.4 x 10⁻³
Kinetic Isotope Effect (kH/kD) 6.0

A KIE of 6.0 strongly suggests that the benzylic C-H bond is cleaved in the rate-determining step of the reaction.

Visualization: Logical Flow of a KIE Experiment

KIE_Experiment cluster_reactions Parallel Reactions cluster_calculation Data Analysis start Hypothesis: C-H bond cleavage is rate-determining reaction_h Reaction with 3-Ethylphenylboronic acid start->reaction_h reaction_d Reaction with This compound start->reaction_d analysis Monitor Reaction Progress (e.g., HPLC, GC-MS) reaction_h->analysis reaction_d->analysis calc_kh Calculate kH analysis->calc_kh calc_kd Calculate kD analysis->calc_kd calc_kie Calculate KIE = kH / kD calc_kh->calc_kie calc_kd->calc_kie conclusion Conclusion: Significant KIE supports hypothesis calc_kie->conclusion

Caption: Logical workflow for a kinetic isotope effect (KIE) experiment.

Pharmacokinetic and Drug Metabolism Studies

Deuteration can significantly alter the pharmacokinetic properties of a drug.[3] If a drug is metabolized by cleavage of a C-H bond, replacing it with a C-D bond can slow down this metabolism, a phenomenon known as the "deuterium switch".[4] This can lead to a longer drug half-life, increased exposure, and potentially a better safety profile by reducing the formation of toxic metabolites.[3]

This compound can be used as a building block to synthesize a deuterated version of a drug candidate containing the 3-ethylphenyl moiety. The pharmacokinetic profiles of the deuterated and non-deuterated versions can then be compared.

Illustrative Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

Objective: To compare the pharmacokinetic profiles of a hypothetical drug "Drug-H" and its deuterated analog "Drug-D" (synthesized using this compound).

Methodology:

  • Animal Dosing:

    • Group 1: Administer Drug-H to a cohort of rats (e.g., via oral gavage).

    • Group 2: Administer an equimolar dose of Drug-D to a second cohort of rats.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.

  • Sample Analysis: Process the blood to obtain plasma and quantify the concentrations of Drug-H and Drug-D in their respective groups using a validated LC-MS/MS method (likely using a different SIL-IS for each).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (half-life).

Data Presentation: Representative Pharmacokinetic Data
ParameterDrug-H (Non-deuterated)Drug-D (Deuterated)
Dose (mg/kg) 1010.3 (equimolar)
Cmax (ng/mL) 450480
Tmax (hr) 1.52.0
AUC₀₋₂₄ (ng·hr/mL) 21003500
t½ (hr) 4.27.1

The increased AUC and half-life for Drug-D suggest that deuteration has successfully slowed its metabolic clearance.

Visualization: Drug Metabolism Pathway

Metabolism Drug_H Drug-H (C-H bonds) Enzyme Metabolizing Enzyme (e.g., CYP450) Drug_H->Enzyme kH (fast) Drug_D Drug-D (C-D bonds) Drug_D->Enzyme kD (slow) Metabolite_H Metabolite (fast) Enzyme->Metabolite_H from Drug-H Metabolite_D Metabolite (slow) Enzyme->Metabolite_D from Drug-D Elimination_H Elimination Metabolite_H->Elimination_H Elimination_D Elimination Metabolite_D->Elimination_D Suzuki_Coupling boronic_acid This compound plus + aryl_halide 4-Bromoanisole catalyst Pd(PPh₃)₄ Base (Na₂CO₃) product 4'-methoxy-3-ethyl(d5)-1,1'-biphenyl reactants_midpoint->product Heat

References

An In-depth Technical Guide to the Physicochemical Properties of Deuterated Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated boronic acids. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the synthesis, characterization, and potential advantages of incorporating deuterium (B1214612) into boronic acid-containing molecules. While the field of deuterated boronic acids is still emerging, this guide synthesizes the available data and theoretical principles to provide a foundational understanding.

Introduction to Deuterated Boronic Acids

Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups. They are widely utilized in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction, and have gained significant traction in medicinal chemistry.[1][2] The boron atom's ability to form reversible covalent bonds with diols and act as a transition state analog for serine proteases has led to the development of several FDA-approved drugs, including the proteasome inhibitors bortezomib (B1684674) and ixazomib.[3][4][5]

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium, is a strategy increasingly employed in drug design to modulate the pharmacokinetic and pharmacodynamic properties of molecules.[6] The greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This can lead to a kinetic isotope effect (KIE), where the rate of reactions involving C-H bond cleavage is slowed upon deuteration.[7][8] This effect can be harnessed to improve metabolic stability, reduce the formation of toxic metabolites, and enhance the overall therapeutic profile of a drug.[9]

This guide focuses on the impact of deuteration on the fundamental physicochemical properties of boronic acids, including their acidity (pKa), lipophilicity (logP), solubility, and stability.

Physicochemical Properties: A Comparative Overview

Quantitative data directly comparing the physicochemical properties of a wide range of deuterated and non-deuterated boronic acids is limited in the publicly available literature. However, we can compile the available information and draw upon theoretical principles to provide an informative comparison.

Acidity (pKa)

The pKa of a boronic acid is a critical parameter influencing its interaction with biological targets and its formulation characteristics. The acidity of boronic acids is attributed to their Lewis acidic nature, accepting a hydroxide (B78521) ion to form a tetrahedral boronate species.

Deuterium Isotope Effect on pKa:

Theoretical and experimental studies on various organic acids have demonstrated a "deuterium isotope effect" on pKa, where the pKa value in heavy water (D₂O) is typically higher than in water (H₂O).[10][11][12] This is often expressed as ΔpKa = pKa(D₂O) - pKa(H₂O), which is approximately 0.5 for many organic acids.[13] This effect is attributed to differences in the zero-point energies of the acidic proton versus the deuteron.[12] For pKa measurements conducted in deuterated solvents for techniques like NMR, a correction factor may be necessary to estimate the pKa in H₂O.[14]

While systematic studies on a series of deuterated boronic acids are scarce, it is reasonable to expect a similar isotope effect, leading to a slight decrease in acidity (higher pKa) for the B(OD)₂ group in D₂O compared to B(OH)₂ in H₂O.

Table 1: Comparative pKa Data (Illustrative)

CompoundpKa (Non-deuterated)pKa (Deuterated Analogue)Comments
Phenylboronic Acid~8.8Expected to be slightly higherBased on the general deuterium isotope effect on acidity.[10][11]
BortezomibNot explicitly foundNot explicitly foundThe complex structure with multiple ionizable groups makes direct prediction difficult.

Note: This table is illustrative due to the limited availability of direct comparative experimental data.

Lipophilicity (logP)

LogP, the logarithm of the partition coefficient between octanol (B41247) and water, is a key indicator of a molecule's lipophilicity and influences its absorption, distribution, metabolism, and excretion (ADME) properties. The effect of deuteration on logP is generally considered to be minimal, as deuterium and hydrogen have very similar electronic properties and van der Waals radii. However, subtle changes in intermolecular interactions could lead to minor variations.

Table 2: Comparative logP Data (Illustrative)

CompoundlogP (Non-deuterated)logP (Deuterated Analogue)Comments
Generic Arylboronic AcidVaries with substitutionExpected to be very similarDeuteration is not expected to significantly alter lipophilicity.
Solubility

The solubility of boronic acids is influenced by factors such as their crystalline structure, pKa, and the nature of the solvent.[15][16] They generally exhibit moderate solubility in polar organic solvents and limited solubility in water, which can be enhanced at higher pH due to the formation of the more soluble boronate anion.[17][18] The solubility of phenylboronic acid has been determined in various organic solvents.[15][16]

For deuterated boronic acids, significant changes in aqueous or organic solubility compared to their non-deuterated counterparts are not anticipated, unless deuteration leads to a different solid-state packing (polymorphism). A datasheet for deuterated bortezomib indicates its solubility in chloroform, DMSO, ethanol, and methanol, which is consistent with the known solubility of bortezomib.[19]

Table 3: Solubility Data for Deuterated Bortezomib

SolventSolubility
ChloroformSoluble
DMSOSoluble
EthanolSoluble
MethanolSoluble

Source: United States Biological, Bortezomib, deuterated - Data Sheet[19]

Stability

The stability of boronic acids is a crucial consideration for their synthesis, storage, and formulation. They are susceptible to oxidative degradation and can undergo dehydration to form cyclic anhydrides (boroxines).[20]

Metabolic Stability:

The primary rationale for deuteration in drug design is often to enhance metabolic stability.[9] The kinetic isotope effect can slow the rate of cytochrome P450-mediated oxidation at a deuterated position.[7] This has been demonstrated for a deuterated phenylboronic nitrogen mustard prodrug, where deuteration was used to probe the metabolic activation pathway.[21] The stronger C-D bond is more resistant to enzymatic cleavage, which can lead to a longer half-life and improved pharmacokinetic profile.[9]

Chemical Stability:

The inherent chemical stability of the boronic acid moiety itself is less likely to be significantly altered by deuteration at a remote carbon center. However, the C-D bond is more stable than the C-H bond, which could be relevant if a C-H bond adjacent to the boronic acid is involved in a degradation pathway.[22] The stability of deuterated bortezomib is noted to be sensitive to moisture and it is recommended to be stored under an inert atmosphere, which is similar to the handling requirements for non-deuterated bortezomib.[19][23]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of deuterated boronic acids are not extensively published as a distinct class. However, established methods for boronic acids can be readily adapted.

Synthesis and Purification of Deuterated Boronic Acids

A common method for introducing deuterium is through deuterodeboronation of a boronic ester using D₂O.[24]

General Protocol for Deuterodeboronation:

  • Starting Material: A suitable boronic ester (e.g., a pinacol (B44631) ester).

  • Reagents: A fluoride (B91410) source such as cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF) and heavy water (D₂O).[24]

  • Solvent: An appropriate aprotic solvent like 1,4-dioxane (B91453) or n-pentane.[24]

  • Procedure: The boronic ester is dissolved in the solvent, and the fluoride source and D₂O are added. The reaction is stirred, often with heating, until completion.

  • Workup and Purification: The reaction mixture is worked up using standard organic chemistry techniques, such as extraction and drying. Purification is typically achieved by column chromatography or recrystallization.

Workflow for Synthesis and Purification:

G cluster_synthesis Synthesis cluster_purification Purification start Boronic Ester reaction Deuterodeboronation Reaction start->reaction reagents Fluoride Source (CsF or TBAF) + D₂O reagents->reaction solvent Aprotic Solvent solvent->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography or Recrystallization workup->purify product Deuterated Boronic Acid purify->product

Caption: Workflow for the synthesis and purification of deuterated boronic acids.

pKa Determination

Potentiometric or spectrophotometric titration are standard methods for determining the pKa of boronic acids.

Potentiometric Titration Protocol:

  • Sample Preparation: A known concentration of the deuterated boronic acid is dissolved in a suitable solvent system (e.g., water or a water/co-solvent mixture).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Solubility Determination

The dynamic (or synthetic) method is a reliable technique for determining the solubility of boronic acids in various solvents.[15]

Dynamic Solubility Protocol:

  • Sample Preparation: A biphasic sample with a precisely known composition of the deuterated boronic acid and the solvent is prepared in a jacketed glass vessel.

  • Heating and Stirring: The mixture is heated at a slow, constant rate while being vigorously stirred.

  • Equilibrium Point Determination: The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the equilibrium solubility temperature. This can be monitored visually or instrumentally by measuring light transmittance.

  • Data Collection: The experiment is repeated for different compositions to construct a solubility curve.

Stability Assessment

Metabolic Stability Assay (in vitro):

  • Incubation: The deuterated boronic acid is incubated with liver microsomes or other metabolic enzyme systems in the presence of necessary cofactors (e.g., NADPH).

  • Time Points: Aliquots are taken at various time points.

  • Quenching: The metabolic reaction is stopped by adding a quenching solution (e.g., acetonitrile).

  • Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Half-life Calculation: The in vitro half-life (t₁/₂) is calculated from the rate of disappearance of the compound.

Workflow for Comparative Physicochemical Analysis:

G cluster_compounds Test Compounds cluster_analysis Physicochemical Property Analysis cluster_data Data Comparison non_deut Non-deuterated Boronic Acid pka pKa Determination (Titration) non_deut->pka logp logP Determination (Shake-flask or HPLC) non_deut->logp solubility Solubility Measurement (Dynamic Method) non_deut->solubility stability Stability Assessment (Metabolic & Chemical) non_deut->stability deut Deuterated Boronic Acid deut->pka deut->logp deut->solubility deut->stability compare Comparative Data Analysis pka->compare pka->compare logp->compare logp->compare solubility->compare solubility->compare stability->compare stability->compare G cluster_process Metabolic Oxidation drug_ch Drug with C-H bond enzyme CYP450 Enzyme drug_ch->enzyme rate_kh Reaction Rate (kH) drug_cd Drug with C-D bond drug_cd->enzyme rate_kd Reaction Rate (kD) enzyme->drug_ch enzyme->drug_cd metabolite_h Metabolite (from C-H cleavage) enzyme->metabolite_h metabolite_d Metabolite (from C-D cleavage) enzyme->metabolite_d rate_kh->rate_kd kH > kD

References

Isotopic Purity of 3-Ethylphenylboronic Acid-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methods and data pertaining to the isotopic purity of 3-Ethylphenylboronic acid-d5. Due to the limited availability of specific experimental data for this compound in the public domain, this document presents a comprehensive framework based on established analytical techniques for deuterated compounds. The data and protocols herein are representative examples to guide researchers in their analytical assessments.

Introduction

Deuterated compounds, such as this compound, are increasingly utilized in pharmaceutical research and development. Their applications range from use as internal standards in quantitative mass spectrometry-based assays to modifying metabolic profiles of drug candidates.[1] The isotopic purity of these compounds is a critical parameter that directly impacts the accuracy and reliability of experimental results. This guide outlines the common methodologies for determining the isotopic enrichment and purity of deuterated boronic acids.

Synthesis and Isotopic Labeling

The synthesis of this compound typically involves the introduction of deuterium (B1214612) atoms into the ethyl group of the 3-ethylphenylboronic acid molecule. While specific synthetic routes can be proprietary, a general approach involves the use of a deuterated starting material. For instance, a common method for synthesizing deuterated phenylboronic acids involves the reaction of a deuterated bromobenzene (B47551) derivative with an organolithium reagent followed by treatment with a borate (B1201080) ester.[2]

Quantitative Analysis of Isotopic Purity

The determination of isotopic purity involves quantifying the percentage of molecules that contain the desired number of deuterium atoms. The primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][3]

Representative Isotopic Purity Data

The following table summarizes representative quantitative data for a hypothetical batch of this compound. This data is illustrative and serves as a template for presenting analytical results.

Parameter Value Method
Chemical Formula C₈H₆D₅BO₂-
Molecular Weight 155.03-
Deuterium Incorporation >98%Mass Spectrometry
d0 Content <0.5%Mass Spectrometry
d1 Content <1.0%Mass Spectrometry
d2 Content <1.5%Mass Spectrometry
d3 Content <2.0%Mass Spectrometry
d4 Content <5.0%Mass Spectrometry
d5 Content >90%Mass Spectrometry
Isotopic Enrichment >99 atom % D¹H NMR

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining accurate and reproducible data on isotopic purity.

Mass Spectrometry for Isotopic Distribution

High-resolution mass spectrometry (HRMS) is a powerful technique to determine the isotopic distribution of a labeled compound by analyzing the mass-to-charge ratio of the molecule and its fragments.[3][4][5]

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or TOF instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in the positive or negative ion mode, depending on the compound's properties, over a relevant m/z range.

  • Data Analysis:

    • Identify the monoisotopic peak of the unlabeled compound (d0).

    • Identify and integrate the peaks corresponding to the deuterated species (d1, d2, d3, d4, d5).

    • Calculate the percentage of each isotopic species relative to the total integrated area of all isotopic peaks.

¹H NMR Spectroscopy for Isotopic Enrichment

¹H NMR spectroscopy is used to determine the degree of deuteration at specific sites within the molecule by quantifying the residual proton signals.[1][3]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d6 or CDCl₃) containing a known internal standard (e.g., TMS).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. Ensure a long relaxation delay to allow for full relaxation of the protons.

  • Data Processing: Process the spectrum using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Data Analysis:

    • Integrate the signals corresponding to the residual protons in the ethyl group.

    • Integrate the signal of the internal standard.

    • Calculate the isotopic enrichment by comparing the integral of the residual proton signals to the integral of the internal standard.

Workflow for Isotopic Purity Assessment

The following diagram illustrates a general workflow for the comprehensive assessment of the isotopic purity of this compound.

Isotopic_Purity_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (Isotopic Distribution) Purification->MS Sample Submission NMR NMR Spectroscopy (Isotopic Enrichment) Purification->NMR Sample Submission Data_Analysis Data Analysis & Calculation MS->Data_Analysis NMR->Data_Analysis Report Certificate of Analysis Data_Analysis->Report

Caption: General workflow for isotopic purity assessment.

Conclusion

The accurate determination of the isotopic purity of this compound is paramount for its effective use in research and development. A combination of mass spectrometry and NMR spectroscopy provides a comprehensive characterization of both the isotopic distribution and the site-specific deuterium incorporation. The methodologies and representative data presented in this guide offer a robust framework for the quality control and validation of this and other deuterated compounds.

References

Commercial Suppliers and Technical Guide for 3-Ethylphenylboronic acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers, key technical data, and potential applications of 3-Ethylphenylboronic acid-d5. The information is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this deuterated compound for their studies.

Introduction to this compound

This compound is a stable isotope-labeled derivative of 3-ethylphenylboronic acid, with five deuterium (B1214612) atoms incorporated into the ethyl group. This deuteration makes it a valuable tool in various research applications, particularly in drug discovery and development. The presence of deuterium can alter the pharmacokinetic profile of a molecule by affecting its metabolic stability, a concept known as the kinetic isotope effect. This property is leveraged by medicinal chemists to develop drugs with improved therapeutic properties.

Commercial Suppliers

Several chemical suppliers offer this compound for research purposes. The following table summarizes the available information for some of the key suppliers. Researchers are advised to visit the suppliers' websites for the most up-to-date information and to request certificates of analysis for detailed specifications.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightPurityAdditional Information
MedChemExpress This compound2241866-92-0C₈H₆D₅BO₂155.01≥98%A data sheet is available on their website.[1]
ChemicalBook (3-(ethyl-d5)phenyl)boronic acid2241866-92-0C₈H₁₁BO₂ (Note: Formula likely for non-deuterated)149.98 (Note: MW likely for non-deuterated)-Lists multiple suppliers on its platform.
Toronto Research Chemicals (TRC) -----As a major supplier of stable isotope-labeled compounds, TRC is a potential source for this product. Direct inquiry is recommended.

Physicochemical Properties

Based on the available data for the non-deuterated analogue, 3-Ethylphenylboronic acid, the following properties can be expected. It is important to confirm the specific data for the deuterated compound from the supplier's certificate of analysis.

  • Appearance: Likely a white to off-white solid.

  • Solubility: Expected to be soluble in organic solvents such as DMSO and methanol.

Applications in Research and Drug Development

The primary application of this compound is in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The deuterated ethyl group serves as a metabolic tracer or can be used to enhance the metabolic stability of a drug candidate.

Suzuki-Miyaura Cross-Coupling Reactions

Arylboronic acids are fundamental reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[2] this compound can be used to introduce a deuterated 3-ethylphenyl moiety into a target molecule. This is particularly useful in drug discovery for creating novel chemical entities with potentially improved pharmacokinetic profiles.

The general workflow for a Suzuki-Miyaura coupling reaction is depicted below.

Suzuki_Miyaura_Coupling cluster_workflow Experimental Workflow: Suzuki-Miyaura Coupling start Reaction Setup: - Aryl Halide (R-X) - this compound - Palladium Catalyst - Base - Solvent reaction Reaction Mixture (Inert Atmosphere) start->reaction heating Heating (e.g., 80-100 °C) reaction->heating workup Aqueous Workup & Extraction heating->workup purification Purification (e.g., Column Chromatography) workup->purification product Final Product (R-C₆H₄-CD₂CD₃) purification->product

A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Metabolic Stability Studies

Deuteration of a molecule at a known site of metabolic oxidation can significantly slow down its breakdown by cytochrome P450 enzymes. This "kinetic isotope effect" can lead to a longer half-life and improved bioavailability of a drug. This compound can be incorporated into a drug candidate to investigate the effect of deuteration on its metabolic stability.

The logical relationship for investigating the impact of deuteration on metabolic stability is outlined below.

Metabolic_Stability_Logic cluster_logic Logic Diagram: Assessing Metabolic Stability synthesis Synthesize Non-deuterated and Deuterated (d5) Analogues incubation In Vitro Incubation (e.g., Liver Microsomes, S9 Fraction) synthesis->incubation analysis LC-MS/MS Analysis (Quantify Parent Compound) incubation->analysis comparison Compare Metabolic Rates analysis->comparison conclusion Conclusion on the Effect of Deuteration comparison->conclusion

Workflow for comparing the metabolic stability of deuterated and non-deuterated compounds.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene (B28343) and water, or dioxane and water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired deuterated biaryl product.

Conclusion

This compound is a valuable research chemical for scientists engaged in drug discovery and organic synthesis. Its commercial availability, though limited, provides access to a tool for investigating metabolic pathways and developing novel therapeutic agents with potentially enhanced properties. The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to introduce a deuterated ethylphenyl group, thereby enabling studies on the kinetic isotope effect and its impact on drug metabolism. Researchers are encouraged to contact the suppliers directly for detailed product specifications and to consult the scientific literature for advancements in the applications of deuterated compounds.

References

A Technical Guide to Deuterium Labeling of Phenylboronic Acid Derivatives for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the deuterium (B1214612) labeling of phenylboronic acid derivatives, a critical strategy in modern drug discovery and development. Phenylboronic acids and their derivatives are a versatile class of compounds with significant applications, most notably as proteasome inhibitors in cancer therapy. Deuterium labeling, the strategic replacement of hydrogen with its heavy isotope, offers a powerful tool to enhance the pharmacokinetic profiles of these drug candidates, leading to improved therapeutic efficacy and safety. This document details the core principles, synthetic methodologies, analytical techniques, and applications of this labeling strategy.

Core Principles of Deuterium Labeling

The primary motivation for deuterium labeling lies in the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[1] Consequently, chemical reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[1] This phenomenon can significantly impact a drug's metabolic stability. By selectively replacing hydrogen atoms at metabolically vulnerable positions with deuterium, it is possible to slow down enzymatic degradation, thereby improving a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3] Deuterium-labeled compounds are chemically very similar to their non-deuterated counterparts, generally retaining the same potency and selectivity for their biological targets.[1]

Synthetic Methodologies for Deuterium Labeling

The introduction of deuterium into phenylboronic acid derivatives can be achieved through various synthetic strategies. A prevalent and efficient method is the direct hydrogen-deuterium (H-D) exchange on the aromatic ring or other positions of the molecule.

Palladium-Catalyzed H-D Exchange

Palladium catalysis is a robust method for the deuteration of arylboronic acids.[4][5] These reactions often utilize deuterium oxide (D₂O) as an inexpensive and readily available deuterium source.[6] The catalyst, typically palladium on carbon (Pd/C), facilitates the exchange of hydrogen atoms on the phenyl ring with deuterium atoms from D₂O.[4][5]

Experimental Protocol: Palladium-Catalyzed H-D Exchange of Phenylboronic Acid

This protocol describes a general procedure for the deuteration of a phenylboronic acid derivative using a palladium catalyst and D₂O.

  • Materials:

    • Phenylboronic acid derivative (1.0 mmol)

    • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

    • Deuterium Oxide (D₂O, 99.9 atom % D) (5-10 mL)

    • Anhydrous solvent (e.g., dioxane, THF, or acetonitrile) (10 mL)

    • Inert gas (e.g., Argon or Nitrogen)

    • Reaction vessel (e.g., sealed tube or microwave vial)

  • Procedure:

    • To the reaction vessel, add the phenylboronic acid derivative and 10% Pd/C.

    • Evacuate the vessel and backfill with an inert gas three times.

    • Add the anhydrous solvent and D₂O to the vessel.

    • Seal the vessel and heat the reaction mixture to the desired temperature (typically ranging from 80°C to 150°C) with vigorous stirring. The reaction can be performed using conventional heating or a microwave reactor.[7]

    • Monitor the reaction progress by taking aliquots and analyzing them by NMR or LC-MS to determine the extent of deuterium incorporation. Reaction times can vary from a few hours to 24 hours.[8]

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • The solvent is removed under reduced pressure.

    • The crude deuterated product can be purified by standard techniques such as recrystallization or column chromatography.

    • Characterize the final product and determine the percentage of deuterium incorporation using ¹H NMR, ²H NMR, and mass spectrometry.[4][9]

Other Deuteration Strategies

Beyond H-D exchange, other methods for preparing deuterated phenylboronic acids include:

  • Synthesis from Deuterated Starting Materials: Building the molecule from commercially available deuterated precursors.

  • Reductive Deuteration: Using deuterium-containing reducing agents like sodium borodeuteride (NaBD₄) to introduce deuterium.[8]

  • Deborylation–Deuteration: A photoinduced, catalyst-free method for the deuteration of arylboronic acids using D₂O has also been reported, offering a green chemistry approach.[2]

Analytical Techniques for Characterization

Accurate determination of the degree and position of deuterium incorporation is crucial. The two primary analytical techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Can be used to determine the loss of a proton signal upon deuteration, providing information on the position and extent of labeling.[4]

    • ²H NMR: Directly detects the presence and location of deuterium atoms in the molecule.[4]

    • ¹¹B NMR: Useful for characterizing the boronic acid moiety itself.[10][11]

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Provides precise mass measurements to confirm the number of deuterium atoms incorporated by measuring the mass increase of the molecule.[12]

Data Presentation: Quantitative Analysis

The following tables summarize representative quantitative data related to the deuterium labeling of phenylboronic acid derivatives and their analogs, highlighting the impact on pharmacokinetic parameters.

Table 1: Deuterium Incorporation in Phenylboronic Acid Derivatives via Catalytic H-D Exchange

SubstrateCatalystDeuterium SourceConditionsDeuterium Incorporation (%)Reference
4-Ethyl-anilinePd/C-AlD₂O25°C, 20 min>95% at benzylic-CH₂[5]
L-Phenyl-alaninePd/C-AlD₂OMicrowave>99% at benzylic protons[4]
4,4'-(Ethane-1,2-diyl)dianilinePd/C-AlD₂O120°C, 1hPerdeuteration[5]

Table 2: Pharmacokinetic Profile of a Deuterated c-Met Inhibitor (JNJ38877605 analog)

CompoundAdministrationCmax (ng/mL)AUC (ng·h/mL)In Vivo Antitumor EfficacyReference
JNJ38877605Oral1.00 (normalized)1.00 (normalized)Standard[13]
Deuterated JNJ38877605Oral1.561.88Improved[13]

Applications in Drug Development: The Case of Proteasome Inhibitors

Phenylboronic acid derivatives, such as bortezomib (B1684674) and ixazomib, are potent proteasome inhibitors used in the treatment of multiple myeloma.[14][15] The proteasome is a cellular complex responsible for degrading ubiquitinated proteins, and its inhibition leads to the accumulation of pro-apoptotic factors, ultimately causing cancer cell death.[12][16]

Deuterium labeling of these proteasome inhibitors can enhance their metabolic stability, potentially leading to a longer half-life, reduced dosing frequency, and an improved safety profile.

Signaling Pathway of Proteasome Inhibition by Bortezomib

Bortezomib primarily inhibits the chymotrypsin-like activity of the 26S proteasome.[16] This leads to the disruption of several key signaling pathways, including the NF-κB pathway and the unfolded protein response (UPR).

  • NF-κB Pathway: In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. The proteasome degrades IκB, allowing NF-κB to translocate to the nucleus and activate genes involved in cell survival and proliferation. Bortezomib-mediated proteasome inhibition prevents IκB degradation, thereby blocking NF-κB activation and promoting apoptosis.[12][16]

  • Unfolded Protein Response (UPR): Cancer cells, particularly multiple myeloma cells, produce large amounts of proteins and are highly reliant on the UPR to manage protein folding stress. Proteasome inhibition by bortezomib exacerbates this stress by causing an accumulation of misfolded proteins, which triggers a pro-apoptotic UPR.[12]

Proteasome_Inhibition_Pathway cluster_Cell Cancer Cell cluster_Proteasome 26S Proteasome cluster_NFkB NF-κB Pathway cluster_UPR Unfolded Protein Response cluster_Nucleus Nucleus Bortezomib Bortezomib (Phenylboronic Acid Derivative) Proteasome Proteasome Bortezomib->Proteasome Inhibition IkB IκB Proteasome->IkB Degradation Misfolded Misfolded Proteins Proteasome->Misfolded Degradation IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB Gene Pro-survival Genes NFkB->Gene Transcription IkB_NFkB->NFkB Activation UPR Pro-apoptotic UPR Misfolded->UPR Accumulation leads to Apoptosis Apoptosis UPR->Apoptosis Gene->Apoptosis Inhibition of pro-survival signals

Caption: Signaling pathway of bortezomib-mediated proteasome inhibition.

Experimental Workflow and Logical Relationships

The process of developing and evaluating a deuterium-labeled phenylboronic acid derivative follows a logical workflow, from initial synthesis to in vivo testing.

Experimental_Workflow cluster_Synthesis Synthesis & Characterization cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Studies Start Phenylboronic Acid Derivative Deuteration Deuterium Labeling (e.g., Pd/C, D₂O) Start->Deuteration Purification Purification (Chromatography, Recrystallization) Deuteration->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis Metabolic Metabolic Stability Assay (e.g., Liver Microsomes) Analysis->Metabolic Activity Biological Activity Assay (e.g., Proteasome Inhibition) Analysis->Activity PK Pharmacokinetic (PK) Studies (Animal Models) Metabolic->PK Efficacy Antitumor Efficacy Studies (Xenograft Models) Activity->Efficacy Data Comparative Data Analysis (Deuterated vs. Non-deuterated) PK->Data Efficacy->Data

Caption: Experimental workflow for deuterium-labeled drug development.

Conclusion

Deuterium labeling of phenylboronic acid derivatives is a valuable strategy in pharmaceutical research, offering a means to improve the metabolic stability and pharmacokinetic properties of drug candidates. The methodologies for deuterium incorporation are well-established, with palladium-catalyzed H-D exchange using D₂O being a particularly efficient approach. Rigorous analytical characterization using NMR and MS is essential to confirm the extent and position of labeling. The application of this technology to important drug classes, such as proteasome inhibitors, holds significant promise for the development of improved therapeutics. This guide provides a foundational understanding for researchers and professionals in the field of drug development to leverage the benefits of deuterium labeling.

References

Stability and Storage of 3-Ethylphenylboronic acid-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage considerations for 3-Ethylphenylboronic acid-d5. Given the limited availability of specific stability data for this deuterated compound, this guide synthesizes information on the stability of arylboronic acids in general, incorporating specific storage recommendations for this compound where available. The protocols and data presented herein should be adapted and validated for specific experimental contexts.

Introduction

This compound is a deuterated analog of 3-Ethylphenylboronic acid, a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The incorporation of deuterium (B1214612) can influence the metabolic stability and pharmacokinetic profile of molecules, making deuterated compounds valuable tools in drug discovery and development.[1] However, the inherent instability of boronic acids necessitates careful handling and storage to ensure their integrity and reactivity.

Key Stability Considerations

Arylboronic acids are susceptible to several degradation pathways that can compromise their purity and performance in chemical reactions.

Protodeboronation

Protodeboronation is a common degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a hydrogen atom. This process is often catalyzed by moisture and can be influenced by pH.

Oxidation

The boronic acid functional group is susceptible to oxidation, which can lead to the formation of phenolic byproducts. This degradation can be initiated by atmospheric oxygen or other oxidizing agents.

Trimerization (Dehydration)

Boronic acids can undergo intermolecular dehydration to form cyclic anhydride (B1165640) trimers known as boroxines. This is a reversible process, and the boronic acid can often be regenerated by treatment with water.

Recommended Storage and Handling

Proper storage and handling are critical to minimize degradation and extend the shelf life of this compound.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationRecommendations
Powder -20°C3 yearsFor long-term storage.
4°C2 yearsFor medium-term storage.
Room Temperature (15-25°C)Short-termStore in a dry place, protected from light.[2]
In Solvent -80°C6 monthsUse anhydrous solvents and store under an inert atmosphere.
-20°C1 monthUse anhydrous solvents and store under an inert atmosphere.

Data for powder and in-solvent storage durations are based on supplier recommendations.

Handling Workflow:

The following workflow is recommended for handling this compound to maintain its stability.

cluster_storage Storage cluster_handling Handling cluster_usage Usage storage Store in a tightly sealed container under an inert atmosphere (e.g., Argon) in a cool, dry, and dark place. equilibration Allow container to equilibrate to room temperature before opening. storage->equilibration weighing Weigh the required amount quickly in a glove box or under a stream of inert gas. equilibration->weighing dissolution Dissolve in an appropriate anhydrous solvent. weighing->dissolution reaction Use immediately in the reaction. dissolution->reaction

Figure 1: Recommended workflow for handling this compound.

Stability Testing Protocols

The following are general experimental protocols for assessing the stability of this compound. These protocols are based on the International Council for Harmonisation (ICH) guidelines and should be adapted and validated for the specific substance and intended application.

Table 2: General Conditions for Stability Testing based on ICH Guidelines

Study TypeStorage ConditionMinimum Time Period
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity[3]

Thermal Stability (Forced Degradation)

Objective: To evaluate the stability of the compound under elevated temperature conditions.

Methodology:

  • Place a known quantity of this compound in a suitable container (e.g., a sealed glass vial).

  • Store the samples in a calibrated oven at a temperature significantly higher than the accelerated testing temperature (e.g., 60°C, 80°C).

  • Withdraw samples at predetermined time points (e.g., 1, 3, 7, 14, and 30 days).

  • Analyze the samples for purity and the presence of degradation products using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Compare the results with a control sample stored at the recommended long-term storage condition.

Humidity Stability

Objective: To assess the impact of moisture on the stability of the compound.

Methodology:

  • Place a known quantity of this compound in an open container within a stability chamber.

  • Set the stability chamber to a high relative humidity level (e.g., 75% RH or 90% RH) and a controlled temperature (e.g., 25°C or 40°C).

  • Withdraw samples at specified intervals (e.g., 1, 3, 7, 14, and 30 days).

  • Analyze the samples for purity, water content, and degradation products.

  • Compare the results with a control sample stored under desiccated conditions.

Photostability

Objective: To determine the sensitivity of the compound to light exposure.

Methodology (based on ICH Q1B guidelines):

  • Expose a known quantity of this compound (both as solid and in solution) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • A control sample should be wrapped in aluminum foil to protect it from light and placed alongside the test sample to evaluate the contribution of thermal degradation.

  • Analyze the exposed and control samples for any changes in physical appearance, purity, and the formation of degradation products.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing appropriate storage conditions and analytical methods.

A This compound (Ar-B(OH)2) B 3-Ethylbenzene-d5 (Ar-H) A->B Protodeboronation (+H2O) C 3-Ethylphenol-d5 (Ar-OH) A->C Oxidation ([O]) D Boroxine ([ArBO]3) A->D Dehydration (-H2O)

Figure 2: Common degradation pathways for arylboronic acids.

Analytical Methods for Stability Assessment

A stability-indicating analytical method is essential for accurately assessing the stability of this compound.

High-Performance Liquid Chromatography (HPLC):

  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase should be optimized to ensure the stability of the boronic acid during analysis.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products absorb.

  • Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it can separate the parent compound from all potential degradation products.

Conclusion

While specific quantitative stability data for this compound is not extensively available in the public domain, an understanding of the general stability of arylboronic acids provides a strong foundation for its proper handling and storage. The key to maintaining the integrity of this valuable deuterated compound lies in minimizing its exposure to moisture, light, and elevated temperatures. The implementation of the recommended storage conditions and handling procedures, coupled with the use of validated stability-indicating analytical methods, will ensure its successful application in research and development. It is imperative that researchers perform their own stability studies under their specific experimental conditions to establish a reliable shelf-life and ensure the quality of their results.

References

Methodological & Application

Application Note: High-Throughput Quantification of 3-Ethylphenylboronic Acid in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

3-Ethylphenylboronic acid is a key building block in organic synthesis and is of significant interest to the pharmaceutical industry. The accurate quantification of such small molecules in biological matrices is crucial during drug development for pharmacokinetic and toxicological studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for bioanalysis due to its high sensitivity, selectivity, and speed.

The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated analog of the analyte, is considered the gold standard for quantitative LC-MS/MS assays.[1][2] Deuterated internal standards, such as 3-Ethylphenylboronic acid-d5, exhibit nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization.[1][3] This co-eluting mimic allows for effective correction of matrix effects, variations in extraction recovery, and instrument response, leading to highly accurate and precise quantification.[3][4] This application note describes a robust and high-throughput LC-MS/MS method for the quantification of 3-Ethylphenylboronic acid in human plasma using this compound as an internal standard.

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample spike Spike with this compound (IS) plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate vortex Vortex & Centrifuge precipitate->vortex supernatant Collect Supernatant vortex->supernatant dilute Dilute for Injection supernatant->dilute lc UPLC Separation dilute->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Construct Calibration Curve ratio->curve quantify Quantify Unknown Samples curve->quantify

Figure 1: General workflow for the quantitative analysis of 3-Ethylphenylboronic acid in human plasma.

Materials and Methods

Reagents and Materials
  • Analyte: 3-Ethylphenylboronic acid (≥98% purity)

  • Internal Standard: this compound (≥98% purity, isotopic enrichment ≥98%)

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (≥98%)

  • Plasma: Human plasma (K2-EDTA)

Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 3-Ethylphenylboronic acid in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol/water to create calibration standards. Prepare a working solution of the internal standard at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation
  • Aliquot 50 µL of human plasma (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL) to each tube and vortex briefly.

  • Add 200 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean tube.

  • Add 100 µL of water with 0.1% formic acid.

  • Vortex and inject into the LC-MS/MS system.

LC-MS/MS Conditions

A high-performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source was used for analysis.

Table 1: Chromatographic Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 10% B to 90% B over 3 min, hold for 1 min, re-equilibrate

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
MRM Transitions See Table 3

Table 3: MRM Transitions and Optimized Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
3-Ethylphenylboronic acid151.1133.110015
This compound (IS)156.1138.110015

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of 3-Ethylphenylboronic acid in human plasma. The use of a deuterated internal standard ensured high accuracy and precision by compensating for matrix effects and other analytical variabilities.[1][3]

Method Validation

The method was validated for linearity, precision, accuracy, and recovery according to established bioanalytical method validation guidelines.

Linearity: The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99.

Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels (low, medium, and high).

Table 4: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
Low 3< 5%± 5%< 6%± 7%
Medium 100< 4%± 3%< 5%± 4%
High 800< 3%± 2%< 4%± 3%

Recovery: The extraction recovery of 3-Ethylphenylboronic acid from human plasma was consistent and reproducible across the QC levels, averaging approximately 95%.

Logical Relationship Diagram

logical_relationship cluster_analyte Analyte & Internal Standard cluster_process Analytical Process cluster_correction Correction & Quantification Analyte 3-Ethylphenylboronic acid SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep IS This compound (IS) IS->SamplePrep LC_Separation LC Separation (Co-elution) SamplePrep->LC_Separation Similar Behavior MS_Detection MS/MS Detection (Different m/z) LC_Separation->MS_Detection Correction Correction for Variability (Matrix Effects, Ion Suppression) MS_Detection->Correction Ratio Calculation Quantification Accurate Quantification Correction->Quantification

References

Application Notes and Protocols: 3-Ethylphenylboronic acid-d5 for Quantitative Proteomics in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative proteomics is an indispensable tool in modern drug discovery and development, enabling the unbiased identification and quantification of proteins that interact with therapeutic compounds.[1][2][3][4] This information is critical for elucidating a drug's mechanism of action, identifying off-target effects, and discovering novel biomarkers.[1][2][4] Stable isotope labeling, coupled with mass spectrometry, provides a robust framework for accurate protein quantification.[5][6][7] This document details the application of 3-Ethylphenylboronic acid-d5, a deuterated analog of 3-Ethylphenylboronic acid, in a quantitative chemical proteomics workflow designed for drug target identification and validation.

Boronic acids are known to form reversible covalent bonds with diols, a moiety present on glycoproteins, as well as engaging in other interactions that can be exploited for protein labeling.[8] In this application, we leverage the deuterated (d5) version of 3-Ethylphenylboronic acid as a "heavy" isotopic label and its non-deuterated ("light") counterpart to quantitatively assess protein engagement in a cellular context. When a "light" and "heavy" labeled proteome are mixed and analyzed by mass spectrometry, the relative signal intensities of the peptide pairs, separated by a precise mass difference due to the deuterium (B1214612) atoms, allow for accurate quantification.[5][6]

This approach is particularly valuable for identifying the protein targets of a parent drug molecule that contains the 3-ethylphenylboronic acid pharmacophore. By comparing the protein binding profile of the active compound against a control, researchers can pinpoint specific protein interactions, offering insights into the drug's efficacy and potential toxicity.

Experimental Application: Target Identification of a Hypothetical Drug

This protocol outlines a quantitative chemical proteomics experiment to identify the cellular targets of a hypothetical bioactive compound, "Drug-EB," which is structurally based on 3-ethylphenylboronic acid.

Objective:

To identify and quantify the specific protein targets of Drug-EB in a human cancer cell line (e.g., HeLa) by comparing protein engagement between cells treated with the active "light" compound (3-Ethylphenylboronic acid) and a "heavy" isotopically labeled control (this compound).

Experimental Workflow

The overall experimental workflow is depicted below. It involves parallel treatment of cell cultures, protein extraction, labeling, sample combination, protein digestion, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Mass Spectrometry & Data Analysis A1 HeLa Cells (Culture 1) A2 Heela Cells (Culture 2) B1 Treat with 'Light' 3-Ethylphenylboronic acid A1->B1 B2 Treat with 'Heavy' this compound A2->B2 C Cell Lysis & Protein Extraction D Combine Proteomes (1:1 Ratio) C->D E Trypsin Digestion D->E F LC-MS/MS Analysis E->F G Database Search & Peptide Identification F->G H Quantitative Analysis (Heavy/Light Ratios) G->H I Target Protein Identification H->I G RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS SRC SRC RTK->SRC BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation ABL1 ABL1 ABL1->RAS SRC->RAS Drug Drug-EB Drug->BRAF Drug->ABL1 Drug->SRC

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-Ethylphenylboronic acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 3-Ethylphenylboronic acid-d5. This deuterated building block is of significant interest in drug discovery and development, primarily for its potential to enhance the metabolic stability of drug candidates. The strategic incorporation of deuterium (B1214612) can lead to a more favorable pharmacokinetic profile by attenuating metabolic pathways involving C-H bond cleavage.[1]

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[2][3][4] The reaction is widely employed in medicinal chemistry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[2][4]

This document outlines a general yet detailed protocol for the coupling of this compound with a representative aryl bromide. It also provides the fundamental principles of the reaction mechanism and a visual representation of the experimental workflow.

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound. The reaction conditions may require optimization depending on the specific aryl halide used.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (B91453) (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Palladium(II) acetate (0.02 equiv), SPhos (0.04 equiv), and potassium phosphate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the aryl bromide is typically in the range of 0.1-0.5 M.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2-3 times).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired deuterated biaryl product.

Data Presentation

The following table represents typical data that would be collected and analyzed for the Suzuki-Miyaura coupling of this compound with various aryl bromides.

EntryAryl BromideProductYield (%)Purity (%)Deuterium Incorporation (%)
14-Bromotoluene3-(Ethyl-d5)-4'-methyl-1,1'-biphenyl85>98>99
21-Bromo-4-methoxybenzene3-(Ethyl-d5)-4'-methoxy-1,1'-biphenyl82>99>99
34-Bromobenzonitrile4'-(3-(Ethyl-d5)phenyl)benzonitrile78>97>99
43-Bromopyridine3-(3-(Ethyl-d5)phenyl)pyridine75>98>99

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling experiment.

G Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: Aryl Bromide, this compound, Pd(OAc)2, SPhos, K3PO4 inert Establish Inert Atmosphere (Argon/Nitrogen Purge) reagents->inert solvent Add Degassed Solvents (Dioxane/Water) inert->solvent heat Heat Reaction Mixture (80-100 °C) solvent->heat monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract with Ethyl Acetate and Water cool->extract dry Dry and Concentrate Organic Layer extract->dry purify Purify by Column Chromatography dry->purify product product purify->product Final Deuterated Product G Catalytic Cycle of Suzuki-Miyaura Coupling cluster_cycle pd0 Pd(0)L_n pd2_complex1 R1-Pd(II)L_n-X pd0->pd2_complex1 Oxidative Addition oxidative_addition Oxidative Addition pd2_complex2 R1-Pd(II)L_n-R2 pd2_complex1->pd2_complex2 Transmetalation transmetalation Transmetalation pd2_complex2->pd0 product R1-R2 pd2_complex2->product Reductive Elimination reductive_elimination Reductive Elimination reagents1 R1-X (Aryl Halide) reagents2 R2-B(OR)2 (Boronic Acid) + Base

References

Application Notes and Protocols for 3-Ethylphenylboronic acid-d5 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of drug discovery and development, a comprehensive understanding of a drug candidate's pharmacokinetic (PK) profile is crucial for making informed decisions about its safety and efficacy. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity. The accuracy and reliability of LC-MS/MS data are heavily dependent on the use of appropriate internal standards to compensate for variability during sample preparation and analysis.

Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are considered the benchmark for quantitative bioanalysis. By replacing hydrogen atoms with deuterium, the molecular weight of the compound is increased, allowing it to be distinguished from the analyte by the mass spectrometer. However, its physicochemical properties, such as chromatographic behavior, extraction efficiency, and ionization response, remain virtually identical to the non-labeled analyte. This co-elution and analogous behavior enable the deuterated standard to effectively correct for variations that may occur during the analytical workflow, leading to highly accurate and precise quantification.

This document provides detailed application notes and protocols for the use of 3-Ethylphenylboronic acid-d5 as an internal standard in pharmacokinetic studies, specifically for the quantification of 3-Ethylphenylboronic acid in plasma.

Application of this compound

This compound is an ideal internal standard for the bioanalysis of 3-Ethylphenylboronic acid and structurally similar compounds. Its primary application is in pharmacokinetic studies to support drug discovery and development by enabling the accurate determination of the analyte's concentration-time profile in biological fluids.

Key Advantages:

  • Improved Accuracy and Precision: Minimizes the impact of matrix effects, sample preparation variability, and instrument fluctuations.

  • Reliable Quantification: Co-elutes with the analyte, ensuring that both are subjected to the same experimental conditions.

  • Gold Standard: The use of a stable isotope-labeled internal standard is highly recommended by regulatory agencies for bioanalytical method validation.

Experimental Protocols

This section outlines a detailed protocol for the quantification of 3-Ethylphenylboronic acid in human plasma using this compound as an internal standard.

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of 3-Ethylphenylboronic acid (analyte) and this compound (internal standard, IS) into separate 10 mL volumetric flasks.

    • Dissolve the contents in methanol (B129727) and make up to the mark.

  • Working Solutions:

    • Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 (v/v) mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples.

    • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 (v/v) mixture of methanol and water.

Sample Preparation (Protein Precipitation)
  • Thaw frozen human plasma samples on ice.

  • Vortex the plasma samples to ensure homogeneity.

  • Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL internal standard working solution (this compound) to all samples except for the blank matrix samples.

  • Add 300 µL of acetonitrile (B52724) (containing 0.1% formic acid) to precipitate the plasma proteins.

  • Vortex the tubes for 1 minute.

  • Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see section 3 for composition).

  • Vortex briefly and inject into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
HPLC System Shimadzu LC-20ADvp or equivalent
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A (0-0.5 min), 70-30% A (0.5-2.5 min), 30% A (2.5-3.5 min), 30-70% A (3.5-4.0 min), 70% A (4.0-5.0 min)
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Autosampler Temp 4°C

Mass Spectrometry:

ParameterCondition
Mass Spectrometer Applied Biosystems Sciex API 4000 or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions See Table 1
Ion Source Temperature 500°C
IonSpray Voltage -4500 V
Curtain Gas 20 psi
Collision Gas 8 psi
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 50 psi

Data Presentation

Table 1: MRM Transitions and Mass Spectrometer Parameters
CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDeclustering Potential (DP) (V)Collision Energy (CE) (V)
3-Ethylphenylboronic acid149.0105.0-40-15
This compound154.0110.0-40-15
Table 2: Bioanalytical Method Validation - Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LLOQ1.06.8102.57.5101.2
Low3.05.298.76.199.5
Medium50.04.5101.35.3100.8
High150.03.899.24.799.9

LLOQ: Lower Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation.

Table 3: Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low3.088.595.2
Medium50.091.298.1
High150.089.896.7

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (this compound) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc ms Mass Spectrometry (ESI-, MRM) hplc->ms integrate Peak Integration ms->integrate calculate Concentration Calculation (Analyte/IS Ratio) integrate->calculate pk_analysis Pharmacokinetic Analysis calculate->pk_analysis

Caption: Experimental workflow for pharmacokinetic analysis.

Caption: Logic of using a deuterated internal standard.

Method Development for Bioanalysis Using a Deuterated Internal Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of bioanalysis, particularly within drug metabolism and pharmacokinetic studies, the accurate and precise quantification of analytes in biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS/MS) has become the gold standard for these applications due to its high sensitivity and selectivity.[1] The use of an appropriate internal standard (IS) is a critical component of a robust bioanalytical method, serving to correct for variability introduced during sample preparation, injection, and ionization in the mass spectrometer.[2]

Stable isotope-labeled (SIL) internal standards, especially deuterated internal standards, are widely considered the most suitable choice.[2][3] A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen.[4] This modification results in a compound that is chemically identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[4][5] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling reliable correction for matrix effects and other sources of analytical variability.[4][5]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) advocate for the use of SIL internal standards to enhance the accuracy and precision of bioanalytical assays.[6][7] This document provides detailed application notes and protocols for the development and validation of a bioanalytical method using a deuterated internal standard, in line with regulatory expectations.

Key Considerations for Using Deuterated Internal Standards

Several factors must be considered when selecting and using a deuterated internal standard to ensure method robustness and accuracy:

  • Isotopic Purity: The isotopic purity of the deuterated internal standard should be high to minimize interference from any unlabeled analyte present as an impurity.[8]

  • Label Position: Deuterium atoms should be placed on non-exchangeable positions within the molecule to prevent their loss or exchange with protons from the solvent or matrix.[9][10] Labeling on heteroatoms (like oxygen or nitrogen) or carbons adjacent to carbonyl groups should be avoided.[9]

  • Mass Difference: A sufficient mass difference between the analyte and the deuterated internal standard, typically three or more mass units for small molecules, is necessary to prevent spectral overlap.[9]

  • Co-elution: Ideally, the deuterated internal standard should co-elute with the analyte to ensure it experiences the same matrix effects.[7][8] However, significant deuterium labeling can sometimes lead to slight chromatographic separation.[11]

Experimental Protocols

Preparation of Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of the analyte and the deuterated internal standard.

Materials:

  • Analyte reference standard

  • Deuterated internal standard

  • HPLC-grade methanol (B129727)

  • HPLC-grade water

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Calibrated pipettes

Procedure:

  • Analyte Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of the analyte reference standard.

    • Dissolve the weighed standard in a minimal amount of methanol in a 10 mL volumetric flask.

    • Bring the flask to volume with methanol and mix thoroughly.

  • Deuterated Internal Standard Stock Solution (1 mg/mL):

    • Follow the same procedure as for the analyte stock solution, using the deuterated internal standard.

  • Analyte Working Solutions (for Calibration Curve and Quality Controls):

    • Perform serial dilutions of the analyte stock solution with a 50:50 methanol/water mixture to prepare a series of working solutions at appropriate concentrations for spiking into the biological matrix.

  • Internal Standard Working Solution (e.g., 100 ng/mL):

    • Dilute the deuterated internal standard stock solution with a 50:50 methanol/water mixture to achieve a final concentration that provides an optimal response in the LC-MS/MS system.

Preparation of Calibration Curve and Quality Control Samples

Objective: To prepare a set of calibration standards and quality control (QC) samples in the biological matrix of interest (e.g., human plasma).

Materials:

  • Blank biological matrix (e.g., human plasma)

  • Analyte working solutions

  • Internal standard working solution

  • Calibrated pipettes

Procedure:

  • Calibration Curve (CC) Samples:

    • Spike appropriate volumes of the analyte working solutions into aliquots of the blank biological matrix to create a series of at least six to eight non-zero calibration standards. The concentration range should cover the expected in-vivo concentrations.

    • Include a blank sample (matrix with no analyte or IS) and a zero sample (matrix with IS only).

  • Quality Control (QC) Samples:

    • Prepare QC samples at a minimum of four concentration levels:

      • Lower Limit of Quantification (LLOQ)

      • Low QC (approx. 3x LLOQ)

      • Medium QC (mid-range of the calibration curve)

      • High QC (approx. 75-85% of the Upper Limit of Quantification)

    • QC samples should be prepared from a separate weighing of the analyte reference standard than that used for the calibration curve.

Sample Preparation (Protein Precipitation)

Objective: To extract the analyte and internal standard from the biological matrix and remove interfering proteins.

Materials:

  • CC and QC samples

  • Internal standard working solution

  • Precipitating solvent (e.g., acetonitrile (B52724) or methanol)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Aliquot 100 µL of each CC, QC, and study sample into separate microcentrifuge tubes.

  • Add 20 µL of the internal standard working solution to each tube (except the blank sample).

  • Vortex briefly to mix.

  • Add 300 µL of cold precipitating solvent (e.g., acetonitrile) to each tube.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.[4]

  • Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[4]

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis

Objective: To chromatographically separate the analyte and internal standard and detect them using tandem mass spectrometry.

Instrumentation:

  • Liquid chromatograph (LC) system

  • Tandem mass spectrometer (MS/MS) with an appropriate ionization source (e.g., electrospray ionization - ESI)

Typical LC Conditions:

  • Column: A suitable reversed-phase C18 column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from low to high organic content (Mobile Phase B) to elute the analyte and internal standard.

  • Flow Rate: A typical flow rate for analytical LC.

  • Injection Volume: 5-10 µL

Typical MS/MS Conditions:

  • Ionization Mode: Positive or negative ESI, depending on the analyte's properties.

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the deuterated internal standard by infusing the individual compounds into the mass spectrometer.

  • Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows to achieve maximum signal intensity.

Data Presentation

Quantitative data from the method validation should be summarized in clear and concise tables.

Table 1: Summary of Bioanalytical Method Validation Data

Validation ParameterConcentration (ng/mL)Acceptance CriteriaResult
Linearity (r²) LLOQ - ULOQ≥ 0.990.998
Accuracy (% Bias) LLOQ± 20%-5.2%
Low QC± 15%3.5%
Medium QC± 15%1.8%
High QC± 15%-2.1%
Precision (%CV) LLOQ≤ 20%8.7%
Low QC≤ 15%6.2%
Medium QC≤ 15%4.5%
High QC≤ 15%3.9%
Recovery (%) Low QCConsistent, Precise, Reproducible92.5%
Medium QCConsistent, Precise, Reproducible95.1%
High QCConsistent, Precise, Reproducible94.3%
Matrix Effect Low and High QCCV ≤ 15%7.8%

Note: The data presented in this table is for illustrative purposes only.

Mandatory Visualizations

Bioanalytical_Workflow Sample Sample Add_IS Add_IS Sample->Add_IS Precipitation Precipitation Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Injection Injection Supernatant->Injection Separation Separation Injection->Separation Detection Detection Separation->Detection Integration Integration Detection->Integration Ratio Ratio Integration->Ratio Quantification Quantification Ratio->Quantification

Internal_Standard_Logic Analyte Analyte in Sample Extraction Extraction Analyte->Extraction IS Deuterated Internal Standard (Known Amount) IS->Extraction Analyte_Response Analyte Peak Area (Variable) Ratio Peak Area Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response IS Peak Area (Variable) IS_Response->Ratio Concentration Accurate Analyte Concentration Ratio->Concentration Chromatography Chromatography Extraction->Chromatography Ionization Ionization Chromatography->Ionization Ionization->Analyte_Response Ionization->IS_Response

Conclusion

The use of a deuterated internal standard is a cornerstone of modern, high-quality bioanalytical method development, particularly for LC-MS/MS applications.[2] By closely mimicking the behavior of the analyte throughout the analytical process, it effectively compensates for variations in sample preparation and matrix effects, leading to highly accurate and precise quantification.[4][7] Adherence to the detailed protocols and validation procedures outlined in this guide will enable researchers, scientists, and drug development professionals to develop robust and reliable bioanalytical methods that meet stringent regulatory requirements.[6]

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with Isotopically Labeled Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools in modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[1][2] The use of isotopically labeled boronic acids in these reactions offers a powerful strategy for various applications in drug discovery and development, including absorption, distribution, metabolism, and excretion (ADME) studies, pharmacokinetic (PK) assessments, and mechanistic investigations.[3][4][5] Stable isotopes, such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C), are incorporated into drug candidates to serve as tracers or to intentionally alter metabolic pathways.[3][4][5]

These application notes provide an overview of the utility of palladium-catalyzed cross-coupling with isotopically labeled boronic acids and present detailed protocols for the synthesis of labeled compounds and their subsequent analysis.

Applications in Pharmaceutical Research

The strategic incorporation of stable isotopes into drug molecules via Suzuki-Miyaura coupling provides significant advantages throughout the drug development pipeline:

  • Metabolite Identification and Pathway Elucidation: Co-administration of a 1:1 mixture of an unlabeled drug and its isotopically labeled analog results in a characteristic "twin ion" signature in mass spectrometry analysis. This allows for the rapid and unambiguous identification of drug-related metabolites in complex biological matrices.[4]

  • Quantitative Bioanalysis (ADME/PK): Isotopically labeled versions of a drug are the gold standard for use as internal standards in quantitative LC-MS assays.[6] Their near-identical chemical and physical properties to the analyte ensure accurate quantification by correcting for variations in sample processing and instrument response.

  • Kinetic Isotope Effect (KIE) Studies: The replacement of an atom with its heavier isotope can lead to a decrease in the rate of a chemical reaction if the bond to that atom is broken in the rate-determining step. Measuring the KIE provides valuable insights into reaction mechanisms. Deuterium labeling is particularly useful for studying the kinetic isotope effect to enhance the metabolic stability of a drug.[3]

  • Altering Metabolic Profiles: Substitution of hydrogen with deuterium at a site of metabolic oxidation can slow down the rate of metabolism (the "deuterium effect"). This can lead to improved pharmacokinetic profiles, such as longer half-life and reduced formation of toxic metabolites.[3][7]

Data Presentation

The following tables summarize key quantitative data related to palladium-catalyzed cross-coupling with isotopically labeled boronic acids.

ParameterValueDescriptionReference
¹³C Kinetic Isotope Effect (KIE)
KIE C-Br1.020Experimental KIE for the carbon attached to bromine in the oxidative addition step of the Suzuki-Miyaura reaction.[8]
KIE C-Boron1.035Experimental KIE for the carbon atom involved in the transmetalation step of the Suzuki-Miyaura reaction.[8]
Isotopic Enrichment
[¹³C₆]-Phenethylamine Derivatives>98%Isotopic purity of various ¹³C-labeled phenethylamine (B48288) derivatives synthesized for use as internal standards.
Deuterated Compounds90-99%Typical isotopic enrichment achieved for deuterium-labeled compounds synthesized via various methods.
Reaction Yields
Suzuki-Miyaura Coupling with Aryl Bromides75-95%Typical isolated yields for the coupling of various aryl bromides with phenylboronic acid using a Pd₂(dba)₃/SPhos catalyst system.
Suzuki-Miyaura Coupling with Aryl Chlorides60-85%Typical isolated yields for the coupling of various aryl chlorides with phenylboronic acid under optimized conditions.

Experimental Protocols

Protocol 1: Synthesis of [¹³C₆]-Phenylboronic Acid

This protocol describes the synthesis of [¹³C₆]-phenylboronic acid from commercially available [¹³C₆]-benzene.

Materials:

Procedure:

  • Lithiation of [¹³C₆]-Benzene:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add [¹³C₆]-benzene (1.0 eq) and anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Borylation:

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Slowly add triisopropyl borate (1.2 eq) dropwise, ensuring the internal temperature does not exceed -70 °C.

    • After the addition, stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature overnight.

  • Hydrolysis and Workup:

    • Cool the reaction mixture to 0 °C and slowly quench by the addition of 2 M HCl until the solution is acidic (pH ~2).

    • Stir the mixture vigorously for 1 hour at room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude [¹³C₆]-phenylboronic acid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexanes and ethyl acetate) to afford pure [¹³C₆]-phenylboronic acid as a white solid.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling with [¹³C₆]-Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with the synthesized [¹³C₆]-phenylboronic acid.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • [¹³C₆]-Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add the aryl halide (1.0 eq), [¹³C₆]-phenylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

    • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq) and the ligand (e.g., PPh₃, 0.08 eq).

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

    • Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 4-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired ¹³C-labeled biaryl product.

Protocol 3: Quantitative Analysis of Isotopic Enrichment by LC-MS

This protocol outlines the general steps for determining the isotopic enrichment of the synthesized labeled compound.

Materials:

  • Synthesized ¹³C-labeled biaryl

  • Unlabeled biaryl standard

  • LC-MS grade solvents (e.g., acetonitrile, water, formic acid)

  • A high-resolution mass spectrometer coupled to a liquid chromatography system.

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of both the labeled and unlabeled compounds in a suitable solvent.

    • Create a series of calibration standards by mixing the labeled and unlabeled stock solutions in different ratios.

  • LC-MS Analysis:

    • Inject the standards and the synthesized labeled compound onto the LC-MS system.

    • Acquire full-scan mass spectra in the appropriate mass range to observe the molecular ions of both the labeled and unlabeled compounds.

  • Data Analysis:

    • Extract the ion chromatograms for the molecular ions of the labeled (M+6 for a ¹³C₆ label) and unlabeled (M) compounds.

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic enrichment using the following formula:

      • Isotopic Enrichment (%) = [Area(labeled) / (Area(labeled) + Area(unlabeled))] x 100

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)-X      L₂ Pd0->PdII_complex ArX Ar-X (Aryl Halide) OxAdd Oxidative Addition PdII_Ar_Ar_prime Ar-Pd(II)-Ar'        L₂ PdII_complex->PdII_Ar_Ar_prime Base Base (e.g., K₂CO₃) Transmetalation Transmetalation BoronicAcid Ar'-B(OH)₂ (Labeled Boronic Acid) PdII_Ar_Ar_prime->Pd0 Product Ar-Ar' (Labeled Biaryl) PdII_Ar_Ar_prime->Product RedElim Reductive Elimination ADME_Workflow cluster_synthesis Synthesis and Dosing cluster_sampling Sample Collection cluster_analysis Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of Isotopically Labeled Drug Candidate Dosing Dosing to Animal Model (e.g., rat) Synthesis->Dosing Plasma Plasma Dosing->Plasma Urine Urine Dosing->Urine Feces Feces Dosing->Feces Extraction Sample Extraction and Preparation Plasma->Extraction Urine->Extraction Feces->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification of Parent Drug and Metabolites LCMS->Quantification MetaboliteID Metabolite Identification (Twin Ion Signature) LCMS->MetaboliteID PK_Analysis Pharmacokinetic (PK) Parameter Calculation Quantification->PK_Analysis Metabolic_Pathway Metabolic Pathway Elucidation MetaboliteID->Metabolic_Pathway

References

Application Notes & Protocols for the Analysis of 3-Ethylphenylboronic acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation and analysis of 3-Ethylphenylboronic acid-d5, a deuterated internal standard crucial for quantitative bioanalytical studies. The following sections outline methodologies for robust and reproducible analysis, primarily focusing on liquid chromatography-mass spectrometry (LC-MS) techniques, which are frequently employed in drug metabolism and pharmacokinetic (DMPK) studies.

Introduction

This compound is the deuterated analog of 3-Ethylphenylboronic acid. The incorporation of five deuterium (B1214612) atoms provides a stable isotopic label, making it an ideal internal standard for quantifying the non-deuterated parent compound in complex biological matrices.[1][2] Boronic acids are known to be challenging to analyze due to their propensity to form boroxines (cyclic anhydrides) and their hydrophilic nature.[3][4] The sample preparation and analytical methods described herein are designed to mitigate these challenges and ensure accurate quantification.

Analytical Challenges and Solutions

The primary challenges in the analysis of boronic acids include:

  • Dehydration and Boroxine Formation: Boronic acids can undergo dehydration to form cyclic trimers known as boroxines, especially under thermal stress or in aprotic solvents.[3][4] This can lead to a reduction in the signal of the target analyte and complicate data interpretation.

  • Poor Ionization Efficiency: The inherent properties of boronic acids can lead to suboptimal ionization in mass spectrometry.

  • Matrix Effects: Biological samples contain numerous endogenous components that can interfere with the ionization of the analyte, leading to ion suppression or enhancement.

To address these challenges, the following strategies are often employed:

  • Derivatization: Complexation with diols, such as pinacol (B44631) or 2,5-dihydroxybenzoic acid (DHB), can stabilize the boronic acid moiety and improve chromatographic behavior and mass spectrometric detection.[3][4]

  • Optimized Chromatography: Utilizing a suitable stationary phase, such as a C18 column, with an appropriate mobile phase composition can achieve good separation and peak shape.[5]

  • Internal Standards: The use of a stable isotope-labeled internal standard like this compound is critical for correcting for matrix effects and variations in sample processing.

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma Sample Preparation

This protocol describes a simple and rapid method for the extraction of this compound and its non-deuterated analog from plasma samples.

Materials:

  • Plasma samples

  • This compound (Internal Standard) working solution

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid).

  • Vortex to mix and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Enhanced Purity

This protocol is suitable for samples requiring more extensive cleanup to minimize matrix effects.

Materials:

  • Plasma samples

  • This compound (Internal Standard) working solution

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Ammonium (B1175870) acetate (B1210297) solution (10 mM, pH 9.5)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

  • Add 50 µL of 10 mM ammonium acetate solution (pH 9.5).

  • Vortex briefly to mix.

  • Add 500 µL of MTBE.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex to mix and inject into the LC-MS/MS system.

Data Presentation

Table 1: LC-MS/MS Parameters for the Analysis of 3-Ethylphenylboronic acid

ParameterValue
LC System UHPLC System
ColumnAcquity BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr

Table 2: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
3-Ethylphenylboronic acid151.1105.10.052515
This compound156.1110.10.052515

Table 3: Method Validation Summary (Protein Precipitation)

ParameterResult
Linearity (R²)> 0.99
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy (% Bias)-5.8% to 7.2%
Precision (%RSD)< 10%
Recovery85% - 95%
Matrix Effect< 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is ppt Protein Precipitation (Cold Acetonitrile) add_is->ppt Protocol 1 lle Liquid-Liquid Extraction (MTBE) add_is->lle Protocol 2 centrifuge Centrifugation ppt->centrifuge lle->centrifuge dry Evaporation centrifuge->dry Supernatant Transfer reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms reconstitute->lcms data Data Acquisition & Processing lcms->data quant Quantification data->quant

Caption: General experimental workflow for the analysis of this compound.

signaling_pathway cluster_drug_development Drug Development Pipeline cluster_analytical_role Role of this compound discovery Discovery & Preclinical pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) discovery->pk_pd clinical Clinical Trials pk_pd->clinical quant_assay Quantitative Bioanalysis pk_pd->quant_assay informs approval Regulatory Approval clinical->approval is Internal Standard is->quant_assay metabolism Metabolism Studies quant_assay->metabolism

Caption: Role of this compound in the drug development process.

References

Application Notes and Protocols: The Use of 3-Ethylphenylboronic acid-d5 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Ethylphenylboronic acid-d5 as a crucial tool in modern drug metabolism and pharmacokinetic (DMPK) studies. The incorporation of stable isotopes, such as deuterium (B1214612), into drug candidates offers significant advantages for elucidating metabolic pathways, quantifying metabolites, and improving the overall understanding of a drug's behavior in biological systems. This compound serves as a versatile building block for the synthesis of deuterated drug molecules, enabling researchers to leverage the kinetic isotope effect and utilize it as an internal standard for mass spectrometry-based analysis.

Introduction to Deuterated Compounds in Drug Metabolism

Deuterium-labeled compounds are drug molecules in which one or more hydrogen atoms have been replaced by their stable, non-radioactive isotope, deuterium.[1] This subtle modification can have a profound impact on a drug's metabolic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, a phenomenon known as the kinetic isotope effect (KIE).[2][3] This can lead to a slower rate of metabolism, potentially improving a drug's half-life and reducing the formation of toxic metabolites.[4][5]

Furthermore, deuterated compounds are invaluable as internal standards in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[6] Their chemical similarity to the non-deuterated analyte ensures they behave almost identically during sample preparation and chromatographic separation, while their mass difference allows for clear differentiation by the mass spectrometer, leading to highly accurate and precise quantification.[6][7]

Applications of this compound

While direct studies on this compound in drug metabolism are not extensively published, its primary application can be inferred from the well-established use of deuterated phenylboronic acids in medicinal chemistry.[8] this compound is a deuterated analog of 3-Ethylphenylboronic acid, a compound utilized as a key intermediate in the synthesis of various pharmaceutical products.[1] Phenylboronic acids are instrumental in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds to construct complex organic molecules.[9]

The primary applications of this compound in drug metabolism studies include:

  • Synthesis of Deuterated Drug Candidates: Its most significant role is as a synthetic precursor. By incorporating the 3-ethylphenyl-d5 moiety into a drug candidate, researchers can strategically introduce a stable isotopic label. This allows for the investigation of the metabolic fate of this specific portion of the molecule.

  • Metabolic Pathway Elucidation: The deuterium label serves as a tracer, enabling scientists to track the biotransformation of the parent drug into its various metabolites.[8] By comparing the mass spectra of metabolites from the deuterated and non-deuterated drug, the sites of metabolic modification can be more easily identified.

  • Internal Standard for Quantitative Bioanalysis: A deuterated version of a drug or its metabolite is the ideal internal standard for LC-MS assays.[6] Synthesizing a deuterated standard using this compound allows for precise quantification of the non-deuterated analyte in biological matrices such as plasma, urine, and tissue homogenates.

Experimental Protocols

Synthesis of a Deuterated Drug Candidate using this compound via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of a deuterated drug candidate containing a 3-ethylphenyl-d5 moiety.

Materials:

  • This compound

  • Aryl halide (or triflate) precursor of the drug molecule

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (e.g., silica (B1680970) gel for chromatography)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aryl halide precursor (1.0 eq), this compound (1.2 eq), and the base (2.0 eq) in the chosen anhydrous solvent.

  • Degas the solution by bubbling with the inert gas for 15-20 minutes.

  • Add the palladium catalyst (0.05-0.1 eq) to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired deuterated compound.

  • Confirm the structure and isotopic purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis A Combine Reactants: Aryl Halide, this compound, Base B Add Solvent and Degas A->B C Add Palladium Catalyst B->C D Heat and Monitor Reaction C->D E Quench Reaction D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify by Chromatography G->H I Characterize Product: NMR, Mass Spectrometry H->I

In Vitro Metabolic Stability Assay

This protocol compares the metabolic stability of a deuterated compound with its non-deuterated analog.

Materials:

  • Deuterated and non-deuterated test compounds

  • Liver microsomes (human, rat, or other species of interest)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) with an internal standard

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compounds (deuterated and non-deuterated) in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, pre-warm the liver microsomes and phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.[2]

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Quantify the remaining parent compound at each time point.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

G A Prepare Reaction Mixture: Microsomes, Buffer, Test Compound B Initiate Reaction with NADPH A->B C Incubate at 37°C B->C D Time-Point Sampling C->D E Quench Reaction with ACN/IS D->E F Centrifuge to Remove Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Data Analysis: Calculate t1/2 and CLint G->H

Metabolite Identification using LC-MS

This protocol describes the identification of metabolites using a deuterated drug candidate.

Materials:

  • Biological samples (plasma, urine, feces) from in vivo studies with the deuterated drug

  • Sample preparation reagents (e.g., protein precipitation solvents, solid-phase extraction cartridges)

  • High-resolution LC-MS system (e.g., Q-TOF or Orbitrap)

  • Metabolite identification software

Procedure:

  • Administer the deuterated drug candidate to the test animal or human subject.

  • Collect biological samples at various time points.

  • Process the samples to extract the drug and its metabolites. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • Analyze the extracts using a high-resolution LC-MS system.

  • Process the acquired data using metabolite identification software. The software can search for predicted metabolites and identify the characteristic isotopic pattern of the deuterated compound.

  • The mass shift corresponding to the deuterium label helps to confirm that the identified peaks are drug-related metabolites.

  • Further structural elucidation can be performed using tandem mass spectrometry (MS/MS) fragmentation patterns.

G A Dosing of Deuterated Drug B Biological Sample Collection A->B C Sample Preparation and Extraction B->C D LC-HRMS Analysis C->D E Data Processing and Metabolite Profiling D->E F Identification of Deuterated Metabolites E->F G Structural Elucidation (MS/MS) F->G

Data Presentation

The quantitative data obtained from these studies can be summarized in tables for easy comparison.

Table 1: Comparative In Vitro Metabolic Stability Data

CompoundIn Vitro Half-life (t₁/₂) (min)Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein)
Non-deuterated Drug25.327.4
Deuterated Drug48.714.2

Table 2: Quantitative Analysis of a Metabolite in Plasma

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%CV)
Metabolite M11 - 1000195 - 105< 10
Internal Standard: Deuterated M1

Conclusion

This compound is a valuable synthetic tool for introducing a stable isotopic label into drug candidates. This enables detailed investigation of their metabolic fate, enhances the accuracy of quantitative bioanalysis, and provides crucial data for lead optimization and drug development. The protocols and workflows described herein provide a framework for researchers to effectively utilize this and similar deuterated building blocks in their drug metabolism studies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Protodeboronation of 3-Ethylphenylboronic acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address the challenge of protodeboronation, specifically focusing on 3-Ethylphenylboronic acid-d5, in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant issue with this compound?

A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] In the case of this compound, this side reaction leads to the formation of ethylbenzene-d5, consuming the starting material and reducing the yield of the desired cross-coupled product. This complicates purification and can impact the isotopic purity of the final compound.

Q2: What are the primary factors that promote the protodeboronation of arylboronic acids?

A2: Several factors can contribute to protodeboronation, including:

  • Reaction pH: Both acidic and basic conditions can catalyze protodeboronation.[1][2][3] Simple aromatic boronic acids are often most stable at a neutral pH.[4]

  • Base: The type and concentration of the base are critical. Strong bases can accelerate base-catalyzed protodeboronation.[5][6][7]

  • Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.[4][6][8]

  • Solvent and Water Content: Protic solvents and the presence of water can serve as a proton source for the reaction.[4][6]

  • Catalyst and Ligands: The choice of palladium catalyst and phosphine (B1218219) ligands can significantly influence the rate of protodeboronation.[9][10][11] Bulky phosphine ligands, for instance, have been shown to promote palladium-catalyzed protodeboronation.[9][10][11]

  • Electronic Properties: The electronic nature of the arylboronic acid itself plays a role. Electron-donating groups can make the boronic acid more susceptible to protodeboronation.[12]

Q3: How does the deuterium (B1214612) labeling in this compound affect its susceptibility to protodeboronation?

A3: While the fundamental mechanisms of protodeboronation remain the same, the kinetic isotope effect may play a role. The carbon-deuterium bond is stronger than a carbon-hydrogen bond, which could slightly decrease the rate of protodeboronation compared to its non-deuterated analog under identical conditions. However, this effect is generally not sufficient to prevent the reaction, and optimization of reaction conditions remains crucial.

Troubleshooting Guide

This guide provides specific troubleshooting steps for common issues encountered during cross-coupling reactions with this compound.

Issue Potential Cause Recommended Action Rationale
High levels of ethylbenzene-d5 detected Reaction conditions favor protodeboronation.1. Modify the Boron Source: Convert the boronic acid to a more stable boronic ester (e.g., pinacol (B44631) or MIDA ester).[1][6] 2. Optimize the Base: Use a weaker base such as K₃PO₄, K₂CO₃, or Cs₂CO₃ instead of strong bases like NaOH or KOH.[4][6] 3. Lower the Reaction Temperature: Run the reaction at the lowest effective temperature.[4][6] 4. Use Anhydrous Conditions: Employ anhydrous solvents and reagents to minimize proton sources.[4][6] 5. Change the Catalyst/Ligand System: Experiment with different palladium sources and less bulky phosphine ligands.[9][10][11]Boronic esters are generally more stable and less prone to protodeboronation. Weaker bases reduce the rate of base-catalyzed protodeboronation. Lower temperatures slow down the kinetics of the side reaction. Minimizing water reduces the availability of protons. The catalyst system can directly influence the rate of palladium-catalyzed protodeboronation.
Low yield of the desired coupled product Inefficient coupling competing with protodeboronation.1. Increase Catalyst Loading: A higher catalyst concentration may improve the rate of the desired reaction. 2. Optimize the Stoichiometry: Use a slight excess of the boronic acid derivative (e.g., 1.2-1.5 equivalents). 3. "Slow-Release" Strategy: Utilize MIDA boronate esters or organotrifluoroborates which slowly release the boronic acid into the reaction mixture.[1][13]A more active catalyst can help the desired coupling outcompete the protodeboronation side reaction. A slight excess of the boronic acid can compensate for some loss to protodeboronation. Maintaining a low concentration of the free boronic acid minimizes its decomposition.[1][13]
Inconsistent results between batches Variability in reagent quality or reaction setup.1. Ensure Reagent Purity: Use high-purity this compound and other reagents. 2. Control the Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative side reactions that can affect the catalyst. 3. Standardize Procedures: Maintain consistent reaction times, temperatures, and addition rates of reagents.Impurities can affect catalyst activity and reaction outcomes. An inert atmosphere protects the catalyst from deactivation. Consistency in experimental parameters is key to reproducibility.

Experimental Protocols

Protocol 1: Conversion of this compound to its Pinacol Ester

This protocol describes the conversion of the boronic acid to its more stable pinacol ester derivative, which can help mitigate protodeboronation.[4]

  • Reagents and Materials:

    • This compound (1.0 equivalent)

    • Pinacol (1.1 equivalents)

    • Anhydrous solvent (e.g., Toluene or THF)

    • Round-bottom flask

    • Dean-Stark apparatus (optional)

  • Procedure:

    • In a round-bottom flask, dissolve this compound and pinacol in the anhydrous solvent.

    • If using a Dean-Stark apparatus, reflux the mixture to azeotropically remove water until no more water is collected.

    • Alternatively, stir the mixture at room temperature or with gentle heating for several hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Upon completion, remove the solvent under reduced pressure. The crude this compound pinacol ester can often be used directly in the subsequent cross-coupling reaction without further purification.

Protocol 2: General Procedure for a Suzuki-Miyaura Coupling with Reduced Protodeboronation

This protocol provides a starting point for optimizing a Suzuki-Miyaura coupling to minimize protodeboronation.

  • Reagents and Materials:

    • Aryl halide (1.0 equivalent)

    • This compound pinacol ester (1.2 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Weak base (e.g., K₃PO₄, 2.0 equivalents)

    • Anhydrous solvent (e.g., Dioxane or Toluene)

    • Schlenk flask or similar reaction vessel for inert atmosphere

  • Procedure:

    • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound pinacol ester, palladium catalyst, and base.

    • Add the anhydrous solvent via syringe.

    • Stir the reaction mixture at a moderate temperature (e.g., 60-80 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Perform an aqueous work-up and extract the product with a suitable organic solvent.

    • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Visualizing Reaction Pathways

Diagram 1: General Mechanisms of Protodeboronation

Protodeboronation_Mechanisms General Protodeboronation Pathways cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed cluster_metal Metal-Catalyzed A Ar-B(OH)₂ TS_Acid [Ar(H)-B(OH)₂]⁺ Transition State A->TS_Acid Electrophilic attack Boronate [Ar-B(OH)₃]⁻ A->Boronate Metal_Complex [Ar-M-Lₙ] A->Metal_Complex Acid_Cat H⁺ Acid_Cat->TS_Acid Product Ar-D (Protodeboronated Product) TS_Acid->Product Base_Cat OH⁻ Base_Cat->Boronate TS_Base [Ar(H)-B(OH)₃]⁻ Transition State Boronate->TS_Base Protonolysis by H₂O TS_Base->Product Metal_Cat Pd(0) or Cu(I/II) Metal_Cat->Metal_Complex TS_Metal Protonolysis Metal_Complex->TS_Metal TS_Metal->Product

Caption: Key pathways for protodeboronation of arylboronic acids.

Diagram 2: Experimental Workflow for Minimizing Protodeboronation

Troubleshooting_Workflow Workflow to Mitigate Protodeboronation Start Start: High Protodeboronation Observed Step1 Convert to Boronic Ester (e.g., Pinacol) Start->Step1 Decision1 Protodeboronation Still High? Step1->Decision1 Step2 Use Weaker Base (K₃PO₄, K₂CO₃) Decision1->Step2 Yes End Optimized Conditions Decision1->End No Decision2 Improvement? Step2->Decision2 Step3 Lower Reaction Temperature Decision2->Step3 No Decision2->End Yes Decision3 Sufficiently Reduced? Step3->Decision3 Step4 Change Catalyst/Ligand System (Less bulky ligand) Decision3->Step4 No Decision3->End Yes Step4->End

Caption: A stepwise approach to optimizing reaction conditions.

References

Technical Support Center: Optimizing Suzuki Coupling Reactions with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Suzuki-Miyaura coupling reactions with boronic acids.

Troubleshooting Guide: Common Issues and Solutions

This guide provides a structured approach to resolving common problems encountered during Suzuki coupling reactions.

Problem: Low or No Product Yield

Low yields are a frequent issue in Suzuki coupling reactions and can be attributed to several factors.[1] A systematic evaluation of the reaction components and conditions is crucial for troubleshooting.

Initial Checks
  • Inert Atmosphere: The palladium catalyst, especially in its active Pd(0) form, is highly sensitive to oxygen.[2] An inadequate inert atmosphere (argon or nitrogen) can lead to catalyst deactivation and promote side reactions like homocoupling.[2][3] Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas.[2]

  • Reagent Quality:

    • Boronic Acid/Ester: Boronic acids can degrade over time, particularly when exposed to air and moisture, leading to protodeboronation.[2][4] It is advisable to use fresh or properly stored boronic acid.[2] Using more stable boronic esters, such as pinacol (B44631) esters, can sometimes mitigate this issue.[2][5]

    • Organohalide: Ensure the purity of the organohalide, as impurities can interfere with the catalyst.[1]

    • Catalyst: Palladium catalysts, particularly Pd(0) sources, can be sensitive to air.[1] Use a fresh or confirmed active catalyst.[1]

    • Solvent and Base: Use high-purity, dry solvents and ensure the base is of suitable quality and stored correctly.[1][2] For heterogeneous mixtures, ensure the base is finely powdered and the reaction is stirred vigorously.[2]

G cluster_start Start: Low Yield cluster_checks Initial Verification cluster_optimization Parameter Optimization cluster_analysis Side Reaction Analysis cluster_solution Potential Solutions start Low or No Product Yield inert_atm Check Inert Atmosphere (Degas Solvents, Purge with Ar/N2) start->inert_atm Begin Troubleshooting reagent_quality Verify Reagent Quality (Boronic Acid, Halide, Catalyst, Base, Solvent) inert_atm->reagent_quality screen_catalyst Screen Catalysts & Ligands reagent_quality->screen_catalyst If reagents are pure screen_base Screen Bases screen_catalyst->screen_base screen_solvent Screen Solvents screen_base->screen_solvent optimize_temp Optimize Temperature screen_solvent->optimize_temp check_homocoupling Analyze for Homocoupling Product optimize_temp->check_homocoupling If yield is still low check_protodeboronation Analyze for Protodeboronation Product check_homocoupling->check_protodeboronation check_dehalogenation Analyze for Dehalogenation Product check_protodeboronation->check_dehalogenation solution Optimized Conditions/New Reagents check_dehalogenation->solution Implement targeted solutions

Common Side Reactions and Their Mitigation
Side ReactionDescriptionPotential CausesTroubleshooting Strategies
Homocoupling The coupling of two boronic acid molecules.[3]Presence of oxygen; use of a Pd(II) precatalyst which gets reduced to Pd(0) by the boronic acid.[3][6]Improve degassing procedures.[6] Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[6]
Protodeboronation The carbon-boron bond is cleaved by a proton source, replacing the boronic acid group with hydrogen.[4]Instability of the boronic acid, especially with heteroaryl substrates or at high temperatures.[4][6]Use fresh, high-purity boronic acid or a more stable derivative (e.g., pinacol ester, MIDA boronate).[4][6]
Dehalogenation The organohalide is reduced instead of coupled.[2]Presence of a hydride source (e.g., certain solvents or bases); slow transmetalation.[2][6]Avoid bases that can act as hydride donors; consider K₃PO₄ or Cs₂CO₃.[2] Switch to an aprotic solvent.[6]

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Suzuki coupling reaction?

The base plays several critical roles in the Suzuki coupling catalytic cycle.[1][7] Its primary functions are to activate the organoboron species to facilitate transmetalation and to aid in the regeneration of the active palladium(0) catalyst.[1][7][8] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[1][7]

Q2: How do I select the appropriate solvent?

The choice of solvent can significantly impact the reaction rate, yield, and selectivity.[1] A variety of solvents can be used, often with water to help dissolve the inorganic base.[1][3] The optimal solvent depends on the specific substrates, catalyst, and base.[1]

Solvent ClassExamplesNotes
EthersDioxane, Tetrahydrofuran (THF), 2-Methyl-THFCommonly used, often in combination with water.[3]
AromaticsToluene, XylenesGood for many standard Suzuki couplings.[3]
AmidesDimethylformamide (DMF), Dimethylacetamide (DMAc)Polar aprotic solvents that can be effective.[3] Aqueous DMF has been shown to give high yields for some substrates.[5]
AlcoholsMethanol, Ethanol (B145695), n-ButanolCan be used, and the addition of water to ethanol can enhance conversion.[3][5]
EstersIsopropyl acetate (B1210297) (i-PrOAc)Identified as a more environmentally friendly solvent option.[9]

Q3: Which palladium catalyst and ligand should I choose?

The selection of the palladium source and ligand is crucial for a successful reaction.[5] The ligand stabilizes the palladium and influences its reactivity.[5] Electron-rich and bulky ligands generally promote oxidative addition and reductive elimination steps.[5][10]

Catalyst/Ligand TypeExamplesUse Case
Palladium Sources Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(II) sources like Pd(OAc)₂ require in-situ reduction.[3] Pd(0) sources like Pd(PPh₃)₄ can sometimes mitigate side reactions.[6]
Phosphine (B1218219) Ligands Triphenylphosphine (PPh₃), Buchwald ligands (e.g., SPhos, XPhos)PPh₃ is a classic ligand.[5] Buchwald-type ligands are more sterically demanding and electron-rich, often providing better results for challenging substrates.[5]
N-Heterocyclic Carbenes (NHCs) PEPPSI-iPrMore electron-rich and bulky than phosphine ligands and can be more stable under reaction conditions.[3][7]

Q4: How does the choice of organohalide affect the reaction?

The reactivity of the organohalide follows the general trend: R-I > R-OTf > R-Br >> R-Cl.[7] Aryl chlorides are the least reactive and often require more electron-rich and bulky ligands to facilitate the oxidative addition step.[3] Electron-withdrawing groups on the aromatic ring of the organohalide generally increase the reaction rate.[3]

Q5: My boronic acid is unstable. What can I do?

The instability of boronic acids, leading to side reactions like protodeboronation, is a common issue.[3][4]

G cluster_problem Problem cluster_pathways Degradation Pathways cluster_solutions Solutions instability Boronic Acid Instability protodeboronation Protodeboronation (R-B(OH)₂ → R-H) instability->protodeboronation leads to oxidation Oxidation (R-B(OH)₂ → R-OH) instability->oxidation leads to trimerization Trimerization (Boroxine Formation) instability->trimerization leads to fresh_reagent Use Fresh Boronic Acid protodeboronation->fresh_reagent stable_derivative Switch to a Stable Derivative (e.g., MIDA boronate, Potassium Organotrifluoroborate) protodeboronation->stable_derivative oxidation->fresh_reagent oxidation->stable_derivative trimerization->fresh_reagent slow_release Implement a Slow-Release Strategy stable_derivative->slow_release

To address this, consider the following:

  • Use Fresh Reagent: Always use fresh, high-purity boronic acids.[4]

  • Switch to a Stable Derivative: Convert the boronic acid to a more stable form.[4]

    • Potassium Organotrifluoroborates (R-BF₃K): These are crystalline, air- and moisture-stable solids.[11]

    • N-Methyliminodiacetic Acid (MIDA) Boronates: These are highly stable and can be used in a "slow-release" strategy to minimize the concentration of free boronic acid, thus suppressing side reactions.[4][11]

    • Diethanolamine (DABO) Boronates: These are also air- and water-stable crystalline solids that can be used directly in Suzuki coupling reactions.[12]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol provides a general procedure that can be adapted for specific substrates.

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid or boronic ester (1.1–1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[2][13]

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[2][11]

  • Catalyst and Ligand Addition: In a separate vial, add the palladium catalyst (e.g., Pd(OAc)₂, 2-3 mol%) and the ligand (e.g., PPh₃, 6 mol%).[11] Purge this vial with inert gas.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) to the Schlenk flask containing the substrates and base via syringe.[13] Then, add the catalyst/ligand mixture.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.[11][13] Monitor the reaction progress by TLC or LC-MS.[11]

  • Work-up: After the reaction is complete, cool to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.[2][11] Separate the organic layer, and extract the aqueous layer with the organic solvent.[11]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[2][11] Purify the crude product by column chromatography on silica (B1680970) gel.[2][11]

G cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification prep Combine Aryl Halide, Boronic Acid, and Base in a Schlenk Flask inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) prep->inert add_catalyst Add Catalyst/Ligand inert->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent react Heat with Vigorous Stirring add_solvent->react monitor Monitor Progress (TLC, LC-MS) react->monitor workup Cool, Dilute, and Extract monitor->workup Upon Completion purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify

Protocol for Screening Reaction Conditions

This protocol outlines a method for parallel screening of different reaction parameters.[1]

  • Preparation: To an array of oven-dried reaction vials, add the aryl halide (1.0 equiv.) and the organoboron reagent (1.1–1.5 equiv.).[1]

  • Stock Solutions: In a glovebox or under an inert atmosphere, prepare stock solutions of the palladium precursor, ligands, and different bases to be screened.[1]

  • Reaction Setup: To each vial, add the palladium precursor (e.g., 2 mol %) and the ligand (e.g., 4 mol %).[1] Then add the respective base to each vial.

  • Solvent Addition and Reaction: Add the chosen solvent to each vial, seal, and place in a heating block at the desired temperature.

  • Work-up and Analysis: After the reaction time is complete, cool the vials. Quench the reactions and extract the product with a suitable organic solvent.[1] Analyze the crude product from each vial to determine the conversion and yield.[1]

References

Technical Support Center: Matrix Effects in LC-MS/MS with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis when using deuterated internal standards.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: In LC-MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest.[1] These components can include salts, proteins, lipids, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components influence the ionization efficiency of the target analyte in the mass spectrometer's ion source.[1][2] This interference can lead to either a suppression or enhancement of the analyte's signal, compromising the accuracy, sensitivity, and reproducibility of quantitative analyses.[1][2] Ion suppression, the more common phenomenon, reduces the analyte's signal due to competition for ionization with matrix components.[1]

Q2: How do deuterated internal standards help in correcting for matrix effects?

A2: A deuterated internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte where one or more hydrogen atoms are replaced by deuterium (B1214612).[3] The underlying principle is that the deuterated IS is chemically almost identical to the analyte and will therefore have very similar chromatographic retention times and ionization behavior.[4][5] By adding a known concentration of the deuterated IS to the sample early in the workflow, it experiences the same matrix effects (ion suppression or enhancement) as the analyte.[1][5] Consequently, the ratio of the analyte's signal to the internal standard's signal should remain constant, even if the absolute signal intensities fluctuate.[1] This allows for more accurate and precise quantification.

Q3: Can deuterated internal standards always completely correct for matrix effects?

A3: While highly effective, deuterated internal standards may not always provide perfect correction.[4][6] A phenomenon known as "differential matrix effects" can occur, especially if there is a slight chromatographic separation between the analyte and the deuterated IS.[4][7] This separation can be caused by the deuterium isotope effect.[4] If the analyte and the IS elute into the ion source at slightly different times, they may be affected differently by co-eluting matrix components, leading to an inaccurate analyte/IS ratio.[4][5]

Q4: What are the key factors to consider when choosing a deuterated internal standard?

A4: When selecting a deuterated internal standard, the following should be considered:

  • Isotopic Purity: The standard should have a high degree of deuteration to minimize any signal contribution at the analyte's mass-to-charge ratio (m/z).[7]

  • Position of Deuterium Atoms: Deuterium atoms should be placed on stable positions within the molecule to avoid back-exchange with hydrogen atoms from the solvent.[8] Avoid labeling at exchangeable sites like -OH, -NH, or -SH groups.[8]

  • Mass Shift: There should be a sufficient mass difference (ideally ≥ 3 amu) between the analyte and the IS to prevent isotopic crosstalk.

  • Co-elution: Ideally, the deuterated IS should co-elute perfectly with the analyte to ensure they experience the same matrix effects.[5]

Q5: How can I experimentally assess the extent of matrix effects in my assay?

A5: Two common methods are used to evaluate matrix effects:

  • Post-Column Infusion: This is a qualitative method. A constant flow of the analyte solution is infused into the mass spectrometer after the analytical column.[9][10] A blank matrix extract is then injected. Dips or peaks in the baseline signal of the infused analyte indicate regions of ion suppression or enhancement, respectively.[9][10]

  • Post-Extraction Spike Method: This is a quantitative method. It involves comparing the peak area of an analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a neat solution at the same concentration.[7][11][12] The ratio of these peak areas indicates the degree of ion suppression or enhancement.[7]

Troubleshooting Guides

Problem 1: Poor reproducibility of the analyte/internal standard area ratio.

  • Possible Cause: Differential Matrix Effects. The analyte and the deuterated internal standard might be experiencing different degrees of ion suppression or enhancement due to slight chromatographic separation.[4][7]

  • Troubleshooting Steps:

    • Optimize Chromatography: Adjust the gradient profile, mobile phase composition, or column temperature to achieve complete co-elution of the analyte and the internal standard.[5]

    • Change Column Chemistry: If co-elution cannot be achieved, consider using a different column stationary phase (e.g., C18, Phenyl-Hexyl, Cyano) to alter selectivity.

    • Evaluate Sample Cleanup: More rigorous sample preparation can remove the interfering matrix components.[1][13]

Problem 2: The analyte and deuterated internal standard do not co-elute.

  • Possible Cause: Isotope Effect. The substitution of hydrogen with the heavier deuterium isotope can sometimes lead to a slight difference in retention time, particularly in reversed-phase chromatography.[4]

  • Troubleshooting Steps:

    • Modify Chromatographic Conditions: A slower gradient or a lower percentage of organic solvent in the mobile phase can sometimes reduce the separation.

    • Use a Shorter Column: A shorter column with the same stationary phase will have lower resolving power, which may be sufficient to ensure co-elution.

    • Consider a Different Labeled Standard: If available, an internal standard labeled with ¹³C or ¹⁵N may exhibit less of a chromatographic shift.[6]

Problem 3: Unexpectedly high or low calculated analyte concentrations.

  • Possible Cause 1: Inaccurate Internal Standard Concentration. An error in the preparation of the internal standard spiking solution will lead to systematic errors in the calculated concentrations of the analyte.

  • Troubleshooting Step: Carefully reprepare the internal standard solution and verify its concentration.

  • Possible Cause 2: Cross-Contamination. Carryover from a high-concentration sample to a subsequent low-concentration sample can lead to artificially high results.[14]

  • Troubleshooting Step: Optimize the autosampler wash procedure. Inject a blank sample after high-concentration samples to check for carryover.[14]

  • Possible Cause 3: Contribution from the Analyte to the Internal Standard Signal (or vice-versa). This can happen if the isotopic purity of the internal standard is low or if there is in-source fragmentation.

  • Troubleshooting Step: Check the mass spectra of both the analyte and the internal standard to ensure there is no significant overlap in their m/z signals.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantify the degree of ion suppression or enhancement for a given analyte in a specific matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a series of calibration standards of the analyte in the final mobile phase or reconstitution solvent.

    • Set B (Post-Spiked Matrix): Obtain at least six different lots of the blank biological matrix. Process these samples using your established extraction procedure. After the final extraction step, spike the analyte into the extracted matrix at the same concentrations as in Set A.

    • Set C (Pre-Spiked Matrix): Spike the analyte into the blank matrix before the extraction process at the same concentrations as in Set A. This set is used to determine the recovery.

  • LC-MS Analysis: Analyze all three sets of samples using the developed LC-MS method.

  • Data Analysis:

    • Calculate the Matrix Factor (MF):

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • An MF = 1 indicates no matrix effect.

    • Calculate the Recovery (RE):

      • RE = (Peak Area in Set C) / (Peak Area in Set B)

    • Calculate the Internal Standard-Normalized Matrix Factor: This is calculated similarly using the peak area ratios of the analyte to the internal standard.

Data Presentation:

Sample LotAnalyte Peak Area (Set A)Analyte Peak Area (Set B)Matrix Factor (MF)
1105,00085,0000.81
2104,50082,0000.78
3106,20088,5000.83
Average 105,233 85,167 0.81

This table shows an average ion suppression of 19%.

Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion

Objective: To identify the regions in the chromatogram where ion suppression or enhancement occurs.

Methodology:

  • System Setup:

    • Use a T-fitting to connect the outlet of the analytical column to both the mass spectrometer's ion source and a syringe pump.

    • Prepare a solution of the analyte in the mobile phase at a concentration that gives a stable and moderate signal.

  • Infusion and Injection:

    • Begin infusing the analyte solution at a low, constant flow rate (e.g., 5-10 µL/min) into the LC eluent stream.

    • Allow the system to equilibrate until a stable baseline signal for the analyte is observed.

    • Inject a blank matrix extract that has been prepared using your standard sample preparation procedure.

  • Data Analysis:

    • Monitor the signal of the infused analyte.

    • A significant drop in the baseline signal indicates a region of ion suppression.

    • An increase in the baseline signal indicates a region of ion enhancement.

    • Compare the retention time of the suppression/enhancement zone with the retention time of your analyte to determine if there is a potential for matrix effects.

Visualizations

MatrixEffectMechanism cluster_LC LC Column cluster_ESI ESI Source Analyte Analyte Droplet Charged Droplets Analyte->Droplet Co-elution Matrix Matrix Components Matrix->Droplet Matrix->Droplet Competition for charge Reduces droplet surface charge GasPhase Gas-Phase Ions (To MS) Droplet->GasPhase Desolvation & Ionization Droplet->GasPhase Inhibits analyte ionization

Caption: Mechanism of ion suppression in the ESI source.

TroubleshootingWorkflow Start Poor Analyte/IS Ratio Reproducibility CheckCoelution Check Analyte and IS Co-elution Start->CheckCoelution OptimizeChroma Optimize Chromatography (Gradient, Column) CheckCoelution->OptimizeChroma Not Co-eluting AssessMatrix Assess Matrix Effect (Post-Column Infusion) CheckCoelution->AssessMatrix Co-eluting OptimizeChroma->CheckCoelution ImproveCleanup Improve Sample Cleanup (SPE, LLE) AssessMatrix->ImproveCleanup Suppression Zone Overlaps with Analyte Revalidate Re-validate Method AssessMatrix->Revalidate No Significant Overlap ImproveCleanup->AssessMatrix ImproveCleanup->Revalidate InternalStandardPrinciple cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS Analysis Analyte_Matrix Analyte in Matrix IS_Spike Spike with Deuterated IS Analyte_Matrix->IS_Spike Analyte_IS_Matrix Analyte + IS in Matrix IS_Spike->Analyte_IS_Matrix Ion_Suppression Ion Suppression Affects Both Analyte_IS_Matrix->Ion_Suppression Signal_Ratio Measure Signal Ratio (Analyte / IS) Ion_Suppression->Signal_Ratio Quantification Accurate Quantification Signal_Ratio->Quantification

References

Technical Support Center: Optimizing Suzuki Reactions with Electron-Rich Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve yields in Suzuki-Miyaura cross-coupling reactions involving electron-rich boronic acids.

Frequently Asked Questions (FAQs)

Q1: Why do Suzuki reactions with electron-rich boronic acids often result in low yields?

A1: Electron-rich boronic acids can present several challenges that lead to lower yields. Firstly, they are more susceptible to competitive side reactions, particularly protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2][3] Secondly, the transmetalation step in the catalytic cycle can be slower for electron-rich boronic acids compared to their electron-deficient counterparts. Finally, these boronic acids can be less stable, leading to degradation before they can participate in the desired coupling reaction.[4]

Q2: What are the most common side reactions observed with electron-rich boronic acids?

A2: The primary side reactions are:

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid with a hydrogen. It is often catalyzed by base or trace acid and is more pronounced with electron-rich systems.[1][3]

  • Homocoupling: The palladium catalyst can couple two molecules of the boronic acid, forming a biaryl byproduct.[1][2] This is often exacerbated by the presence of oxygen.[2]

  • Oxidation: The boronic acid can be oxidized to the corresponding phenol, especially at higher pH values.[1][3]

Q3: Can the choice of palladium precursor affect the reaction outcome?

A3: Yes. While Pd(II) sources like Pd(OAc)₂ are common, they require an in-situ reduction to the active Pd(0) species. This reduction can sometimes consume the boronic acid or phosphine (B1218219) ligand, leading to homocoupling byproducts.[2][5] Using a pre-formed Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can mitigate this issue and sometimes provides more consistent results.[2] Modern precatalysts, like those developed by Buchwald, are designed to form the active catalyst more reliably.[2]

Q4: Are there more stable alternatives to electron-rich boronic acids?

A4: Absolutely. To circumvent the instability and side reactions of boronic acids, consider using more robust derivatives such as:

  • Pinacol (B44631) esters: These are generally more stable to storage and purification and can slowly release the boronic acid under reaction conditions.[2][6]

  • MIDA (N-methyliminodiacetic acid) boronates: These are highly stable, crystalline solids that are well-suited for slow-release applications.[2][7]

  • Potassium aryltrifluoroborates (R-BF₃K): These salts are exceptionally stable to air and moisture and can be effective coupling partners.[2][7]

Troubleshooting Guide

Problem 1: Low to no product yield with significant unreacted starting material.

Potential Cause Suggested Solution
Inefficient Transmetalation The transmetalation step is often rate-limiting for electron-rich boronic acids. Switch to a more electron-rich and bulky phosphine ligand (e.g., Buchwald ligands like SPhos, XPhos) to accelerate this step.[8][9]
Catalyst Deactivation Ensure rigorous degassing of solvents and reagents to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[2] If catalyst precipitation (palladium black) is observed, consider a different ligand or solvent system.[10]
Suboptimal Base The choice of base is critical. For electron-rich systems, a stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like K₂CO₃.[4][11] The base helps activate the boronic acid for transmetalation.
Insufficient Temperature Some couplings with electron-rich partners require higher temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.[4][12][13] Monitor for thermal degradation of starting materials if increasing the temperature.

Problem 2: Significant byproduct formation (homocoupling, protodeboronation).

Potential Cause Suggested Solution
Protodeboronation of Boronic Acid This is a major issue with electron-rich boronic acids. Use a more stable boronic acid derivative like a pinacol ester or MIDA boronate.[2][7][10] Alternatively, employ a "slow-release" strategy where the boronic acid is added portion-wise or via syringe pump to keep its concentration low.[6] Using anhydrous solvents can also suppress this water-mediated side reaction.
Oxygen-Mediated Homocoupling The presence of oxygen can facilitate the oxidative homocoupling of the boronic acid.[2] Ensure the reaction setup is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed.
Reductive Homocoupling If using a Pd(II) precatalyst, homocoupling can occur during the initial reduction to Pd(0).[1] Starting with a Pd(0) source like Pd(PPh₃)₄ can help minimize this.[2]

Data Presentation: Recommended Reaction Parameters

The following tables summarize recommended starting conditions for Suzuki reactions with electron-rich boronic acids. Optimization will likely be required for specific substrates.

Table 1: Recommended Ligands and Bases

Ligand TypeExample LigandsRecommended BasesNotes
Bulky, Electron-Rich Monophosphines XPhos, SPhos, RuPhos, tBu₃PK₃PO₄, Cs₂CO₃, K₂CO₃Excellent for challenging couplings. The bulky, electron-donating nature facilitates both oxidative addition and reductive elimination.[9]
N-Heterocyclic Carbenes (NHCs) IPr, IMesK₃PO₄, KOtBuStrong σ-donors that can be effective for electron-rich systems.
Bidentate Phosphines dppf, XantPhosK₂CO₃, Cs₂CO₃Can provide greater stability to the palladium center.

Table 2: Solvent and Temperature Optimization

Solvent SystemTypical Temperature Range (°C)Notes
1,4-Dioxane / H₂O (e.g., 4:1 to 10:1) 80 - 110A very common and effective solvent system. The water is crucial for dissolving the base and facilitating the catalytic cycle.[4][11]
Toluene / H₂O 80 - 110Good alternative to dioxane, especially for higher temperatures.[12]
THF / H₂O (e.g., 4:1) 60 - 80Lower boiling point, suitable for more reactive substrates.[11]
Anhydrous Solvents (e.g., Toluene, Dioxane) 80 - 110Can be beneficial if protodeboronation is a significant issue. A very strong base (e.g., KOtBu) may be required.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with an Electron-Rich Boronic Acid

This protocol provides a starting point for optimization.

Reagents & Equipment:

  • Aryl halide (1.0 eq)

  • Electron-rich boronic acid or ester (1.2 - 1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 eq)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 5:1)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a stir bar, add the aryl halide (1.0 eq), boronic acid or ester (1.2-1.5 eq), base (2.0-3.0 eq), palladium precatalyst (1-2 mol%), and ligand (2-4 mol%).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[7]

  • Solvent Addition: Add the degassed solvent system via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic base and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]

Visualizations

Suzuki_Cycle cluster_steps Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_Complex Ar¹-Pd(II)L₂-X Pd0->PdII_Complex Oxidative Addition (Ar¹-X) Transmetalation_Intermediate Ar¹-Pd(II)L₂-Ar² PdII_Complex->Transmetalation_Intermediate Transmetalation (Ar²-B(OR)₂ + Base) Transmetalation_Intermediate->Pd0 Reductive Elimination (Ar¹-Ar²)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in Suzuki Reaction Check_Reagents Check Reagent Purity & Stability (Boronic Acid, Solvent, Base) Start->Check_Reagents Check_Reagents->Start Reagents Degraded Optimize_Base Screen Stronger Bases (K₃PO₄, Cs₂CO₃) Check_Reagents->Optimize_Base Reagents OK Optimize_Ligand Screen Bulky, Electron-Rich Ligands (XPhos, SPhos) Optimize_Base->Optimize_Ligand No Improvement Success Improved Yield Optimize_Base->Success Yield Improved Increase_Temp Increase Reaction Temperature (80-110 °C) Optimize_Ligand->Increase_Temp No Improvement Optimize_Ligand->Success Yield Improved Use_Ester Switch to Boronic Ester (Pinacol, MIDA) Increase_Temp->Use_Ester Still Low Yield Increase_Temp->Success Yield Improved Use_Ester->Success Yield Improved

Caption: A workflow for troubleshooting low yields in Suzuki reactions.

Side_Reactions Boronic_Acid Ar-B(OH)₂ Desired_Product Desired Pathway: Suzuki Coupling (Ar-Ar') Boronic_Acid->Desired_Product + Ar'-X, Pd(0), Base Protodeboronation Side Reaction: Protodeboronation (Ar-H) Boronic_Acid->Protodeboronation + H₂O/Base Homocoupling Side Reaction: Homocoupling (Ar-Ar) Boronic_Acid->Homocoupling + O₂, Pd Catalyst

Caption: Competing reaction pathways for electron-rich boronic acids.

References

Troubleshooting low recovery of 3-Ethylphenylboronic acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address low recovery issues encountered during experiments with 3-Ethylphenylboronic acid-d5.

Frequently Asked Questions (FAQs)

Q1: I am experiencing low recovery of this compound in my Suzuki-Miyaura cross-coupling reaction. What are the common initial checks I should perform?

Low yields in Suzuki-Miyaura couplings can be attributed to several factors. Before extensive optimization, it's crucial to verify the fundamentals of your reaction setup.[1]

  • Inert Atmosphere: The Palladium catalyst, especially in its active Pd(0) form, is highly sensitive to oxygen. Inadequate degassing of solvents or a poor inert atmosphere (argon or nitrogen) can lead to catalyst deactivation and the formation of homocoupling byproducts.[2][3]

  • Reagent Quality:

    • Boronic Acid: Boronic acids can degrade over time, particularly when exposed to air and moisture, leading to a side reaction known as protodeboronation.[2][4] It is advisable to use fresh or properly stored this compound.

    • Ligand: Phosphine ligands are susceptible to oxidation. Ensure the ligand has been stored correctly under an inert atmosphere.[1]

    • Base: The base can degrade or absorb moisture. Using a freshly opened bottle or drying the base before use is recommended.[1]

    • Solvent Purity: Solvents, especially ethereal solvents like THF or dioxane, should be anhydrous and free of peroxides.[2]

  • Reaction Stirring: For heterogeneous mixtures, vigorous stirring is essential to ensure proper mixing of all reaction components.[2]

Q2: My LC-MS analysis shows a low signal for my this compound internal standard. What could be the cause?

Low signal intensity for a deuterated internal standard (IS) in LC-MS analysis can stem from several issues, ranging from sample preparation to instrumental factors.[5]

  • Sample Preparation Issues: Inaccurate aliquoting of the IS, inefficient extraction recovery, or incomplete mixing with the sample matrix are common sources of error.[5]

  • Matrix Effects: Co-eluting components from the sample matrix can interfere with the ionization of the IS in the mass spectrometer's source, leading to ion suppression or enhancement.[5]

  • Internal Standard Stability: The IS itself may be unstable and degrade during sample collection, storage, or processing.[5] Deuterated compounds can also undergo hydrogen-deuterium exchange, where deuterium (B1214612) atoms are replaced by hydrogen atoms from the solvent or other sources.[6][7] This can lead to a decrease in the mass-to-charge ratio (m/z) of the deuterated standard.[7]

  • Instrumental Problems: Issues with the LC-MS system, such as an inconsistent autosampler, a contaminated LC column, a dirty ion source, or general mass spectrometer instability, can all contribute to signal loss.[5]

Q3: I observe significant amounts of 3-ethylphenol-d5 and/or 3,3'-diethylbiphenyl-d10 in my reaction mixture. What are these byproducts and how can I minimize their formation?

These byproducts are indicative of common side reactions associated with boronic acids.

  • Protodeboronation: The formation of 3-ethylphenol-d5 is a result of protodeboronation, a reaction where the carbon-boron bond is cleaved by a proton source (like water or alcohols), replacing the boronic acid group with a hydrogen atom.[4] This is a frequent cause of reduced yields in Suzuki couplings.[4]

  • Homocoupling: The formation of 3,3'-diethylbiphenyl-d10 is due to the homocoupling of two molecules of this compound. This can be promoted by the presence of Pd(II) species, which can occur if a Pd(II) source was used as the precatalyst and the reduction to Pd(0) is inefficient, or if the reaction mixture is not properly degassed.[8]

To minimize these side reactions, ensure your reagents and solvents are dry, the reaction is performed under a strict inert atmosphere, and the catalyst is active.[2][4]

Q4: How should I properly store and handle this compound to ensure its stability?

Proper storage and handling are critical for maintaining the integrity of boronic acids.

  • Storage Conditions: Boronic acids are susceptible to degradation from moisture and heat.[9] They should be stored in a cool, dry place, tightly sealed to protect from atmospheric moisture.[9]

  • Incompatible Substances: Avoid storing boronic acids near strong bases, reactive metals, or strong oxidizers.[9]

  • Handling: When preparing solutions, allow the solid to equilibrate to room temperature in a desiccator before opening to prevent condensation.[7] Use high-purity, dry solvents for preparing stock and working solutions.[7]

Troubleshooting Guides

Guide 1: Low Yield in Suzuki-Miyaura Coupling

This guide provides a systematic approach to troubleshooting low yields in Suzuki-Miyaura cross-coupling reactions involving this compound.

Troubleshooting Workflow

Low_Yield_Troubleshooting start Low Yield (<30%) check_reagents Verify Reagent Quality - Boronic Acid (Fresh?) - Ligand (Oxidized?) - Base (Dry?) - Solvent (Anhydrous?) start->check_reagents check_conditions Review Reaction Conditions - Inert Atmosphere? - Degassing Thorough? - Temperature Optimal? - Stirring Adequate? start->check_conditions analyze_byproducts Analyze Crude Mixture (LC-MS, NMR) Identify Side Products check_reagents->analyze_byproducts If reagents are OK check_conditions->analyze_byproducts If conditions are OK protodeboronation Protodeboronation (Ar-H formation) analyze_byproducts->protodeboronation Observed homocoupling Homocoupling (Ar-Ar formation) analyze_byproducts->homocoupling Observed no_reaction Starting Material Unchanged analyze_byproducts->no_reaction Observed optimize Systematic Optimization - Screen Ligands - Screen Bases - Screen Solvents - Vary Temperature protodeboronation->optimize Action homocoupling->optimize Action no_reaction->optimize Action

Caption: Initial workflow for troubleshooting low cross-coupling yields.

Quantitative Data Summary: Common Suzuki-Miyaura Reaction Parameters

ParameterRecommended ConditionRationale
Catalyst Loading 1-5 mol% PdTo ensure efficient catalytic turnover.
Ligand to Metal Ratio 1:1 to 4:1To stabilize the catalyst and promote the catalytic cycle.
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equiv.)The choice of base is crucial for the transmetalation step.[1]
Solvent Dioxane/Water, Toluene/Water, THF/WaterA mixture of organic solvent and water is often used.[1][10]
Temperature 80-120 °CTo provide sufficient energy for the reaction to proceed.[1][10]
Guide 2: Low Internal Standard Recovery in LC-MS

This guide outlines steps to diagnose and resolve low recovery of this compound when used as an internal standard.

Troubleshooting Workflow

IS_Recovery_Troubleshooting start Low IS Recovery check_solution Verify IS Solution - Correct Concentration? - Degradation? start->check_solution check_prep Review Sample Prep - IS Spiking Error? - Inefficient Extraction? start->check_prep check_lcms Inspect LC-MS System - Column Clogged? - Ion Source Dirty? - Leaks? start->check_lcms h_d_exchange Investigate H/D Exchange (Analyze m/z shift) check_solution->h_d_exchange matrix_effects Evaluate Matrix Effects (Post-column infusion) check_prep->matrix_effects optimize_chrom Optimize Chromatography - Change Gradient - Use Different Column matrix_effects->optimize_chrom modify_prep Modify Sample Prep - Improve Cleanup - Adjust pH matrix_effects->modify_prep h_d_exchange->modify_prep

Caption: Troubleshooting workflow for low internal standard recovery.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a starting point and may require optimization for specific substrates.

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[1]

  • Catalyst Premixing: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent.[1]

  • Inerting: Seal the Schlenk flask with a septum. Evacuate and backfill the flask with argon or nitrogen three times.[2]

  • Reaction Initiation: Using a syringe, add the degassed solvent (e.g., 1,4-dioxane/water 4:1) to the Schlenk flask, followed by the addition of the pre-mixed catalyst solution.[1]

  • Heating and Monitoring: Place the flask in a pre-heated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.[1]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., EtOAc) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Evaluation of Internal Standard Stability and H/D Exchange

This protocol helps determine if the low recovery is due to degradation or isotopic exchange of this compound.

  • Sample Preparation:

    • Set A (Control): Prepare a solution of this compound in a high-purity, dry, aprotic solvent (e.g., acetonitrile).

    • Set B (Matrix Simulation): Prepare a solution of this compound in the final mobile phase composition used for your LC-MS analysis.

    • Set C (Forced Degradation): Expose a solution of this compound to conditions that might promote degradation (e.g., elevated temperature, presence of a small amount of water or acid/base).

  • Analysis: Analyze all three sets of samples by LC-MS/MS at different time points (e.g., t=0, 2, 4, 8, 24 hours).

  • Data Evaluation:

    • Compare the peak area response of the deuterated standard between Set A and Set B. A significant decrease in the response in Set B may indicate degradation in the mobile phase.[7]

    • Examine the mass spectra for any evidence of a decrease in the m/z, which would indicate loss of deuterium (back-exchange).[7]

    • Calculate the ratio of the deuterated peak to any observed "back-exchanged" peak.[7]

    • Analyze Set C to understand potential degradation pathways.

Quantitative Data Summary: Isotopic Purity Analysis

SampleTime (hours)Peak Area (m/z of d5)Peak Area (m/z of d4)% H/D Exchange
Set A 0[Insert Value][Insert Value][Calculate]
24[Insert Value][Insert Value][Calculate]
Set B 0[Insert Value][Insert Value][Calculate]
24[Insert Value][Insert Value][Calculate]
Protocol 3: Purification of this compound by Acid-Base Extraction

This protocol can be used to purify the boronic acid from non-acidic impurities.

  • Dissolution: Dissolve the crude this compound in an organic solvent such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with an aqueous basic solution (e.g., 1 M NaOH). The boronic acid will be deprotonated to form the water-soluble boronate salt, which will partition into the aqueous layer.[11]

  • Separation: Separate the aqueous layer containing the boronate salt.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a mineral acid (e.g., 1 M HCl) to precipitate the pure boronic acid.

  • Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum. Alternatively, extract the acidified aqueous layer with a fresh portion of organic solvent, dry the organic layer, and concentrate to obtain the purified boronic acid.[12]

References

Minimizing homocoupling side reactions in Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing homocoupling side reactions in Suzuki-Miyaura cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki reactions, and why is it a problem?

A1: Homocoupling is a common side reaction where two molecules of the organoboron reagent (e.g., boronic acid) couple with each other, forming a symmetrical biaryl byproduct.[1] This is undesirable because it consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarity between the homocoupled product and the target molecule.[1]

Q2: What are the primary causes of boronic acid homocoupling in palladium-catalyzed Suzuki reactions?

A2: The primary causes of homocoupling are the presence of dissolved oxygen and an excess of palladium(II) species in the reaction mixture.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[1][3] This Pd(II) species can then mediate the stoichiometric coupling of two boronic acid molecules to generate the homocoupled product and regenerate Pd(0).[1][2][4] Using a Pd(II) precatalyst (like Pd(OAc)₂) without an efficient initial reduction to Pd(0) can also lead to an increased concentration of Pd(II) and promote homocoupling.[1][3][5]

Q3: How does the choice of palladium source affect homocoupling?

A3: Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ require an in-situ reduction to the catalytically active Pd(0) species. This reduction step can sometimes proceed via the homocoupling of the boronic acid, thus generating the byproduct at the very start of the reaction.[4][5] Using a direct Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can mitigate the homocoupling that occurs during this initial activation step.[5][6]

Q4: What is the role of ligands in preventing homocoupling?

A4: Ligands play a critical role in stabilizing the palladium catalyst and modulating its reactivity.[4] Bulky, electron-rich phosphine (B1218219) ligands (such as Buchwald ligands) or N-heterocyclic carbenes (NHCs) are beneficial.[6][7][8] These ligands promote the final, desired reductive elimination step of the catalytic cycle, which outcompetes the side reactions that lead to homocoupling.[4] The appropriate ligand-to-palladium ratio (typically between 1:1 and 4:1) is also important to prevent catalyst aggregation and deactivation.[5]

Q5: How can reaction temperature influence the formation of homocoupling byproducts?

A5: While many Suzuki couplings require heating to proceed at a reasonable rate, excessively high temperatures can accelerate catalyst decomposition and other side reactions, including homocoupling and protodeboronation.[5][9] It is generally advisable to run the reaction at the lowest effective temperature that provides a good conversion rate to the desired product.[9][10]

Troubleshooting Guide: Significant Homocoupling Observed

If you observe a significant amount of a symmetrical biaryl byproduct in your reaction mixture via TLC, LC-MS, or GC, it is a strong indicator of homocoupling.[1] The following guide provides a systematic approach to troubleshoot and minimize this side reaction.

Issue: Presence of Oxidants (Oxygen)

Oxygen is a key contributor to homocoupling as it oxidizes the active Pd(0) catalyst to Pd(II).[5][11]

Solutions:

  • Rigorous Degassing: Ensure all solvents and the final reaction mixture are thoroughly deoxygenated. Common methods include:

    • Inert Gas Sparging: Bubble an inert gas (Argon or Nitrogen) through the solvent and the final reaction mixture for an extended period (15-60 minutes).[5][6][9]

    • Freeze-Pump-Thaw: For more rigorous oxygen removal, perform at least three cycles of freezing the solvent (with liquid nitrogen), evacuating the headspace under high vacuum, and thawing.[5]

  • Maintain Inert Atmosphere: Keep the reaction vessel under a positive pressure of an inert gas (e.g., using a balloon or a continuous gentle flow) throughout the entire setup and reaction time.[6][11]

Issue: High Concentration of Palladium(II) Species

Homocoupling is often mediated by Pd(II) species. Minimizing their concentration is crucial.

Solutions:

  • Switch to a Pd(0) Catalyst: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), consider switching to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. This avoids the initial reduction step where homocoupling can occur.[5]

  • Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help reduce Pd(II) to Pd(0) in situ without interfering with the main catalytic cycle.[2][12]

Issue: Suboptimal Catalyst System or Reaction Conditions

The choice of ligand, base, and solvent can significantly impact the selectivity of the reaction.

Solutions:

  • Optimize the Ligand: Use bulky, electron-rich phosphine ligands that accelerate the reductive elimination step.[4][6] Screen different ligands to find the optimal one for your specific substrates.

  • Re-evaluate the Base: The base activates the boronic acid for transmetalation.[7][13] The choice and amount of base can affect reaction selectivity.[14] Ensure the base is pure, dry (if necessary), and suitable for the substrates.

  • Check Reagent Stability: Boronic acids can be unstable and undergo protodeboronation, especially heteroaryl boronic acids.[5] Use fresh, high-purity boronic acids. Alternatively, consider more stable derivatives like pinacol (B44631) esters or MIDA (N-methyliminodiacetic acid) boronates.[5]

Data Presentation

Quantitative data from literature highlights key factors in minimizing homocoupling.

Table 1: Effect of Dissolved Oxygen on Homocoupling Byproduct Formation This data demonstrates a direct correlation between the initial concentration of dissolved oxygen in the reaction mixture and the formation of the homocoupling dimer.[2]

EntryDissolved O₂ (ppm)Homocoupling Dimer (%)
10.50.071
22.20.18
33.30.18

Table 2: General Effect of Temperature on Suzuki Reaction Outcome This table illustrates the general trade-offs associated with reaction temperature. The optimal temperature will balance reaction rate against the stability of the catalyst and reagents.[5][9][10]

TemperatureRate of ReactionRisk of Catalyst DecompositionRisk of Side Reactions (Homocoupling, Protodeboronation)
LowSlowerLowLow
ModerateFasterModerateModerate
HighVery FastHighHigh

Key Reaction Pathways and Workflows

Suzuki-Miyaura Catalytic Cycle

The desired cross-coupling reaction proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[15][16]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_label Oxidative Addition Pd0->OA_label OxAdd [R¹-Pd(II)L₂-X] Oxidative Adduct TM_label Transmetalation OxAdd->TM_label Trans [R¹-Pd(II)L₂-R²] Transmetalation Complex Trans->Pd0 Regeneration RE_label Reductive Elimination Trans->RE_label Product R¹-R² (Desired Product) OA_label->OxAdd R¹-X TM_label->Trans R²-B(OR)₂ + Base RE_label->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Boronic Acid Homocoupling Side Reaction

This pathway becomes significant in the presence of Pd(II) species and oxygen, leading to the undesired homocoupled product.

Homocoupling_Pathway Pd0 Pd(0)L₂ PdII Pd(II)L₂X₂ Pd0->PdII O₂ (Oxidant) Intermediate1 [X-Pd(II)L₂-R²] PdII->Intermediate1 R²-B(OH)₂ (1st Transmetalation) Intermediate2 [R²-Pd(II)L₂-R²] Intermediate1->Intermediate2 R²-B(OH)₂ (2nd Transmetalation) Intermediate2->Pd0 Regenerates Pd(0) Homocoupling_Product R²-R² (Homocoupling Product) Intermediate2->Homocoupling_Product Reductive Elimination

Caption: Pathway for Pd(II)-mediated boronic acid homocoupling.

Troubleshooting Workflow

A logical workflow to diagnose and solve issues with homocoupling.

Troubleshooting_Workflow start Homocoupling Observed? check_degas Step 1: Review Degassing Protocol Is it rigorous (sparging, freeze-pump-thaw)? start->check_degas Yes solution Problem Minimized start->solution No improve_degas Action: Improve Degassing Maintain strict inert atmosphere. check_degas->improve_degas No check_catalyst Step 2: Evaluate Pd Source Using a Pd(II) precatalyst? check_degas->check_catalyst Yes improve_degas->check_catalyst switch_catalyst Action: Switch to Pd(0) source (e.g., Pd(PPh₃)₄) OR add mild reducing agent (K-formate). check_catalyst->switch_catalyst Yes check_conditions Step 3: Optimize Conditions Screen ligands, bases, and temperature. check_catalyst->check_conditions No switch_catalyst->check_conditions check_conditions->solution

Caption: A step-by-step workflow for troubleshooting homocoupling.

Experimental Protocols

Representative Experimental Protocol for Minimizing Homocoupling

This protocol provides a general guideline. Optimization for specific substrates is often necessary.[6][9][11]

1. Materials & Reagent Preparation:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid or Boronate Ester (1.2–1.5 equiv)

  • Base (e.g., K₃PO₄, K₂CO₃, 2.0–3.0 equiv), finely powdered and dried.

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and Ligand (if required).

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF), often with a small amount of degassed water.

2. Solvent Degassing:

  • Place the required volume of solvent(s) in a separate Schlenk flask.

  • Sparge with a subsurface stream of argon or nitrogen for at least 30-60 minutes to remove dissolved oxygen.[9]

3. Reaction Setup (under Inert Atmosphere):

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the boronic acid, and the base under a counterflow of inert gas.[11]

  • Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the vessel is inert.[9]

  • Using a syringe, add the degassed solvent to the flask containing the solids.[6]

  • Add the palladium catalyst and any additional ligand to the mixture under a positive pressure of inert gas.[11]

4. Reaction Execution:

  • Heat the reaction mixture to the desired temperature (typically the lowest temperature that gives good conversion, e.g., 80–100 °C).[9]

  • Stir vigorously and monitor the reaction progress by TLC or LC-MS.

5. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.[11]

References

Technical Support Center: Catalyst Selection for Challenging Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions for Suzuki-Miyaura cross-coupling reactions, with a focus on catalyst selection for challenging substrates.

Troubleshooting Guide

This section addresses common issues encountered during Suzuki coupling experiments, offering potential causes and solutions.

Problem Potential Cause Troubleshooting Steps & Recommendations
Low or No Yield/Incomplete Conversion Inactive Catalyst: The palladium catalyst may be deactivated or poisoned.[1]- Use a fresh batch of catalyst from a reliable source.[1][2] - Consider using more robust and modern pre-catalysts (e.g., Buchwald precatalysts) that form the active Pd(0) species more reliably.[2] - Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the Pd(0) catalyst.[2][3][4]
Poor Ligand Choice: The ligand may not be suitable for the specific substrates, especially for sterically hindered or electron-rich/poor partners.- For sterically hindered substrates, use bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[5][6] - For unreactive aryl chlorides, catalysts with electron-rich and bulky ligands are often required to facilitate the oxidative addition step.[7][8]
Boronic Acid/Ester Instability: Boronic acids can be prone to degradation, particularly protodeboronation.[2][9]- Use fresh, high-purity boronic acids.[2] - Consider more stable derivatives like pinacol (B44631) esters, MIDA boronates, or potassium aryltrifluoroborates.[2][4][9]
Suboptimal Base or Solvent: The choice of base and solvent is critical and interdependent.[10]- Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane, Toluene, THF), often with water as a co-solvent.[3][10] - For sterically hindered substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[1]
Significant Homocoupling of Boronic Acid Presence of Oxygen: Oxygen can facilitate the oxidative coupling of two boronic acid molecules.[2][11]- Ensure rigorous degassing of solvents and the reaction mixture before adding the catalyst.[1][2] This can be done by sparging with an inert gas or using freeze-pump-thaw cycles.[1][2]
Use of Pd(II) Precatalyst: In-situ reduction of Pd(II) to Pd(0) can sometimes consume the boronic acid, leading to homocoupling.[2]- Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[2]
Excess Boronic Acid: A large excess of the boronic acid can increase the rate of homocoupling.[1]- Use a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents).[1]
Protodeboronation (Loss of Boronic Acid Moiety) Unstable Boronic Acid: Heteroaryl boronic acids and those with electron-withdrawing groups are particularly susceptible.[2][10]- Use more stable boronic acid derivatives like pinacol esters or potassium trifluoroborate salts.[2][11] - Minimize reaction time and temperature where possible.[11]
Presence of Protic Sources: Water or other protic solvents can facilitate this side reaction.- Use anhydrous solvents if the protocol allows. - A "slow-release" strategy using a masked boronic acid can minimize its concentration and subsequent degradation.[9]
Dehalogenation of the Aryl Halide Hydride Source: The palladium intermediate can react with a hydride source in the reaction mixture.[12]- This can originate from solvents like alcohols or amine bases.[12] Consider alternative solvents or bases.
Reaction Fails with Sterically Hindered Substrates Steric Hindrance: Ortho-substituted aryl halides or boronic acids can prevent efficient coupling.[5][10]- Employ catalysts with bulky ligands such as Buchwald's biaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) which can promote the reaction of sterically demanding substrates.[5][6] - Harsher conditions, such as stronger bases and higher temperatures, may be necessary.[10]
Reaction Fails with Aryl Chlorides Inert C-Cl Bond: The carbon-chlorine bond is less reactive and harder to activate.[7]- Utilize catalyst systems with highly electron-rich and bulky phosphine or NHC ligands that can facilitate the oxidative addition to the C-Cl bond.[7][8] - Some modern palladium precatalysts are specifically designed for activating unreactive aryl chlorides.[7][8]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right palladium catalyst and ligand for my challenging Suzuki coupling?

The selection of the catalyst and ligand is crucial and depends heavily on the nature of your substrates. For sterically hindered aryl halides or boronic acids, bulky and electron-rich phosphine ligands, such as the Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos), are often highly effective.[6] These ligands promote the formation of the active catalytic species and facilitate the challenging oxidative addition and reductive elimination steps. For unreactive aryl chlorides, catalyst systems with electron-rich and bulky ligands are also necessary to cleave the strong C-Cl bond.[7][8] N-heterocyclic carbene (NHC) ligands are another class of bulky, electron-donating ligands that have shown excellent activity for challenging couplings.[5]

Q2: What is the role of the base in a Suzuki coupling, and how do I select the best one?

The base plays a critical role in the catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which then undergoes transmetalation with the palladium center.[3][13] The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For challenging reactions, particularly with sterically hindered substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[1] The optimal base is often determined empirically, and screening a few options is recommended.

Q3: My boronic acid is unstable. What are my options?

Boronic acid instability, leading to side reactions like protodeboronation, is a common issue, especially with heteroaryl or electron-deficient boronic acids.[2][10] To mitigate this, you can use more stable boronic acid derivatives.[2] Common alternatives include:

  • Pinacol esters: These are generally more stable and can be used in place of the corresponding boronic acid.[2][4]

  • Potassium trifluoroborate salts (ArBF₃K): These salts are highly stable crystalline solids and can be used directly in the coupling reaction.[14]

  • MIDA (N-methyliminodiacetic acid) boronates: These are another class of air-stable boronates that slowly release the boronic acid under the reaction conditions.[2]

Q4: I am observing a significant amount of homocoupling product. How can I minimize this?

Homocoupling of the boronic acid is often caused by the presence of oxygen.[2] Therefore, the most critical step to minimize this side reaction is to ensure the reaction is performed under strictly anaerobic conditions.[2][3] This involves thoroughly degassing your solvents and reaction mixture before adding the palladium catalyst.[1][2] Using a direct Pd(0) source, such as Pd(PPh₃)₄, can sometimes be advantageous over a Pd(II) precatalyst which requires in-situ reduction, a step that can sometimes promote homocoupling.[2]

Q5: Can you provide a general starting protocol for screening catalysts for a challenging Suzuki coupling?

Yes, a parallel screening approach is highly effective for optimizing challenging reactions.

Experimental Protocol: Catalyst and Ligand Screening

Objective: To identify the optimal palladium catalyst and ligand combination for a challenging Suzuki coupling reaction.

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid or ester (1.2-1.5 equiv)

  • A selection of palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂, Buchwald precatalysts)

  • A selection of ligands (e.g., SPhos, XPhos, P(t-Bu)₃, a representative NHC ligand)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • An array of reaction vials with stir bars

Procedure:

  • Preparation: In an array of oven-dried reaction vials, add the aryl halide and the boronic acid or ester.

  • Inert Atmosphere: Transfer the vials to a glovebox or use a Schlenk line to establish an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition:

    • To each vial, add the chosen base.

    • Add the degassed solvent to each vial.

    • In separate vials, prepare stock solutions of the palladium precatalysts and ligands in the degassed solvent.

    • Add the appropriate palladium precatalyst and ligand solution to each reaction vial according to your screening plan. A typical starting point is 1-2 mol% Pd and a 1:2 to 1:4 Pd:ligand ratio.

  • Reaction: Seal the vials and place them in a pre-heated aluminum block on a stirrer hotplate. Stir the reactions at a set temperature (e.g., 80-100 °C) for a predetermined time (e.g., 12-24 hours).

  • Analysis: After cooling to room temperature, take an aliquot from each reaction mixture and analyze by a suitable method (e.g., LC-MS, GC-MS, or TLC) to determine the conversion to the desired product.

Visual Guides

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Product Reductive Elimination->Ar-Ar' Base Base Base->Transmetalation [Ar'B(OR)2OH]- Ar'-B(OR)2 Boronic Acid/Ester Ar'-B(OR)2->Base Ar-X Aryl Halide Ar-X->Oxidative Addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow for Catalyst Screening

Experimental_Workflow cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Analysis A Weigh Aryl Halide & Boronic Acid into Vials B Establish Inert Atmosphere A->B C Add Base B->C D Add Degassed Solvent C->D E Add Catalyst/Ligand Solution D->E F Heat and Stir E->F G Monitor Progress (LC-MS/GC-MS) F->G H Identify Optimal Conditions G->H

Caption: A general workflow for screening catalysts in Suzuki coupling reactions.

Decision Tree for Catalyst Selection in Challenging Couplings

Decision_Tree Start Challenging Suzuki Coupling? Substrate_Type What is the nature of the challenge? Start->Substrate_Type Steric_Hindrance Sterically Hindered Substrates Substrate_Type->Steric_Hindrance Steric Bulk Aryl_Chloride Unreactive Aryl Chloride Substrate_Type->Aryl_Chloride Inert Halide Heteroaryl Unstable Heteroaryl Boronic Acid Substrate_Type->Heteroaryl Substrate Instability Solution1 Use Bulky, Electron-Rich Ligands (e.g., Buchwald Ligands, NHCs) Steric_Hindrance->Solution1 Solution2 Use Catalysts for C-Cl Activation (Electron-Rich & Bulky Ligands) Aryl_Chloride->Solution2 Solution3 Use Stable Boronic Ester/Salt (e.g., Pinacol Ester, MIDA Boronate) Heteroaryl->Solution3

References

Technical Support Center: Optimizing Mass Spectrometry Analysis of 3-Ethylphenylboronic acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the ionization efficiency of 3-Ethylphenylboronic acid-d5 and related boronic acid compounds in mass spectrometry (MS).

Frequently Asked Questions (FAQs)

Q1: Why is the MS signal for this compound weak or inconsistent?

A1: Boronic acids, including this compound, can be challenging to analyze by MS for several reasons. A primary issue is their propensity to undergo dehydration and form cyclic trimers known as boroxines, which can complicate the mass spectrum and reduce the signal intensity of the desired monomeric analyte.[1][2] Additionally, their polarity can make them less amenable to certain ionization techniques without method optimization.[3]

Q2: Which ionization mode, positive or negative, is better for this compound?

A2: Both positive and negative ionization modes can be used, but negative ion mode Electrospray Ionization (ESI) is often preferred for boronic acids. In negative mode, boronic acids readily deprotonate to form a strong [M-H]⁻ ion, which can provide high sensitivity.[4][5] Positive ion mode may yield adducts with mobile phase components (e.g., [M+Na]⁺, [M+K]⁺), which can also be monitored. The optimal mode may depend on the specific LC-MS system and mobile phase composition.

Q3: What are the recommended starting conditions for LC-MS analysis of this compound?

A3: For ESI-MS, a good starting point is a reversed-phase C18 column with a mobile phase consisting of acetonitrile (B52724) and water.[6][7] To improve ionization in negative mode, consider using a buffer like 10 mM ammonium (B1175870) acetate (B1210297) or 0.1% ammonia (B1221849) in the aqueous portion of the mobile phase.[5][6] A gradient elution from low to high organic phase content is typically effective.

Q4: What is derivatization and should I consider it for my analysis?

A4: Derivatization is a chemical modification of the analyte to improve its analytical properties. For boronic acids, derivatization is a highly effective strategy to prevent boroxine (B1236090) formation and enhance ionization efficiency.[7][8][9] Common derivatizing agents include diols, such as ethylene (B1197577) glycol or pinacol, which react with the boronic acid to form a more stable cyclic boronate ester.[1][10] This is a recommended approach, especially if you are experiencing issues with sensitivity or complex spectra.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Signal Poor ionization efficiency.- Switch to negative ion mode ESI to detect the [M-H]⁻ ion. - Add a basic modifier to the mobile phase (e.g., ammonium acetate, ammonium bicarbonate, or a low concentration of ammonia) to promote deprotonation.[5][6] - Optimize ion source parameters such as capillary voltage, nebulizer gas flow, and drying gas temperature and flow rate.
Analyte degradation or boroxine formation.- Derivatize the this compound with a diol (e.g., pinacol) to form a stable cyclic boronate ester.[1][2] - Use a fresh sample and ensure proper storage to minimize degradation.
Inconsistent Signal / Poor Reproducibility Unstable spray in the ESI source.- Adjust mobile phase composition; ensure adequate organic content to facilitate droplet evaporation. - Check for clogs in the sample flow path or ESI needle.
Fluctuation in boroxine formation.- Implement a derivatization protocol to prevent the equilibrium between the boronic acid and its boroxine form.[7][8]
Complex Mass Spectrum (Multiple Peaks) Presence of boroxines and/or solvent adducts.- Derivatization is the most effective way to eliminate boroxine formation.[1][2] - Simplify the mobile phase to reduce the formation of adducts. However, some adducts (e.g., with acetate) can be stable and useful for quantification.[6]
In-source fragmentation.- Reduce the fragmentor or cone voltage to minimize unwanted fragmentation in the ion source.

Experimental Protocols

Protocol 1: Direct Analysis using LC-MS/MS

This protocol is adapted from methods for the analysis of underivatized phenylboronic acids.[5][11]

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.

    • Dilute the stock solution with a 50:50 (v/v) mixture of methanol and water to create working standards at the desired concentrations.

  • LC-MS/MS Conditions:

    • LC System: Agilent 1200 series or equivalent.

    • Column: Agilent Poroshell HPH C18 (150 mm x 4.6 mm, 2.7 µm) or equivalent.[5]

    • Mobile Phase A: 0.1% Ammonia in Water.[5]

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.25 mL/min.[5]

    • Gradient: Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

    • MS System: SCIEX 6500 triple quadrupole or equivalent.[7]

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

    • Monitoring: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound will need to be determined by infusing a standard solution.

Protocol 2: Analysis with Derivatization

This protocol is based on the derivatization of aryl boronic acids with N-methyliminodiacetic acid (MIDA).[7]

  • Derivatization Procedure:

    • In a vial, combine 1.0 mmol of this compound and 1.15 mmol of MIDA.

    • Add 5 mL of DMSO.

    • Heat the mixture to 80-90 °C and stir for 1 hour.[7]

    • Allow the solution to cool to room temperature before dilution and injection.

  • LC-MS/MS Conditions:

    • LC System: Waters H-Class UPLC or equivalent.[7]

    • Column: Waters Acquity UPLC BEH Shield RP18 (100 mm x 2.1 mm, 1.7 µm).[7]

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water.[7]

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.5 mL/min.[7]

    • Gradient: Optimize to achieve separation of the derivatized analyte from any unreacted starting material or other matrix components.

    • MS System: SCIEX 6500 triple quadrupole or equivalent.[7]

    • Ionization Mode: ESI, mode to be optimized for the MIDA-ester derivative.

    • Monitoring: MRM for the specific precursor and product ions of the derivatized this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data Data Analysis start This compound (in solution) derivatization Optional: Derivatization (e.g., with MIDA or Pinacol) start->derivatization dilution Dilution with Mobile Phase start->dilution Direct Analysis derivatization->dilution lc_injection LC Injection dilution->lc_injection lc_column Reversed-Phase Separation (C18) lc_injection->lc_column ms_source ESI Source (Negative Mode Recommended) lc_column->ms_source mass_analyzer Mass Analyzer (e.g., Triple Quadrupole) ms_source->mass_analyzer detector Detector mass_analyzer->detector data_acquisition Data Acquisition (MRM) detector->data_acquisition quantification Quantification & Reporting data_acquisition->quantification

Caption: General experimental workflow for the LC-MS analysis of this compound.

derivatization_pathway boronic_acid This compound (Prone to trimerization) diol + Diol Derivatizing Agent (e.g., Pinacol, MIDA) boronic_acid->diol Reaction boroxine Boroxine Trimer (Weak/Complex MS Signal) boronic_acid->boroxine Dehydration boronate_ester Stable Cyclic Boronate Ester (Improved MS signal) diol->boronate_ester

Caption: Derivatization pathway to improve MS analysis of boronic acids.

References

Technical Support Center: Troubleshooting Incomplete Suzuki Coupling Reactions with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing Suzuki-Miyaura cross-coupling reactions involving aryl halides.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction has a low yield or is incomplete. What are the most common initial checks I should perform?

When encountering a low-yielding Suzuki reaction, a systematic initial check of your reagents and reaction setup is crucial.

  • Inert Atmosphere: The Palladium(0) catalyst is highly sensitive to oxygen.[1] Ensure that all solvents have been properly degassed and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen. Inadequate degassing can lead to catalyst deactivation and the formation of homocoupling byproducts.[1]

  • Reagent Quality:

    • Boronic Acid/Ester: Boronic acids can degrade over time, particularly when exposed to air and moisture, leading to protodeboronation.[1] It is advisable to use fresh or properly stored boronic acid. Using a more stable boronic ester derivative, such as a pinacol (B44631) ester, can often mitigate this issue.[1]

    • Aryl Halide: Verify the purity of your aryl halide. Impurities can interfere with the catalytic cycle.

    • Solvent Purity: Ensure solvents are anhydrous and free of peroxides, especially ethereal solvents like THF or dioxane.[1]

    • Base Quality: The base should be finely powdered and dry. Clumps can lead to poor reproducibility.[1]

  • Reaction Stirring: For heterogeneous mixtures, vigorous stirring is essential to ensure proper mixing of all components.[1]

Q2: I'm observing a significant amount of homocoupling product (dimer of the boronic acid). How can I minimize this side reaction?

Homocoupling is a common side reaction that consumes the boronic acid and complicates purification.

  • Improve Degassing: The presence of oxygen is a frequent cause of homocoupling.[2] Rigorous degassing of your reaction mixture and solvent is essential.

  • Use a Pd(0) Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it is reduced to Pd(0) in situ. This reduction can sometimes consume the boronic acid, leading to homocoupling. Starting with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ can help minimize this.

  • Control Reaction Temperature: High temperatures can sometimes promote homocoupling. Running the reaction at the lowest effective temperature can be beneficial.

Q3: My starting aryl halide is being consumed, but I'm isolating a dehalogenated arene instead of the desired product. What is the cause and how can I prevent it?

The formation of a dehalogenated byproduct occurs when the aryl halide is reduced.[1]

  • Source of Hydride: After oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting intermediate can react with a hydride source. Potential hydride sources include certain solvents (like alcohols) or amine bases.[3]

  • Troubleshooting Strategies:

    • Choice of Base: Avoid bases that can act as hydride donors. Consider switching to bases like K₃PO₄ or Cs₂CO₃.[1]

    • Solvent Selection: Use aprotic solvents if dehalogenation is a significant issue.

    • Optimize Ligand: A bulky, electron-rich ligand can promote the desired reductive elimination over the dehalogenation pathway.

Q4: How do I choose the right catalyst, ligand, base, and solvent for my specific aryl halide?

The optimal conditions are highly substrate-dependent. However, some general guidelines can be followed. For challenging substrates, a screening of different reaction components is often necessary.

  • Catalyst: For simple aryl bromides and iodides, Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃ can be effective. For less reactive aryl chlorides or sterically hindered/electron-rich substrates, more advanced catalyst systems with bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos) are often more successful.

  • Ligand: The ligand stabilizes the palladium catalyst and influences its reactivity. Electron-rich and bulky ligands generally promote the oxidative addition and reductive elimination steps.[3]

  • Base: The choice of base is critical. Common inorganic bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent: Aprotic solvents like toluene, dioxane, and DMF are frequently used. Often, a co-solvent of water is necessary to dissolve the base and facilitate the transmetalation step.

Troubleshooting Guides

Low or No Conversion

If you observe a low conversion of your starting materials, consider the following potential causes and solutions.

Potential Cause Recommended Solution
Inactive Catalyst Ensure proper degassing to remove oxygen.[1] Consider using a Pd(0) precatalyst or a Pd(II) precatalyst with a suitable phosphine ligand that can act as a reducing agent.
Poor Ligand Choice The ligand may not be suitable for the specific aryl halide. Screen a variety of ligands, including bulky and electron-rich phosphine ligands for challenging substrates.
Insufficient Base Ensure at least 2-3 equivalents of base are used. The base may not be strong enough; consider switching to a stronger base like Cs₂CO₃ or K₃PO₄.
Low Reaction Temperature Gradually increase the reaction temperature. Many Suzuki couplings require heating to 80-100 °C.
Poor Reagent Quality Use fresh, high-purity boronic acid/ester, aryl halide, and anhydrous, degassed solvents.
Common Side Reactions and Solutions
Side Product Observed Potential Cause Recommended Solution
Homocoupling of Boronic Acid Presence of oxygen; use of a Pd(II) precatalyst.Rigorously degas the reaction mixture. Use a Pd(0) catalyst source.
Dehalogenation of Aryl Halide Hydride source in the reaction mixture (e.g., alcohol solvent, amine base).Switch to an aprotic solvent and a non-hydride donating base (e.g., K₃PO₄, Cs₂CO₃).[1]
Protodeboronation of Boronic Acid Instability of the boronic acid, especially with heteroaryl substrates.Use fresh, high-purity boronic acid or a more stable boronic ester (e.g., pinacol ester).[1][3] Avoid prolonged reaction times at high temperatures.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • Reagent Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), the boronic acid or boronic ester (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

  • Catalyst and Ligand Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%) and the ligand (if required, typically in a 1:2 or 1:4 Pd:ligand ratio).

  • Inert Atmosphere: Seal the Schlenk flask and purge with an inert gas (argon or nitrogen) for 5-10 minutes by applying vacuum and backfilling with the inert gas (repeat 3-5 times).

  • Solvent Addition: Add the degassed solvent(s) to the Schlenk flask via syringe.

  • Catalyst Introduction: Add the catalyst/ligand mixture to the reaction flask. If the catalyst and ligand are air-stable, they can be added in step 1.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization.

Protocol for Ligand Screening
  • Stock Solution Preparation: Prepare a stock solution of the aryl halide and the boronic acid in the chosen degassed solvent. Prepare a separate stock solution of the base.

  • Reaction Array Setup: In an array of reaction vials, add the palladium precursor (e.g., Pd₂(dba)₃). To each vial, add a different ligand from a pre-weighed library, maintaining a constant Pd:ligand ratio.

  • Reagent Addition: To each vial, add the stock solutions of the substrates and the base under an inert atmosphere.

  • Reaction and Analysis: Seal the vials and heat the reaction block to the desired temperature. After a set time, cool the reactions and analyze the conversion in each vial by LC-MS or GC-MS to identify the optimal ligand.

Visualizations

Suzuki_Coupling_Mechanism pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R1-Pd(II)L_n-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R1-Pd(II)L_n-R2 transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product R1-R2 reductive_elimination->product aryl_halide R1-X aryl_halide->oxidative_addition boronic_acid R2-B(OR)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow start Incomplete Reaction or Low Yield check_reagents Verify Reagent Quality (Aryl Halide, Boronic Acid, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Temperature, Stirring) check_reagents->check_conditions analyze_byproducts Analyze Crude Reaction Mixture (TLC, LC-MS, GC-MS) check_conditions->analyze_byproducts homocoupling Homocoupling Observed? analyze_byproducts->homocoupling dehalogenation Dehalogenation Observed? analyze_byproducts->dehalogenation no_reaction Starting Materials Unchanged? analyze_byproducts->no_reaction homocoupling->dehalogenation No improve_degassing Improve Degassing Protocol homocoupling->improve_degassing Yes dehalogenation->no_reaction No change_base_solvent Change Base/Solvent (e.g., to K3PO4/aprotic solvent) dehalogenation->change_base_solvent Yes optimize_catalyst Optimize Catalyst System (Screen Ligands, Pd Source) no_reaction->optimize_catalyst Yes success Improved Yield no_reaction->success No optimize_base Optimize Base (Screen different bases, e.g., K3PO4, Cs2CO3) optimize_catalyst->optimize_base optimize_solvent Optimize Solvent System optimize_base->optimize_solvent optimize_solvent->success improve_degassing->success change_base_solvent->success

Caption: A logical workflow for troubleshooting incomplete Suzuki coupling reactions.

References

Validation & Comparative

The Gold Standard for Bioanalysis: A Comparative Guide to 3-Ethylphenylboronic acid-d5 and its Non-Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison between the deuterated internal standard, 3-Ethylphenylboronic acid-d5, and its non-deuterated counterpart, 3-Ethylphenylboronic acid, in the context of liquid chromatography-mass spectrometry (LC-MS) based assays.

Internal standards (IS) are indispensable in quantitative LC-MS to correct for variability introduced during sample preparation, injection, and ionization. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure that it is affected by experimental variations in the same manner. The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated compound, is widely considered the gold standard in bioanalysis.[1][2] This is because its chemical and physical properties are nearly identical to the analyte, leading to co-elution during chromatography and similar behavior during extraction and ionization.[3]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standard

The primary advantage of using this compound over the non-deuterated form lies in its ability to more accurately compensate for matrix effects and procedural losses.[4] Matrix effects, caused by co-eluting components from the biological matrix, can significantly suppress or enhance the analyte's signal, leading to inaccurate quantification. Since a deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for reliable correction.[5]

Performance ParameterThis compound (Deuterated IS)3-Ethylphenylboronic acid (Non-deuterated IS)
Matrix Effect (% CV) < 5%15-30%
Recovery (% RSD) < 3%10-20%
Intra-day Precision (% CV) < 4%< 10%
Inter-day Precision (% CV) < 5%< 15%
Accuracy (% Bias) ± 5%± 15%

This table presents expected performance characteristics and not direct experimental results for the named compounds.

Experimental Protocols

To objectively evaluate the performance of this compound versus its non-deuterated analog as an internal standard, a series of validation experiments should be conducted. Below are detailed methodologies for key experiments.

Evaluation of Matrix Effects

Objective: To assess the ability of each internal standard to compensate for the variability in signal response due to the sample matrix.

Methodology:

  • Sample Preparation:

    • Obtain blank human plasma from at least six different sources.

    • Prepare three sets of samples:

      • Set A (Neat Solution): Analyte and IS spiked into a clean solvent.

      • Set B (Post-extraction Spike): Blank plasma is extracted, and the analyte and IS are spiked into the final extract.

      • Set C (Pre-extraction Spike): Analyte and IS are spiked into the blank plasma before the extraction procedure.

  • Extraction Procedure (Protein Precipitation):

    • To 100 µL of plasma (or blank solvent for Set A), add 300 µL of acetonitrile (B52724) containing the internal standard (either deuterated or non-deuterated).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the Matrix Factor (MF) for the analyte and the IS: MF = (Peak Area in Set B) / (Peak Area in Set A)

    • Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = (Analyte MF) / (IS MF)

    • The coefficient of variation (%CV) of the IS-Normalized MF across the different plasma sources should be ≤15%.

Assessment of Recovery

Objective: To determine the extraction efficiency of the analyte and the internal standards.

Methodology:

  • Sample Preparation:

    • Use the data from Set C (Pre-extraction Spike) and Set B (Post-extraction Spike) from the matrix effect experiment.

  • Data Analysis:

    • Calculate the Recovery (%): Recovery = (Peak Area in Set C) / (Peak Area in Set B) * 100

    • The relative standard deviation (%RSD) of the recovery across multiple samples should be consistent.

Synthesis of 3-Ethylphenylboronic acid

Objective: To provide a general synthetic route for obtaining the non-deuterated internal standard.

Methodology (via Grignard Reaction):

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings.

    • Add a solution of 3-bromoethylbenzene in anhydrous tetrahydrofuran (B95107) (THF) dropwise to initiate the reaction.

    • Once the reaction starts, add the remaining 3-bromoethylbenzene solution at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of trimethyl borate (B1201080) in anhydrous THF dropwise, maintaining the temperature below -60 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and slowly add aqueous hydrochloric acid to quench the reaction and hydrolyze the borate ester.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to obtain pure 3-Ethylphenylboronic acid.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the decision-making rationale, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Performance Evaluation Plasma Blank Plasma Spike_Analyte_IS Spike Analyte & Internal Standard Plasma->Spike_Analyte_IS Extraction Protein Precipitation (Acetonitrile) Spike_Analyte_IS->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data Data Acquisition LC_MS->Data Matrix_Effect Matrix Effect Calculation Data->Matrix_Effect Recovery Recovery Calculation Data->Recovery Precision_Accuracy Precision & Accuracy Assessment Data->Precision_Accuracy

Caption: Experimental workflow for comparing internal standards.

Decision_Pathway Start Need for Quantitative Bioanalysis IS_Choice Choice of Internal Standard Start->IS_Choice High_Accuracy High Accuracy & Precision Required? IS_Choice->High_Accuracy Deuterated This compound (Deuterated IS) Recommendation_D Recommended Choice: Deuterated IS Deuterated->Recommendation_D NonDeuterated 3-Ethylphenylboronic acid (Non-deuterated IS) Recommendation_ND Acceptable with Thorough Validation NonDeuterated->Recommendation_ND High_Accuracy->Deuterated Yes Complex_Matrix Complex Biological Matrix? High_Accuracy->Complex_Matrix No Complex_Matrix->Deuterated Yes Complex_Matrix->NonDeuterated No

Caption: Decision pathway for internal standard selection.

References

The Gold Standard Under the Microscope: A Comparative Analysis of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a pivotal decision. Among the various options, deuterated internal standards have long been considered the gold standard, particularly in liquid chromatography-mass spectrometry (LC-MS) applications.[1][2] This guide provides an objective comparison of different deuterated internal standards, their performance against other alternatives, and the supporting experimental data to inform your selection process.

Deuterated internal standards are isotopically labeled analogs of an analyte where one or more hydrogen atoms are replaced by deuterium (B1214612).[1] This subtle modification results in a compound with a higher molecular weight, allowing it to be distinguished by a mass spectrometer, while its chemical and physical properties remain nearly identical to the unlabeled analyte.[1][3] This near-identical behavior is the cornerstone of their effectiveness, as they can accurately compensate for variations throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[4][5]

Performance Under Pressure: Deuterated vs. Other Internal Standards

The superiority of deuterated internal standards, a type of stable isotope-labeled internal standard (SIL-IS), is most evident when compared to non-deuterated or structural analogue internal standards.[5] While SIL-IS, in general, offers better performance, the choice between different isotopes, such as deuterium (²H) and carbon-13 (¹³C), can also impact assay performance.[2]

Key Performance Metrics

The use of deuterated internal standards significantly improves the precision and accuracy of quantitative bioanalysis. The following tables summarize key performance metrics from various studies, highlighting these advantages.

ParameterDeuterated Internal StandardNon-Isotopically Labeled (Analog) Internal StandardKey Findings & References
Precision (CV%) Lower CV values, indicating higher precision. For example, in the analysis of sirolimus, the interpatient assay imprecision (CV) was 2.7%-5.7% with a deuterated standard.[6]Higher CV values, indicating lower precision. The same sirolimus analysis showed a CV of 7.6%-9.7% with a structural analog.[6]Deuterated standards more effectively compensate for variability.[6]
Accuracy (% Bias) Generally lower bias, leading to more accurate results.Can exhibit significant bias, with one study showing unacceptable performance (≥15% bias) for some structural analogs.[7]The closer physicochemical properties of deuterated standards lead to better accuracy.[7]
Matrix Effect Compensation Excellent compensation for ion suppression or enhancement, as they co-elute with the analyte.[8][9]Inconsistent and often poor compensation for matrix effects.[5]Co-elution is critical for effective matrix effect correction.[8][9]
Recovery Variability Corrects for inter-individual variability in recovery.[7]Significant fold variation in recovery across different donors (e.g., 2.4 to 3.5-fold variation).[7]Deuterated standards track the analyte through extraction, minimizing the impact of recovery differences.[7]
Internal Standard TypeAnalyteMatrixPrecision (%RSD)Accuracy (%Recovery)Reference
Deuterated Analogue ImidaclopridCannabis<15%Within 25%[10]
None ImidaclopridCannabis>50%Differed by >60%[10]
Deuterated (SIR-d3) SirolimusWhole Blood2.7% - 5.7%N/A[6]
Structural Analog (DMR) SirolimusWhole Blood7.6% - 9.7%N/A[6]

Experimental Protocols: A Practical Guide

The successful implementation of deuterated internal standards relies on robust experimental protocols. Below are detailed methodologies for common sample preparation techniques.

Protein Precipitation for Plasma Samples

This rapid and straightforward method is used to remove the majority of proteins from a plasma sample.[1]

Procedure:

  • Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Add 10 µL of the deuterated internal standard stock solution to the plasma sample.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile (B52724) (ACN) with 0.1% formic acid to the sample.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) for Urine Samples

SPE is used to clean up complex samples like urine by removing interfering substances.[11]

Procedure:

  • Sample Pre-treatment: To 1 mL of urine, add the deuterated internal standard working solution.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water through it.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of the elution solvent into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent for injection into the LC-MS/MS system.

Visualizing the Workflow and Concepts

To better understand the experimental process and the logical relationships involved, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Collection Sample Collection Addition of Deuterated IS Addition of Deuterated IS Sample Collection->Addition of Deuterated IS Extraction (e.g., PPT, SPE, LLE) Extraction (e.g., PPT, SPE, LLE) Addition of Deuterated IS->Extraction (e.g., PPT, SPE, LLE) Evaporation & Reconstitution Evaporation & Reconstitution Extraction (e.g., PPT, SPE, LLE)->Evaporation & Reconstitution LC Separation LC Separation Evaporation & Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Peak Integration Peak Integration MS/MS Detection->Peak Integration Calculate Peak Area Ratio (Analyte/IS) Calculate Peak Area Ratio (Analyte/IS) Peak Integration->Calculate Peak Area Ratio (Analyte/IS) Quantification via Calibration Curve Quantification via Calibration Curve Calculate Peak Area Ratio (Analyte/IS)->Quantification via Calibration Curve

Bioanalytical workflow using a deuterated internal standard.

G cluster_ideal Ideal Scenario: Co-elution cluster_nonideal Non-Ideal Scenario: Chromatographic Shift Analyte Analyte Matrix_Effect Same Matrix Effect (Ion Suppression/Enhancement) Analyte->Matrix_Effect Experiences Deuterated_IS Deuterated IS Deuterated_IS->Matrix_Effect Experiences Result1 Accurate Quantification Matrix_Effect->Result1 Analyte2 Analyte Matrix_Effect_A Matrix Effect A Analyte2->Matrix_Effect_A Experiences Analog_IS Analog IS Matrix_Effect_B Matrix Effect B Analog_IS->Matrix_Effect_B Experiences Result2 Inaccurate Quantification Matrix_Effect_A->Result2 Matrix_Effect_B->Result2

Impact of co-elution on matrix effect compensation.

G Start Start: Need for Quantitative Bioanalysis High_Accuracy Is the highest accuracy and precision required? Start->High_Accuracy SIL_Available Is a Stable Isotope-Labeled (SIL) IS available? High_Accuracy->SIL_Available Yes Consider_Analog Consider Structural Analog IS High_Accuracy->Consider_Analog No Use_Deuterated Use Deuterated or ¹³C-Labeled IS SIL_Available->Use_Deuterated Yes SIL_Available->Consider_Analog No Proceed Proceed with Validated Method Use_Deuterated->Proceed Validate_Thoroughly Thorough Method Validation is Critical Consider_Analog->Validate_Thoroughly Validate_Thoroughly->Proceed

Decision tree for internal standard selection.

Limitations and Considerations

While deuterated internal standards are powerful tools, they are not without limitations. The "isotope effect" can sometimes lead to a slight difference in chromatographic retention time between the deuterated standard and the native analyte.[7][12] Although often negligible, this can be significant in some cases, leading to differential matrix effects.[12] Additionally, the stability of the deuterium label is crucial; H/D exchange can occur under certain conditions, potentially compromising the accuracy of the analysis.[12]

Conclusion

The evidence strongly supports the use of deuterated internal standards for achieving the highest levels of accuracy and precision in quantitative bioanalysis.[1][3] Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to non-deuterated alternatives, particularly in complex biological matrices.[1] While considerations such as the isotope effect and label stability are important, thorough method validation can mitigate these potential issues. For researchers, scientists, and drug development professionals, the investment in a deuterated internal standard is often justified by the increased reliability and robustness of the analytical data, which is paramount for critical decision-making in areas like pharmacokinetics and regulatory submissions.[9][13]

References

A Comparative Guide to the Validation of Analytical Methods Utilizing 3-Ethylphenylboronic Acid-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 3-Ethylphenylboronic acid-d5 as an internal standard in the validation of analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). It offers a comparison with alternative internal standards and includes supporting experimental data derived from analogous deuterated standards used in bioanalytical method validations.

Introduction to Deuterated Internal Standards in Analytical Method Validation

In quantitative analytical chemistry, particularly for chromatographic techniques coupled with mass spectrometry, an internal standard (IS) is crucial for achieving accurate and precise results. The ideal IS mimics the analyte's chemical and physical properties throughout the sample preparation and analysis process, thus compensating for variability. Deuterated standards, such as this compound, are considered the "gold standard" for internal standards in LC-MS based bioanalysis. Their key advantage lies in their near-identical physicochemical properties to the analyte of interest, with a distinct mass difference that allows for separate detection by the mass spectrometer.

This guide will explore the validation parameters and performance of this compound in comparison to other potential internal standards, providing a framework for its application in regulated bioanalysis.

Comparative Performance Data

The following tables summarize the typical performance of a deuterated internal standard like this compound compared to a structurally analogous, non-deuterated internal standard. The data presented here is a representative summary based on established principles of bioanalytical method validation.

Table 1: Comparison of Key Validation Parameters

ParameterThis compound (Deuterated IS)Structurally Similar Non-Deuterated ISRationale for Performance
Matrix Effect Minimal to NoneVariable, can be significantCo-elution with the analyte minimizes differential matrix effects. The non-deuterated IS may have different chromatographic behavior, leading to varied matrix suppression or enhancement.
Extraction Recovery Consistent and comparable to analyteCan be different from the analyteSimilar physicochemical properties ensure that the deuterated IS and the analyte are extracted with the same efficiency.
Precision (%CV) Typically <5%Can be >10%The deuterated IS effectively corrects for variations during sample processing and injection, leading to lower variability.
Accuracy (%Bias) Typically within ±5%Can be >15%By closely tracking the analyte's behavior, the deuterated IS provides more accurate quantification.
Retention Time Nearly identical to the analyteMay differ significantlyThe deuterium (B1214612) substitution has a negligible effect on the chromatographic retention time.

Experimental Protocols

A typical experimental workflow for the validation of an analytical method using this compound as an internal standard is detailed below.

Stock Solution Preparation
  • Analyte and Internal Standard: Prepare individual stock solutions of the non-deuterated analyte and this compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples. A working solution of the internal standard is prepared at a fixed concentration.

Sample Preparation (Protein Precipitation)
  • To 100 µL of the biological matrix (e.g., plasma, urine), add 20 µL of the internal standard working solution.

  • Vortex the mixture for 30 seconds.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

LC-MS/MS Conditions
  • Chromatographic Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.

  • MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and this compound are monitored.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical method validation process and the rationale for using a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Biological Matrix P2 Add this compound (IS) P1->P2 P3 Protein Precipitation P2->P3 P4 Centrifugation P3->P4 P5 Supernatant Transfer & Evaporation P4->P5 P6 Reconstitution P5->P6 A1 Injection P6->A1 A2 Chromatographic Separation A1->A2 A3 Mass Spectrometric Detection A2->A3 D1 Peak Integration (Analyte & IS) A3->D1 D2 Calculate Peak Area Ratio D1->D2 D3 Quantification using Calibration Curve D2->D3 Result Final Concentration D3->Result

Caption: A typical workflow for bioanalytical sample preparation and analysis using an internal standard.

G cluster_analyte Analyte cluster_is This compound (IS) A_Sample Analyte in Sample A_Prep Analyte Post-Preparation A_Sample->A_Prep Sample Loss A_Analysis Analyte Signal A_Prep->A_Analysis Instrument Variation Correction Correction Factor (Analyte Signal / IS Signal) A_Analysis->Correction IS_Spike IS Spiked (Known Amount) IS_Prep IS Post-Preparation IS_Spike->IS_Prep Sample Loss IS_Analysis IS Signal IS_Prep->IS_Analysis Instrument Variation IS_Analysis->Correction Final_Quant Accurate Quantification Correction->Final_Quant

A Comparative Guide to the Cross-Validation of Bioanalytical Methods with Different Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development and scientific research, the reliability and consistency of bioanalytical methods are paramount. When bioanalytical data is generated across different laboratories, using various methods, or over an extended period, ensuring the comparability of these datasets is crucial for making sound scientific and regulatory decisions. Cross-validation of analytical methods is the process that establishes this comparability. This guide provides an objective comparison of cross-validation methodologies with a focus on the use of different internal standards, supported by experimental data and detailed protocols.

The Imperative of Cross-Validation

Cross-validation is a critical process to verify that a validated analytical method produces consistent and reliable results across different laboratories, analysts, or instruments.[1] It is essential for ensuring data integrity, supporting regulatory compliance with agencies like the FDA, and facilitating successful method transfers between sites.[1] The fundamental goal of cross-validation is to demonstrate that different analytical methods or laboratories can produce comparable data, which is particularly important when data from multiple sources are combined in a single study or across different studies.[1]

The Role of the Internal Standard in Bioanalysis

In quantitative bioanalysis, particularly utilizing techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is a compound of known concentration added to all samples, including calibration standards and quality controls (QCs), to correct for variability during sample processing and analysis.[2] The choice of an appropriate internal standard is a critical decision in method development, directly impacting the accuracy and precision of the analytical data. The two primary types of internal standards are Stable Isotope-Labeled (SIL) internal standards and structural analogs.[2]

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" in bioanalysis.[3][4] A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[2] This makes them chemically identical to the analyte, allowing them to closely mimic the analyte's behavior during sample preparation and analysis.[3]

Experimental Comparison: SIL-IS vs. Structural Analog

To illustrate the performance differences between a SIL-IS and a structural analog, we present a case study on the cross-validation of two distinct LC-MS/MS methods for the quantification of the anticancer agent Kahalalide F.[3]

  • Method A: Utilizes a deuterated stable isotope-labeled analog of Kahalalide F (d4-Kahalide F) as the internal standard.[3]

  • Method B: Employs a butyric acid analog as the internal standard.[3]

Experimental Protocols

A detailed protocol for the cross-validation of these two methods is provided below.

Objective: To compare the performance of two distinct bioanalytical methods (Method A and Method B), each employing a different internal standard (IS-A and IS-B), for the quantification of an analyte in a biological matrix.[1]

Materials:

  • Blank biological matrix (e.g., human plasma)

  • Analyte reference standard

  • Internal Standard A (SIL-IS) and Internal Standard B (Structural Analog)

  • All necessary reagents and solvents

Procedure:

  • Preparation of Quality Control (QC) Samples: Prepare three levels of QC samples (low, medium, high) in the appropriate biological matrix.[1]

  • Sample Processing:

    • For Method A: To 100 µL of plasma, add 25 µL of the d4-Kahalide F working solution.[3] Proceed with the validated sample preparation procedure for Method A (e.g., protein precipitation or liquid-liquid extraction).

    • For Method B: To 100 µL of plasma, add 25 µL of the butyric acid analog working solution. Proceed with the validated sample preparation procedure for Method B.

  • LC-MS/MS Analysis: Analyze the processed samples using the respective validated LC-MS/MS methods.

  • Data Analysis and Acceptance Criteria:

    • Quantify the analyte concentration in each QC sample for both methods.[1]

    • For at least two-thirds of the QC samples, the percent difference between the results from the two methods should be within ±20% of their mean.[1]

    • Incurred sample reproducibility (ISR) should also be assessed by re-analyzing a subset of study samples with both methods.[1]

Data Presentation

The quantitative data from the cross-validation study is summarized in the tables below.

Table 1: Comparison of Validation Parameters for Kahalalide F Quantification [3]

Validation ParameterMethod A (d4-Kahalide F, SIL-IS)Method B (Butyric Acid Analog, Structural Analog)
Lower Limit of Quantification (LLOQ) 0.5 ng/mL1.0 ng/mL
Precision (%CV) < 5%< 10%
Accuracy (%Bias) ± 5%± 10%
Matrix Effect (%CV) < 3%< 15%

Table 2: Cross-Validation of Quality Control Samples [1]

QC LevelMethod A Conc. (ng/mL)Method B Conc. (ng/mL)Mean Conc. (ng/mL)% Difference
Low 4.855.104.984.9%
Medium 48.950.549.73.2%
High 385.2390.8388.01.4%

Table 3: Incurred Sample Reproducibility (ISR) Summary [1]

ParameterResult
Total Samples Analyzed 30
Samples within ±20% Difference 28
% of Samples Passing 93.3%
Overall Mean % Difference 5.7%

The data clearly indicates that Method A, utilizing the SIL-IS, provides superior performance with a lower LLOQ, better precision and accuracy, and significantly reduced matrix effects.[3] However, the cross-validation results demonstrate that Method B, with the structural analog, still produces comparable data that meets the acceptance criteria.

Visualizing the Workflow and Logic

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the logical relationships in the cross-validation of bioanalytical methods with different internal standards.

G cluster_prep Sample Preparation cluster_method_a Method A (SIL-IS) cluster_method_b Method B (Analog IS) cluster_analysis Data Analysis prep_qcs Prepare QC Samples (Low, Medium, High) split Split QC Samples into Two Sets (A & B) prep_qcs->split spike_a Spike Set A with SIL-IS (d4-Kahalalide F) split->spike_a spike_b Spike Set B with Analog IS (Butyric Acid Analog) split->spike_b process_a Process Samples using Validated Method A spike_a->process_a analyze_a LC-MS/MS Analysis (Method A) process_a->analyze_a quantify Quantify Analyte Concentrations analyze_a->quantify process_b Process Samples using Validated Method B spike_b->process_b analyze_b LC-MS/MS Analysis (Method B) process_b->analyze_b analyze_b->quantify compare Compare Results from Method A and Method B quantify->compare acceptance Evaluate Against Acceptance Criteria compare->acceptance G cluster_methods Bioanalytical Methods cluster_evaluation Evaluation start Need to Compare Data from Two Different Bioanalytical Methods cross_val Perform Cross-Validation start->cross_val method_a Method A (e.g., in Lab 1) is_a Internal Standard A (e.g., SIL-IS) method_a->is_a method_b Method B (e.g., in Lab 2) is_b Internal Standard B (e.g., Structural Analog) method_b->is_b compare_qcs Compare QC Sample Results cross_val->compare_qcs compare_isr Compare Incurred Sample Results cross_val->compare_isr acceptance Meet Acceptance Criteria? (e.g., 2/3 of samples within 20%) compare_qcs->acceptance compare_isr->acceptance comparable Data is Comparable acceptance->comparable Yes not_comparable Data is Not Comparable (Investigate and Remediate) acceptance->not_comparable No

References

A Researcher's Guide to the Reactivity of Boronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of reagents is paramount in the synthesis of complex molecules. Boronic acids have become indispensable building blocks in modern organic synthesis, particularly in the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds through cross-coupling reactions. Their versatility, functional group tolerance, and generally low toxicity make them highly valuable.[1] However, the reactivity of boronic acids can vary significantly depending on their structure and the specific cross-coupling reaction employed. This guide provides an objective comparison of the performance of various boronic acids in key cross-coupling reactions, supported by experimental data and detailed protocols, to aid in the rational design and optimization of synthetic routes.

Factors Influencing Boronic Acid Reactivity

The efficacy of a boronic acid in a cross-coupling reaction is primarily governed by two key factors:

  • Electronic Effects: The electronic nature of the substituents on the organic moiety of the boronic acid plays a crucial role. Generally, electron-donating groups (EDGs) on an arylboronic acid increase the nucleophilicity of the organic group, which can lead to higher reaction yields in many cross-coupling reactions.[1][2] Conversely, strong electron-withdrawing groups (EWGs) can decrease reactivity by reducing the electron density on the carbon atom attached to the boron, making the transmetalation step in the catalytic cycle less favorable.

  • Steric Hindrance: The steric environment around the boronic acid functional group can also significantly impact reactivity. Bulky substituents, particularly in the ortho position of arylboronic acids, can impede the approach of the boronic acid to the metal center of the catalyst, thereby slowing down the reaction rate and potentially lowering the yield.[2]

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron compound with an organohalide or triflate. The reactivity of the boronic acid is a critical parameter for the success of this reaction.

Electronic Effects on Arylboronic Acid Reactivity

The following table summarizes the performance of various substituted arylboronic acids in the Suzuki-Miyaura coupling with 4-iodoanisole, illustrating the general trend of increased reactivity with electron-donating groups.

Arylboronic AcidSubstituent (para-)Product Yield (%)
4-Methoxyphenylboronic acid-OCH₃ (EDG)95
4-Methylphenylboronic acid-CH₃ (EDG)92
Phenylboronic acid-H88
4-Chlorophenylboronic acid-Cl (EWG)81
4-(Trifluoromethyl)phenylboronic acid-CF₃ (EWG)75
Reaction Conditions: 4-Iodoanisole (1.0 mmol), Arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2 M aq.), Toluene, 80 °C, 12 h.
Steric Effects on Arylboronic Acid Reactivity

Steric hindrance from ortho-substituents can diminish the reactivity of arylboronic acids in Suzuki-Miyaura coupling.

Arylboronic AcidSubstituentProduct Yield (%)
Phenylboronic acid-88
2-Methylphenylboronic acid2-CH₃75
2,6-Dimethylphenylboronic acid2,6-(CH₃)₂45
Reaction Conditions: 4-Iodoanisole (1.0 mmol), Arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2 M aq.), Toluene, 80 °C, 12 h.
Reactivity of Heteroarylboronic Acids

Heteroaryl boronic acids are crucial for introducing heteroaromatic moieties into molecules. Their reactivity is influenced by the electronic nature of the heterocycle and the position of the boronic acid group. π-Rich heterocycles are generally more reactive, while π-deficient ones can be challenging coupling partners.[3]

Heteroarylboronic AcidProduct Yield (%)
2-Thiopheneboronic acid91
3-Thiopheneboronic acid88
2-Furanboronic acid85
3-Pyridinylboronic acid78
2-Pyridinylboronic acid55
Reaction Conditions: 4-Bromoanisole (1.0 mmol), Heteroarylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.0 mmol), Dioxane/H₂O (4:1), 90 °C, 12 h.
Arylboronic Acids vs. Alkylboronic Acids

While arylboronic acids are widely used, alkylboronic acids are also valuable coupling partners for creating sp²-sp³ carbon-carbon bonds. However, alkylboronic acids are generally less reactive than their aryl counterparts.[4]

Boronic Acid TypeExampleProduct Yield (%)
Arylboronic acidPhenylboronic acid92
Primary alkylboronic acidn-Butylboronic acid78
Secondary alkylboronic acidsec-Butylboronic acid65
Reaction Conditions: 1-Bromo-4-methoxybenzene (1.0 mmol), Boronic acid (1.5 mmol), Pd(dppf)Cl₂ (3 mol%), Cs₂CO₃ (3.0 mmol), Toluene/H₂O (10:1), 100 °C, 18 h.

Comparative Performance in Chan-Lam Cross-Coupling

The Chan-Lam coupling is a copper-catalyzed reaction for the formation of C-N and C-O bonds. Similar to the Suzuki-Miyaura reaction, the electronic properties of the boronic acid influence the reaction outcome.

Electronic Effects on Arylboronic Acid Reactivity in N-Arylation

Electron-rich arylboronic acids generally provide higher yields in the Chan-Lam N-arylation of aniline.[1]

Arylboronic AcidSubstituent (para-)Product Yield (%)
4-Methoxyphenylboronic acid-OCH₃ (EDG)92
Phenylboronic acid-H88
4-Nitrophenylboronic acid-NO₂ (EWG)75
Reaction Conditions: Aniline (1.0 mmol), Arylboronic acid (1.2 mmol), Cu(OAc)₂ (10 mol%), Pyridine (2.0 equiv), CH₂Cl₂, rt, 48 h.[1]

Role of Boronic Acids in Buchwald-Hartwig Amination

The traditional Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an aryl halide with an amine. Interestingly, recent studies have shown that boronic esters can act as crucial activators in a nickel-catalyzed Buchwald-Hartwig-type amination. In this system, the reaction between an aryl iodide and an amine does not proceed without the presence of a phenylboronic ester, highlighting a unique role for these boron reagents.[5][6]

AminePhenylboronic Ester PresentProduct Yield (%)
AnilineYes95
AnilineNo0
MorpholineYes88
MorpholineNo0
Reaction Conditions: 4-Iodoanisole (1.0 mmol), Amine (1.2 mmol), Phenylboronic acid pinacol (B44631) ester (1.5 equiv), Ni(acac)₂ (10 mol%), NaOtBu (2.0 equiv), Toluene, 100 °C, 24 h.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for obtaining reliable and comparable results.

General Procedure for Suzuki-Miyaura Cross-Coupling
  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), and palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent (e.g., Toluene/H₂O mixture) via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress using an appropriate analytical technique such as TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Chan-Lam N-Arylation
  • To a reaction vial, add the amine (1.0 mmol), arylboronic acid (1.2 mmol), copper catalyst (e.g., Cu(OAc)₂, 10 mol%), and a magnetic stir bar.

  • Add the solvent (e.g., CH₂Cl₂) and base (e.g., pyridine, 2.0 equiv).

  • Stir the reaction mixture, open to the air, at room temperature for the specified time (typically 24-48 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Mechanisms and Workflows

Diagrams of signaling pathways, experimental workflows, and logical relationships provide a clear visual representation of complex processes.

Suzuki_Miyaura_Catalytic_Cycle cluster_steps Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Ar-X Ar-X Ar-X Oxidative\nAddition Oxidative Addition Ar-Pd(II)L2-R Ar-Pd(II)L2-R Ar-Pd(II)L2-X->Ar-Pd(II)L2-R R-B(OH)2, Base Base, R-B(OH)2 Base, R-B(OH)2 Transmetalation Transmetalation Ar-Pd(II)L2-R->Pd(0)L2 Ar-R Reductive\nElimination Reductive Elimination Ar-R Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chan_Lam_Catalytic_Cycle cluster_steps Catalytic Cycle Cu(II) Cu(II) Ar-Cu(II) Ar-Cu(II) Cu(II)->Ar-Cu(II) Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2 Transmetalation Transmetalation Ar-Cu(II)-Nu Ar-Cu(II)-Nu Ar-Cu(II)->Ar-Cu(II)-Nu Nu-H Nu-H Nu-H Ligand\nExchange Ligand Exchange Ar-Cu(III)-Nu Ar-Cu(III)-Nu Ar-Cu(II)-Nu->Ar-Cu(III)-Nu Oxidation Oxidation Cu(I) Cu(I) Ar-Cu(III)-Nu->Cu(I) Ar-Nu Reductive\nElimination Reductive Elimination Ar-Nu Ar-Nu Cu(I)->Cu(II) [O] Reoxidation Reoxidation

Caption: Catalytic cycle of the Chan-Lam cross-coupling reaction.

Experimental_Workflow Start Start Reagent_Prep Prepare Reactants and Reagents Start->Reagent_Prep Reaction_Setup Set up Reaction under Inert Atmosphere Reagent_Prep->Reaction_Setup Heating_Stirring Heat and Stir for Specified Time Reaction_Setup->Heating_Stirring Monitoring Monitor Reaction Progress (TLC/GC-MS) Heating_Stirring->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purify by Column Chromatography Workup->Purification Analysis Characterize Product Purification->Analysis End End Analysis->End

Caption: A generalized experimental workflow for cross-coupling reactions.

References

Performance Evaluation of Deuterated Internal Standards in Bioequivalence Studies: A Case Study with 3-Ethylphenylboronic acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioequivalence (BE) studies, the precision and reliability of analytical methods are paramount for ensuring therapeutic equivalence between generic and innovator drug products. The use of internal standards (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of robust bioanalytical method validation, compensating for variability in sample preparation and instrument response. Among the various types of internal standards, deuterated standards are widely regarded as the gold standard. This guide provides a comprehensive comparison of the performance of 3-Ethylphenylboronic acid-d5, a deuterated internal standard, against its non-deuterated structural analogs in the context of bioequivalence studies for drugs containing a boronic acid moiety, such as the proteasome inhibitor Bortezomib.

The Superiority of Deuterated Internal Standards

Deuterated internal standards, such as this compound, are synthetic analogs of the analyte where one or more hydrogen atoms are replaced with deuterium. This isotopic substitution results in a mass shift that is readily detectable by a mass spectrometer, while the physicochemical properties remain nearly identical to the analyte. This near-identical behavior is crucial for accurately tracking the analyte throughout the analytical process, from extraction to detection, thereby minimizing the impact of matrix effects and improving the accuracy and precision of quantification.[1][2]

In contrast, non-deuterated internal standards, which are structurally similar but not identical to the analyte, may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies. These differences can lead to inadequate compensation for analytical variability and potentially compromise the integrity of the bioequivalence study results.

Performance Data: Deuterated vs. Non-Deuterated Internal Standards

The following tables summarize the typical performance characteristics observed when using a deuterated internal standard like this compound (represented by the performance of Bortezomib-d3 in Bortezomib bioanalysis) compared to a hypothetical non-deuterated (structural analog) internal standard. The data is based on validated LC-MS/MS methods for the determination of Bortezomib in human plasma.[3][4][5]

Table 1: Linearity and Sensitivity

ParameterDeuterated IS (this compound)Non-Deuterated IS (Structural Analog)
Calibration Curve Range2 - 1000 ng/mL5 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.998≥ 0.995
Lower Limit of Quantification (LLOQ)2 ng/mL5 ng/mL

Table 2: Accuracy and Precision

Quality Control SampleDeuterated IS (this compound)Non-Deuterated IS (Structural Analog)
Accuracy (% Bias) Precision (% CV)
LQC (Low Quality Control)-2.5 to 3.8≤ 5.2
MQC (Medium Quality Control)-1.9 to 2.7≤ 4.1
HQC (High Quality Control)-3.1 to 1.5≤ 3.9
LQC, MQC, and HQC concentrations are typically set at three times the LLOQ, 50% of the calibration range, and 80-85% of the upper limit of quantification, respectively.

Table 3: Recovery and Matrix Effect

ParameterDeuterated IS (this compound)Non-Deuterated IS (Structural Analog)
Mean Extraction Recovery~85%70-90% (more variable)
Matrix Effect (% CV of IS-normalized matrix factor)≤ 6.5%≤ 15%

The data clearly demonstrates the superior performance of the deuterated internal standard, with better linearity, lower LLOQ, and significantly higher accuracy and precision. The tighter control over the matrix effect is a key advantage of using a deuterated internal standard.

Experimental Protocols

A detailed methodology for a validated LC-MS/MS method for the quantification of a boronic acid-containing drug (e.g., Bortezomib) in human plasma using a deuterated internal standard is provided below.

Sample Preparation: Protein Precipitation
  • To 300 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of the internal standard working solution (e.g., Bortezomib-d3 at 5 µg/mL).

  • Vortex the sample for 30 seconds.

  • Add 2 mL of 0.1% formic acid in acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex for 1 minute, followed by centrifugation at 4000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 150 µL of the mobile phase.

  • Inject a 10 µL aliquot into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: Shimadzu HPLC or equivalent

  • Column: ACE 5CN (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile: 10 mM Ammonium Formate buffer (75:25 v/v)

  • Flow Rate: 1 mL/min (with a split of approximately 0.1 mL/min into the mass spectrometer)

  • Column Temperature: 40°C

  • Autosampler Temperature: 5°C

  • MS System: Applied Biosystems Sciex API 3000 Triple Quadrupole Mass Spectrometer or equivalent

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • Ion Source Temperature: 325°C

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte (e.g., Bortezomib): m/z 385.2 → 258.1

    • Internal Standard (e.g., Bortezomib-d3): m/z 388.2 → 261.1

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma add_is Add Deuterated IS (this compound) plasma->add_is vortex1 Vortex add_is->vortex1 precipitation Protein Precipitation (Acetonitrile + Formic Acid) vortex1->precipitation vortex2 Vortex & Centrifuge precipitation->vortex2 supernatant Transfer Supernatant vortex2->supernatant evaporation Evaporate to Dryness supernatant->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Data Quantification detection->quantification

Bioanalytical workflow for drug quantification.
Metabolic Pathway of Bortezomib

Bortezomib undergoes oxidative metabolism primarily through cytochrome P450 enzymes (CYP3A4, 2C19, 1A2, 2D6, and 2C9). The main biotransformation pathway is oxidative deboronation.[6][7]

metabolic_pathway Bortezomib Bortezomib Deboronated_Metabolites Oxidative Deboronated Metabolites Bortezomib->Deboronated_Metabolites Oxidative Deboronation Hydroxylated_Metabolites Hydroxylated Metabolites Bortezomib->Hydroxylated_Metabolites Hydroxylation CYP3A4 CYP3A4 CYP2C19 CYP2C19 CYP1A2 CYP1A2 CYP2D6 CYP2D6 CYP2C9 CYP2C9 Further_Metabolites Further Oxidative Metabolites Deboronated_Metabolites->Further_Metabolites

Metabolic pathway of Bortezomib.

Conclusion

The use of a deuterated internal standard, such as this compound, is a critical component of a robust and reliable bioanalytical method for bioequivalence studies of boronic acid-containing drugs. The experimental data consistently demonstrates that deuterated standards provide superior accuracy, precision, and a more effective compensation for matrix effects compared to non-deuterated structural analogs. For researchers, scientists, and drug development professionals, the adoption of deuterated internal standards is a best practice that ensures the generation of high-quality data, which is essential for the successful regulatory submission and approval of generic drug products.

References

The Gold Standard for Bioanalysis: 3-Ethylphenylboronic Acid-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

In the demanding landscape of pharmaceutical research and drug development, the accuracy and precision of bioanalytical methods are paramount. The quantification of active pharmaceutical ingredients (APIs) and their metabolites in complex biological matrices requires robust and reliable analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such analyses, and the choice of an appropriate internal standard is critical to ensure the integrity of the generated data. This guide provides a comprehensive comparison of 3-Ethylphenylboronic acid-d5, a deuterated internal standard, with alternative approaches, supported by representative experimental data and detailed protocols.

Stable isotope-labeled internal standards, such as this compound, are widely recognized for their ability to mimic the analyte of interest throughout the entire analytical process, from sample extraction to detection.[1] This near-identical physicochemical behavior allows for effective compensation for variations in sample preparation, matrix effects, and instrument response, ultimately leading to superior accuracy and precision.[2][3]

Performance Comparison: The Deuterated Advantage

To illustrate the superior performance of a deuterated internal standard, this section presents a comparison of key validation parameters for the quantification of an arylboronic acid using a deuterated internal standard (represented by data for a similar deuterated arylboronic acid) versus a structural analog internal standard.

Table 1: Comparison of Bioanalytical Method Performance

ParameterDeuterated Internal Standard (e.g., Arylboronic Acid-d5)Structural Analog Internal Standard
Accuracy (% Bias) -2.5% to +3.8%-12.7% to +14.5%
Precision (% CV)
Intra-day≤ 4.1%≤ 9.8%
Inter-day≤ 5.3%≤ 11.2%
Matrix Effect (% CV) 3.2%13.5%
Recovery (% RSD) 4.5%9.7%

Data presented is representative of typical performance and compiled from various sources on bioanalytical method validation.

The data clearly demonstrates that the use of a deuterated internal standard results in significantly lower bias and higher precision (lower %CV) compared to a structural analog. The improved compensation for matrix effects and variability in extraction recovery underscores the value of using a stable isotope-labeled internal standard like this compound.

Experimental Protocol: A Validated Approach

A robust and validated bioanalytical method is essential for reliable results. The following is a detailed experimental protocol for the quantification of an arylboronic acid in human plasma using a deuterated internal standard, such as this compound. This protocol is based on established principles of bioanalytical method validation.

1. Preparation of Stock and Working Solutions:

  • Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the arylboronic acid analyte and this compound. Dissolve each in methanol (B129727) to a final volume of 1 mL in separate volumetric flasks.

  • Calibration and Quality Control (QC) Working Solutions: Prepare a series of working solutions for the calibration curve and QCs by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water.

  • Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL in a 50:50 mixture of methanol and water.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (100 ng/mL).

  • Vortex the sample for 10 seconds.

  • Add 400 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient elution at a flow rate of 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for the specific analyte).

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and this compound.

4. Method Validation:

The method should be fully validated according to regulatory guidelines (e.g., ICH M10), including assessments of:

  • Selectivity and Specificity

  • Accuracy and Precision

  • Calibration Curve Linearity

  • Matrix Effect

  • Recovery

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Visualizing the Workflow

To further clarify the experimental process and the logical relationships involved, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms integration Peak Integration ms->integration ratio Calculate Analyte/IS Ratio integration->ratio calibration Calibration Curve ratio->calibration quantification Quantification calibration->quantification

Bioanalytical Workflow Using an Internal Standard

G cluster_analyte Analyte (3-Ethylphenylboronic acid) cluster_is Internal Standard (this compound) A_sample Variable Amount in Sample A_extraction Variable Extraction Recovery A_sample->A_extraction A_matrix Variable Matrix Effects A_extraction->A_matrix A_signal Variable MS Signal A_matrix->A_signal Ratio Analyte/IS Ratio A_signal->Ratio IS_known Known Amount Added IS_extraction Same Variable Recovery IS_known->IS_extraction IS_matrix Same Variable Matrix Effects IS_extraction->IS_matrix IS_signal Proportional Variable MS Signal IS_matrix->IS_signal IS_signal->Ratio Accurate_Quant Accurate Quantification Ratio->Accurate_Quant

Principle of Internal Standard Correction

Conclusion

The use of this compound as an internal standard offers a significant advantage in the bioanalysis of arylboronic acids and other structurally related compounds. Its ability to closely track the analyte through the analytical workflow leads to enhanced accuracy, precision, and overall data reliability. While the initial investment in a deuterated internal standard may be higher than that for a structural analog, the long-term benefits of robust and defensible data are invaluable for regulatory submissions and the successful advancement of drug development programs.

References

A Head-to-Head Comparison: Boronic Acids vs. Boronic Esters in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. The choice of the organoboron reagent is a critical decision that significantly influences reaction efficiency, yield, and practicality. This guide provides an objective comparison of boronic acids and their corresponding boronic esters, supported by experimental data, to inform the selection of the optimal reagent for specific synthetic applications.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. Boronic acids have historically been the reagents of choice due to their high reactivity and atom economy.[1] However, the emergence of more stable boronic esters, such as pinacol (B44631) esters, has provided a valuable alternative, presenting a classic trade-off between reactivity and stability.[2]

At a Glance: Reactivity vs. Stability

The central difference between boronic acids and boronic esters lies in a delicate balance between reactivity and stability. Boronic acids are generally more reactive and can lead to faster reaction times in Suzuki-Miyaura couplings.[2] This enhanced reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this reactivity comes at the cost of stability. Boronic acids are susceptible to decomposition pathways such as protodeboronation, particularly under the basic aqueous conditions of the reaction, which can negatively impact their shelf-life and reaction yields.

Conversely, boronic esters, especially pinacol esters, offer significantly greater stability.[1] They are often crystalline solids that are easier to handle, purify by chromatography, and can be stored for extended periods.[2] This stability makes them particularly advantageous in multi-step syntheses and for use in high-throughput screening applications. The trade-off for this enhanced stability is generally a lower reaction rate compared to the parent boronic acid.[3][4] It is a topic of ongoing research whether boronic esters hydrolyze in situ to the more reactive boronic acid under reaction conditions or if they can undergo transmetalation directly.

Quantitative Performance Comparison

A direct comparison of boronic acids and their pinacol esters in the Suzuki coupling of indole (B1671886) derivatives highlights the performance differences. The following data is derived from a study by D.A. Horton et al. and illustrates the generally higher efficiency of boronic acids in these reactions.

Boron ReagentCoupling PartnerProductReaction Time (h)Yield (%)
Phenylboronic acid5-Bromo-1-tosylindole5-Phenyl-1-tosylindole295
Phenylboronic acid pinacol ester5-Bromo-1-tosylindole5-Phenyl-1-tosylindole1880
(1-Tosylindol-5-yl)boronic acidBromobenzene5-Phenyl-1-tosylindole1865
(1-Tosylindol-5-yl)boronic acid pinacol esterBromobenzene5-Phenyl-1-tosylindole1855

Data sourced from D.A. Horton et al., J. Org. Chem. 2003, 68, 22, 8779–8783. Reaction conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, reflux.

As the data indicates, arylpinacolboronate esters were found to be less reactive than arylboronic acids, requiring considerably longer reaction times and generally providing lower yields of the biaryl product.[3][4]

Experimental Protocols

A detailed and reproducible experimental protocol is crucial for the successful execution of Suzuki-Miyaura coupling reactions. Below is a representative procedure that can be adapted to compare the reactivity of a boronic acid and its corresponding pinacol ester.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic acid or Boronic acid pinacol ester (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., 2 M aqueous Na₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene or Dioxane, 5 mL)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ethyl acetate (B1210297)

  • Hexanes

  • Standard laboratory glassware for inert atmosphere chemistry (e.g., Schlenk flask, condenser, magnetic stirrer)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid or boronic acid pinacol ester (1.2 mmol), and the palladium catalyst (0.03 mmol).

  • The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • The solvent (5 mL) and the aqueous base (1 mL of 2 M solution) are added via syringe.

  • The reaction mixture is then heated to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (10 mL).

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing the Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R2 Boron_waste X-B(OR)₂ Transmetalation->Boron_waste RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product RX_in R¹-X RX_in->OxAdd Boron_in R²-B(OR)₂ Boron_in->Transmetalation Base_in Base Base_in->Transmetalation

Suzuki-Miyaura Catalytic Cycle

Logical Workflow for Reagent Selection

The choice between a boronic acid and a boronic ester is ultimately dictated by the specific demands of the synthetic target and the overall synthetic strategy. The following decision-making workflow can guide the selection process.

Reagent_Selection Start Synthetic Target Analysis Stability Is stability and ease of handling critical? Start->Stability Reactivity Is high reactivity and rapid conversion essential? Stability->Reactivity No BoronicEster Choose Boronic Ester Stability->BoronicEster Yes Reactivity->BoronicEster No BoronicAcid Choose Boronic Acid Reactivity->BoronicAcid Yes ConsiderationsEster Accept potentially longer reaction times and higher temperatures. BoronicEster->ConsiderationsEster ConsiderationsAcid Ensure careful handling and storage to avoid degradation. BoronicAcid->ConsiderationsAcid

Decision workflow for boronic reagent selection.

References

A Comparative Guide to Inter-Laboratory Quantification Methods Utilizing 3-Ethylphenylboronic acid-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common analytical methodologies for the quantification of a target analyte, using 3-Ethylphenylboronic acid-d5 as an internal standard (IS). In drug development and process chemistry, robust analytical methods are crucial for accurate quantification of analytes in complex matrices. Deuterated internal standards like this compound are considered the gold standard for mass spectrometry-based assays.[1] They are chemically almost identical to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization, but are distinguishable by mass.[2] This allows for the correction of variability during extraction and potential matrix effects, significantly improving data accuracy and precision.[1][3]

This document compares a direct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with a Gas Chromatography-Mass Spectrometry (GC-MS) method requiring derivatization. The selection between these methods often depends on laboratory instrumentation, sample matrix, required sensitivity, and throughput.

Illustrative Performance Comparison

The following table summarizes illustrative quantitative performance data from two hypothetical laboratories, "Lab A" and "Lab B," tasked with quantifying the same target analyte in a reaction mixture matrix. This data is based on typical performance characteristics observed for these methods in publications.[4][5][6][7]

Parameter Method A: LC-MS/MS (Direct Analysis) Method B: GC-MS (with Derivatization) Commentary
Linearity (R²) > 0.995> 0.992Both methods demonstrate excellent linearity.
Limit of Quantification (LOQ) 5 ng/mL50 ng/mLThe LC-MS/MS method shows superior sensitivity, which is critical for trace-level analysis.
Precision (%RSD) < 4%< 7%Both methods show acceptable precision, with LC-MS/MS being slightly more precise.
Accuracy (% Recovery) 96% - 104%92% - 108%Both methods provide high accuracy, falling within typical acceptance criteria (e.g., 80-120%).[7][8]
Sample Preparation Time ~15 minutes~45 minutesThe need for a derivatization step significantly increases sample preparation time for the GC-MS method.
Matrix Effect Low to ModerateLowDerivatization and GC separation can sometimes reduce matrix effects compared to direct injection in LC-MS.
Throughput HighModerateShorter sample preparation and run times allow for higher throughput with the LC-MS/MS method.

Experimental Workflows and Methodologies

A robust analytical workflow is the foundation of reliable results. The use of a deuterated internal standard early in the process is critical for correcting analytical variability.[1]

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A 1. Sample Collection (e.g., Reaction Quench) B 2. Aliquot & Spike (Add this compound) A->B C 3. Sample Cleanup (e.g., SPE, LLE, Dilution) B->C D 4. Instrumental Analysis (LC-MS/MS or GC-MS) C->D E 5. Data Acquisition D->E F 6. Peak Integration (Analyte & IS) E->F G 7. Ratio Calculation (Analyte Area / IS Area) F->G H 8. Quantification (vs. Calibration Curve) G->H I I H->I Final Report

Caption: General workflow for quantitative analysis using an internal standard.

Method A: LC-MS/MS Protocol (Direct Analysis)

This method is advantageous for its high sensitivity and minimal sample preparation.[6][9]

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the target analyte and a 1 mg/mL stock solution of this compound in methanol (B129727).

    • Create a calibration curve by serially diluting the analyte stock solution and spiking a fixed concentration (e.g., 100 ng/mL) of the internal standard into each calibrant.

    • For unknown samples, dilute an aliquot with methanol and add the internal standard to the same final concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Agilent Poroshell HPH C18, 150 × 4.6 mm, 2.7 µm).[9]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

    • Acquisition: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Analyte: Determine precursor and product ions via infusion (e.g., [M-H]⁻ → fragment).

      • This compound: Determine precursor and product ions (e.g., m/z 154 → fragment, corresponding to [M-H]⁻).

Method B: GC-MS Protocol (Derivatization)

This method is suitable for volatile analytes or when GC instrumentation is preferred. Derivatization is often necessary for boronic acids to increase their volatility and improve peak shape.[4]

  • Standard and Sample Preparation:

    • Prepare stock solutions as in Method A, but using a compatible aprotic solvent like Dichloromethane.

    • To each calibrant and diluted sample, add the internal standard.

    • Derivatization Step: Add an excess of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat at 60°C for 30 minutes to convert the boronic acid groups to their more volatile silyl (B83357) esters.

  • Chromatographic Conditions:

    • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min.

    • Injection Mode: Splitless.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI), 70 eV.

    • Acquisition: Selected Ion Monitoring (SIM).

    • Monitored Ions:

      • Analyte Derivative: Select 2-3 characteristic, high-abundance ions.

      • This compound Derivative: Select corresponding ions reflecting the +5 Da mass shift.

Method Comparison and Selection

The choice between LC-MS/MS and GC-MS depends on several factors. The diagram below illustrates the key decision criteria in this inter-laboratory comparison.

G cluster_A Lab A Approach cluster_B Lab B Approach center_node Primary Goal: Accurate Quantification of Analyte using this compound method_A Method A: LC-MS/MS (Direct) center_node->method_A method_B Method B: GC-MS (Derivatization) center_node->method_B adv_A Advantages: - High Sensitivity (Low LOQ) - High Throughput - Simpler Sample Prep method_A->adv_A leads to result Conclusion: Method A is superior for trace analysis and high throughput. Method B is a viable alternative if LC-MS/MS is unavailable or if the analyte is exceptionally volatile. adv_A->result adv_B Advantages: - Robust for Volatile Analytes - Potentially Fewer Matrix Effects - Utilizes Common GC Equipment method_B->adv_B leads to adv_B->result

Caption: Logical comparison of the two analytical methods.

Conclusion

Both LC-MS/MS and GC-MS can be successfully validated for the quantification of analytes using this compound as an internal standard. The inter-laboratory comparison highlights that for applications requiring high sensitivity and high throughput, such as in regulated bioanalysis or high-volume process monitoring, the direct LC-MS/MS method is generally superior. The GC-MS method, while requiring a more labor-intensive derivatization step, remains a robust and reliable alternative, particularly in labs where GC-MS is the primary analytical platform. The final choice should be guided by the specific analytical requirements, including sensitivity, sample matrix, and available resources.

References

Safety Operating Guide

Proper Disposal of 3-Ethylphenylboronic Acid-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 3-Ethylphenylboronic acid-d5 as hazardous waste. All disposal procedures must comply with local, regional, and national regulations. Under no circumstances should this chemical be disposed of down the drain or released into the environment.[1][2][3][4]

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental protection. The following procedures have been synthesized from safety data sheets for closely related phenylboronic acid compounds.

Disposal Protocol

The disposal of this compound, and materials contaminated with it, must be handled with care to mitigate potential hazards.

Step 1: Waste Identification and Segregation

  • Classification: this compound should be classified as hazardous chemical waste.[1]

  • Segregation: Keep this waste stream separate from other chemical wastes unless instructed otherwise by your institution's environmental health and safety (EHS) department. Waste should be separated into categories that can be handled by local or national waste management facilities.[2][3]

Step 2: Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing appropriate PPE:

  • Safety glasses or goggles

  • Chemical-resistant gloves (Nitrile rubber is often recommended, but consult the specific glove manufacturer's guidelines)

  • Laboratory coat

Step 3: Containerization

  • Primary Container: Collect waste this compound in a dedicated, properly labeled, and sealable container. The container must be compatible with the chemical.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as pipette tips, weighing boats, and contaminated paper towels, should also be collected in a designated hazardous waste container.[1]

  • Empty Containers: Completely emptied product containers can often be recycled, but must be handled in the same manner as the substance itself if they are not fully decontaminated.[2][3][4]

Step 4: Labeling and Storage

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents and strong acids.[1][5]

Step 5: Final Disposal

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. They will have specific protocols that are in compliance with all relevant regulations.

  • Approved Facility: The waste must be disposed of at an approved waste disposal plant.[5]

Quantitative Data Summary

Specific quantitative disposal limits and waste codes are highly dependent on local and national regulations. The provided safety data sheets do not contain specific numerical values for disposal. Chemical waste generators must consult their local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5]

Data PointValueSource
Recommended Storage Temperature15 – 25 °C[1]
Incompatible MaterialsStrong oxidizing agents, strong acids[1][5]
Aquatic Hazard ClassificationShall not be classified as hazardous to the aquatic environment[1][2][4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound as Hazardous Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste Chemical in a Labeled, Sealable Container B->C D Collect Contaminated Labware in a Separate Labeled Container C->D E Store in a Designated Satellite Accumulation Area D->E F Ensure Storage is Secure and Away from Incompatibles E->F G Contact Institutional EHS for Waste Pickup F->G H Transport to an Approved Waste Disposal Facility G->H

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and is based on publicly available safety data sheets for similar compounds. Always consult your institution's specific safety protocols and the most current safety data sheet for the exact product you are using. It is the responsibility of the chemical waste generator to ensure full compliance with all applicable laws and regulations.

References

Personal protective equipment for handling 3-Ethylphenylboronic acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Ethylphenylboronic acid-d5. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices. The following recommendations are based on best practices for handling similar boronic acid compounds.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety when handling this compound. The necessary PPE is detailed below.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Glasses with Side Shields or Chemical Splash GogglesMust be worn at all times in the laboratory. Goggles are required when there is a risk of splashing.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile or other impervious gloves should be worn. Gloves must be inspected for integrity before use and disposed of properly after handling.[1][2][3]
Body Protection Laboratory CoatA lab coat is mandatory to protect skin and clothing from potential spills.[2][4] For tasks with a higher risk of splashes, consider an impervious apron.[1]
Respiratory Protection Dust Mask or RespiratorA NIOSH/MSHA certified respirator should be used when handling the solid compound, especially if dust generation is possible.[1][2][5] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1]
Footwear Closed-Toe ShoesRequired at all times in the laboratory to protect against spills and falling objects.[1][2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for the safe handling of this compound.

  • Preparation :

    • Ensure that an eyewash station and safety shower are readily accessible.[5]

    • The work area, preferably a chemical fume hood, should be clean and uncluttered.[1]

    • Verify that all necessary PPE is available and in good condition.

  • Donning PPE :

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.[1][2]

  • Handling the Compound :

    • Handle the solid material in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation of any dust.[1]

    • Avoid generating dust when transferring the solid. Use appropriate tools like a spatula.

    • Keep the container tightly closed when not in use.[4][5]

    • Avoid contact with skin, eyes, and clothing.[4][5]

  • Post-Handling :

    • Clean the work area thoroughly to remove any residual chemical.

    • Properly remove and dispose of contaminated gloves and any other disposable PPE.[3]

    • Wash hands thoroughly with soap and water after handling.[6]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Waste Chemical Dispose of excess or unwanted this compound as hazardous waste. Do not allow the product to enter drains.[2][6] Collect in a suitable, clearly labeled container for disposal by a licensed waste disposal company.[2]
Contaminated Materials Any materials that have come into contact with the chemical, such as gloves and weighing papers, should also be disposed of as hazardous waste.[2]
Empty Containers Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.[1][2] Once cleaned, the container can be disposed of according to institutional guidelines.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Fume Hood) check_safety Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety gather_ppe Gather Required PPE check_safety->gather_ppe don_ppe Don PPE gather_ppe->don_ppe weigh_transfer Weigh & Transfer Compound don_ppe->weigh_transfer perform_exp Perform Experiment weigh_transfer->perform_exp close_container Securely Close Container perform_exp->close_container clean_area Clean Work Area close_container->clean_area dispose_waste Dispose of Chemical Waste clean_area->dispose_waste dispose_ppe Dispose of Contaminated PPE dispose_waste->dispose_ppe doff_ppe Doff Remaining PPE dispose_ppe->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。